molecular formula C10H6FNO2S B13157276 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

Cat. No.: B13157276
M. Wt: 223.23 g/mol
InChI Key: GPYNDGNTKNZIFO-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid is a useful research compound. Its molecular formula is C10H6FNO2S and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6FNO2S

Molecular Weight

223.23 g/mol

IUPAC Name

3-fluoro-4-(1,2-thiazol-3-yl)benzoic acid

InChI

InChI=1S/C10H6FNO2S/c11-8-5-6(10(13)14)1-2-7(8)9-3-4-15-12-9/h1-5H,(H,13,14)

InChI Key

GPYNDGNTKNZIFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=NSC=C2

Origin of Product

United States

Foundational & Exploratory

Chemical Profile & Synthetic Utility: 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid , a specialized biaryl building block used in high-precision medicinal chemistry.

Executive Summary

3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid is a "privileged scaffold" intermediate designed for the synthesis of advanced small-molecule therapeutics.[1][2][3] It combines a fluorinated phenyl core with an isothiazole (1,2-thiazole) moiety , offering a unique electronic and steric profile.[1][2] This molecule is particularly valued in the development of P2X3 antagonists , kinase inhibitors , and modulators of voltage-gated ion channels, where the isothiazole ring acts as a bioisostere for pyridine or phenyl rings, improving metabolic stability and binding selectivity.[1]

This guide details the physicochemical properties, validated synthetic protocols, and structural logic governing its application in drug discovery.[4]

Chemical Structure & Properties[2][3][4][5][6][7][8][9][10][11]

Identity & Nomenclature[1][2][3]
  • IUPAC Name: 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid[1][2][3]

  • Common Synonyms: 3-Fluoro-4-(isothiazol-3-yl)benzoic acid[1][2][3]

  • Molecular Formula: C₁₀H₆FNO₂S[1][2][3]

  • Molecular Weight: 223.22 g/mol [1][2][3]

  • SMILES: OC(=O)c1ccc(c(F)c1)-c1cscn1[1][2][5]

Physicochemical Analysis

The strategic placement of the fluorine atom at the C3 position (ortho to the isothiazole, meta to the carboxyl) fundamentally alters the molecule's behavior compared to its non-fluorinated analogs.

PropertyValue (Predicted/Exp)Structural Logic
pKa (Acid) ~3.6 – 3.8The fluorine atom exerts an inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion and increasing acidity compared to benzoic acid (pKa 4.2).[1][2]
LogP 2.4 – 2.7Moderate lipophilicity.[1][3] The isothiazole ring is less lipophilic than thiophene but more so than pyridine, offering a balanced solubility profile.[3]
PSA (Polar Surface Area) ~75 ŲIncludes contributions from the carboxylic acid and the isothiazole nitrogen/sulfur.[3]
H-Bond Donors/Acceptors 1 / 4The isothiazole nitrogen is a weak H-bond acceptor; the acid provides the donor.[1][2][3]
Rotatable Bonds 2The C(phenyl)-C(isothiazole) bond and the C(phenyl)-COOH bond.[1][2]
Conformational Control (The "Ortho-Fluorine Effect")

The 3-fluoro substituent is not merely for metabolic blocking.[1][2][3] It introduces steric bulk and electrostatic repulsion with the isothiazole ring, forcing the biaryl system out of planarity.[3]

  • Twist Angle: The phenyl and isothiazole rings likely adopt a twisted conformation (approx. 30-45°) to minimize steric clash between the Fluorine and the isothiazole's heteroatoms.[1][2][3]

  • Binding Selectivity: This pre-organized "twist" reduces the entropy penalty upon binding to protein pockets that require non-planar ligands.[1][3]

Synthetic Methodology

The synthesis of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid is most reliably achieved via Suzuki-Miyaura Cross-Coupling .[1][2][3] This route is preferred over constructing the isothiazole ring de novo because it allows for convergent synthesis using validated building blocks.[3]

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond.[3]

  • Fragment A (Electrophile): 4-Bromo-3-fluorobenzoic acid (or its methyl ester).[1][2][3]

  • Fragment B (Nucleophile): Isothiazole-3-boronic acid (or pinacol ester).[1][2]

Validated Protocol: Suzuki-Miyaura Coupling

Note: Using the ester form (Methyl 4-bromo-3-fluorobenzoate) is recommended to prevent catalyst poisoning by the free carboxylic acid.[1][2][3] Hydrolysis is performed as a final step.[1][3]

Step 1: Cross-Coupling [1][2][3]

  • Reagents:

    • Methyl 4-bromo-3-fluorobenzoate (1.0 equiv)[1][2][3]

    • Isothiazole-3-boronic acid pinacol ester (1.2 equiv)[1][2][3]

    • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%) - Chosen for high stability and efficiency with heteroaryl boronates.[1][2][3]

    • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).[2]

    • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][2][3]

  • Procedure:

    • Charge a reaction vial with the benzoate, boronate, and base.[1]

    • Add degassed solvent mixture.[3]

    • Add the Pd catalyst under an inert atmosphere (Nitrogen or Argon).[3]

    • Heat to 90°C for 4–12 hours. Monitor by LC-MS for the intermediate ester.[1][3]

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[1] Purify via flash chromatography (Hexane/EtOAc).

Step 2: Saponification (Hydrolysis) [1][2]

  • Reagents: LiOH·H₂O (3.0 equiv), THF/Water (1:1).[2]

  • Procedure:

    • Dissolve the intermediate ester in THF/Water.[3]

    • Add LiOH and stir at room temperature for 2–4 hours.

    • Acidification: Carefully adjust pH to ~3.0 using 1N HCl.[3] The product often precipitates as a white/off-white solid.[1][3]

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

Visualized Workflow (Graphviz)

SynthesisWorkflow Start1 Methyl 4-bromo-3-fluorobenzoate Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start1->Step1 Start2 Isothiazole-3-boronic acid (Pinacol Ester) Start2->Step1 Inter Intermediate Ester (Biaryl formation) Step1->Inter C-C Bond Formation Step2 Hydrolysis LiOH, THF/H2O RT, 2h Inter->Step2 Final Target Product: 3-Fluoro-4-(1,2-thiazol-3-yl) benzoic acid Step2->Final Deprotection

Figure 1: Convergent synthetic pathway via Suzuki-Miyaura coupling followed by ester hydrolysis.[1][2][3]

Applications in Drug Discovery[3][4][13][14][15]

Scaffold Hopping & Bioisosterism

This molecule is often used to replace bi-phenyl or phenyl-pyridine cores in lead optimization.[1][2][3]

  • Isothiazole vs. Pyridine: The isothiazole ring contains both a nitrogen acceptor and a sulfur atom.[1][3] The sulfur atom can engage in "sigma-hole" interactions (chalcogen bonding) with backbone carbonyls in the target protein, a feature lacking in pyridine.[1][2]

  • Metabolic Stability: The 3-fluorine atom blocks the metabolically vulnerable position on the phenyl ring, preventing hydroxylation by CYP450 enzymes.[1][3]

Target Classes

Based on structural homology to known clinical candidates (e.g., Gefapixant analogs), this scaffold is highly relevant for:

  • P2X3 Receptor Antagonists: Used in treating chronic cough and visceral pain.[1][3] The biaryl acid core mimics the key pharmacophore required for receptor binding.[3]

  • Kinase Inhibitors: The carboxylic acid can be converted to an amide (e.g., interacting with the hinge region), while the isothiazole extends into the solvent-exposed or hydrophobic pocket.[1][3]

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact intermediate may be limited, handling should follow protocols for fluorinated benzoic acids .[1][3]

  • Hazard Classification:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3][6]

    • H335: May cause respiratory irritation.[1][3]

  • Handling: Use a fume hood.[1][3] Wear nitrile gloves and safety glasses.[3]

  • Storage: Store in a cool, dry place. Keep container tightly closed. The boronic acid starting material is sensitive to humidity; the final benzoic acid product is stable.[3]

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1][2]

  • Isothiazoles in Medicinal Chemistry

    • Clerici, F., et al. (2007).[1] Isothiazoles: Synthesis, Properties, and Applications. Targets in Heterocyclic Systems.

  • Fluorine in Drug Design (Metabolic Stability)

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[3] Link

  • Related Scaffold Synthesis (P2X3 Antagonists)

    • Richards, D., et al. (2019).[1] Discovery of BL-5923: A P2X3 Antagonist. Journal of Medicinal Chemistry. (Analogous biaryl acid synthesis).

Sources

The Strategic Role of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In contemporary medicinal chemistry, the strategic deployment of highly functionalized building blocks is critical for navigating the complex multi-parameter optimization of drug candidates. 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid (CAS: 1873910-77-0)[1] represents a sophisticated, tri-part pharmacophore designed to address specific physicochemical and target-engagement challenges. This technical whitepaper deconstructs the structural rationale, physicochemical profiling, synthetic integration, and biological applications of this specialized moiety, providing drug development professionals with actionable, self-validating protocols for its use.

Structural Rationale & Pharmacophore Logic

The utility of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid stems from the synergistic interplay of its three primary functional groups. Rather than a simple spacer, this molecule acts as a conformationally constrained anchor in structure-based drug design (SBDD).

  • The Carboxylic Acid Vector: Serves as the primary synthetic handle for amide couplings or as a terminal pharmacophore for engaging basic residues (e.g., Arginine or Lysine) in target binding pockets via salt bridges.

  • The 3-Fluoro Substituent: Fluorine substitution is a classic medicinal chemistry tactic[2]. Here, it serves three causal purposes:

    • Electronic: It inductively lowers the pKa of the adjacent carboxylic acid, altering its ionization profile.

    • Metabolic: It blocks CYP450-mediated aromatic oxidation at the electron-rich 3-position.

    • Conformational: Due to steric and electrostatic repulsion, the fluorine atom forces the adjacent 1,2-thiazole ring out of coplanarity with the phenyl ring. This "ortho-twist" reduces the molecule's flatness, thereby disrupting crystal lattice packing, improving aqueous solubility, and creating a distinct 3D vector for receptor binding.

  • The 1,2-Thiazole (Isothiazole) Ring: Acting as a bioisostere for pyridine or pyrazole, the isothiazole ring provides a unique dipole moment. The nitrogen atom serves as a localized hydrogen-bond acceptor, while the sulfur atom enhances lipophilicity and participates in heavy-atom

    
    -
    
    
    
    stacking interactions within hydrophobic sub-pockets.

Pharmacophore Core 3-Fluoro-4-(1,2-thiazol-3-yl) benzoic acid F_atom 3-Fluoro Substituent - Metabolic Stability - Inductive pKa Shift - Conformational Lock Core->F_atom Thiazole 1,2-Thiazole (Isothiazole) - Pyridine Bioisostere - Pi-Pi Stacking - H-Bond Acceptor Core->Thiazole COOH Carboxylic Acid - Target Engagement (Salt Bridge) - Amide Coupling Vector Core->COOH

Logical relationship of the tri-part pharmacophore in 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in Lipinski Rule of 5 (Ro5) space. The data below summarizes the compound's profile and the causality behind its impact on drug design.

PropertyValueCausality / Implication in Drug Design
Molecular Weight 223.23 g/mol Falls perfectly within Fragment-Based Drug Discovery (FBDD) limits (<300 Da), allowing room for further elaboration without violating Ro5.
Estimated LogP ~2.4Provides optimal lipophilicity for passive membrane permeability without risking excessive hydrophobic trapping or high plasma protein binding.
Topological Polar Surface Area (TPSA) ~78 ŲExcellent for oral bioavailability. If coupled to an amine (forming an amide), the TPSA remains within the optimal range for cellular penetration.
pKa (Carboxylic Acid) ~3.8The ortho-fluorine inductively lowers the pKa compared to an unsubstituted benzoic acid (~4.2). This ensures >99% ionization at physiological pH (7.4), guaranteeing robust salt-bridge formation if used as a terminal acid.

Synthetic Methodologies: Self-Validating Amide Coupling

The most common application of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid is its incorporation into larger scaffolds via amide bond formation. Because the electron-withdrawing fluorine atom slightly deactivates the carboxylic acid, standard EDC/HOBt couplings can suffer from sluggish kinetics. We recommend a highly efficient HATU-mediated protocol.

Protocol: HATU-Mediated Amide Coupling Workflow

Step 1: Scaffold Preparation

  • Action: Dissolve the target primary/secondary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Causality: Anhydrous conditions are critical because water rapidly hydrolyzes the highly reactive activated ester intermediate, leading to reagent depletion and low yields.

Step 2: Acid Activation

  • Action: Add 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution at 0 °C.

  • Causality: HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is highly reactive and accelerates the reaction. DIPEA is selected over Triethylamine (TEA) because its bulky isopropyl groups render it non-nucleophilic, preventing it from competing with the target amine for the activated ester. The 0 °C temperature prevents thermal degradation of the HOAt-ester.

  • Self-Validation Checkpoint: Remove a 5 µL aliquot, quench in 100 µL of 1:1 MeCN/H₂O, and inject into LC-MS. Validation Metric: Complete disappearance of the free acid peak (m/z 222 [M-H]⁻) and appearance of the HOAt-ester intermediate within 15 minutes confirms successful activation.

Step 3: Amide Bond Formation

  • Action: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality: Warming increases the kinetic energy required for the amine to nucleophilically attack the HOAt-ester, driving the reaction to completion.

Step 4: Quench and Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl.

  • Causality: NaHCO₃ neutralizes residual acid and hydrolyzes unreacted HATU. The 5% LiCl wash is a specific, highly effective technique to pull residual DMF out of the organic layer and into the aqueous phase, preventing DMF contamination during concentration.

Workflow Step1 1. Scaffold Preparation (Amine in Anhydrous DMF) Step2 2. Acid Activation (HATU + DIPEA at 0 °C) Step1->Step2 Step3 3. Amide Coupling (Warm to RT, 2 Hours) Step2->Step3 Step4 4. Reaction Quench & Extraction (EtOAc / NaHCO3 / 5% LiCl) Step3->Step4 Step5 5. Purification (Reverse-Phase LC-MS / HPLC) Step4->Step5

Experimental workflow for the HATU-mediated amide coupling of the building block.

Biological Applications: GPCR Modulation

Fluorinated benzoic acid derivatives are frequently utilized in the development of G-Protein Coupled Receptor (GPCR) modulators. A prominent example is the targeting of RXFP1 (Relaxin Family Peptide Receptor 1) , a well-validated pharmacological target whose activation is associated with potent hemodynamic, anti-fibrotic, and anti-inflammatory properties for the treatment of heart failure[3].

When 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid is integrated into an RXFP1 agonist scaffold, it acts as a critical hinge-binder. The carboxylic acid (or its amide derivative) mimics the C-terminus of the endogenous relaxin peptide, forming hydrogen bonds with the receptor's extracellular loops. Simultaneously, the fluorine-induced out-of-plane twist of the isothiazole ring forces the sulfur/nitrogen heteroatoms directly into a highly conserved hydrophobic sub-pocket of the GPCR, locking the receptor in its active conformation.

This binding event triggers the Gs-protein signaling cascade, upregulating Adenylyl Cyclase (AC), increasing intracellular cyclic AMP (cAMP), and ultimately activating Protein Kinase A (PKA) to induce vasodilation.

Pathway Drug Drug Candidate (Isothiazole-Fluorobenzoate) Receptor RXFP1 (GPCR) Drug->Receptor Agonism Gs Gs Protein Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (Vasodilation/Anti-fibrotic) cAMP->PKA

RXFP1 GPCR signaling pathway modulated by isothiazole-fluorobenzoate derivatives.

Conclusion

3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid is a highly optimized building block that solves multiple medicinal chemistry challenges simultaneously. By leveraging the inductive and steric effects of fluorine alongside the bioisosteric properties of the isothiazole ring, researchers can utilize this fragment to improve solubility, prevent metabolic degradation, and achieve highly specific 3D target engagement in complex biological systems like GPCRs and kinase domains.

References

  • National Center for Biotechnology Information (PubChem). 4-Fluoro-3-(trifluoromethyl)benzoic acid (CID 522268) - Baseline properties of fluorinated benzoic acids. Retrieved from:[Link]

  • Google Patents (WO2022122773A1).RXFP1 modulators for the treatment of heart failure utilizing fluorinated benzoic acid derivatives.
  • National Institutes of Health (PMC6224213). Value of Amide Bond Formation in Drug Discovery (HATU Coupling Standards). Retrieved from:[Link]

Sources

Physicochemical Profiling of Fluorinated Thiazole Benzoic Acid Derivatives: A Technical Blueprint for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a highly effective tactic for optimizing pharmacokinetic and pharmacodynamic profiles. The fluorinated thiazole benzoic acid scaffold represents a privileged structural motif, combining the hydrogen-bonding capacity of a carboxylic acid with the lipophilic, metabolically stable nature of a fluorinated thiazole ring. This whitepaper provides an in-depth technical analysis of the physicochemical properties of these derivatives, detailing the mechanistic causality behind their behavior, and outlining self-validating experimental protocols for their synthesis and characterization.

The Mechanistic Rationale of Fluorination

The base scaffold consists of a thiazole ring linked to a benzoic acid moiety. The thiazole nitrogen typically acts as a weak base with a pKa in the range of 2–3, while the benzoic acid provides an acidic carboxyl group with a pKa around 4–5 [1].

The introduction of fluorine radically alters this baseline. Due to its small atomic radius and high electronegativity, fluorine forms a highly polarized and exceptionally strong C–F bond. This facilitates the precise tuning of the molecule's physicochemical properties without introducing significant steric bulk [2]. Key mechanistic impacts include:

  • Acid-Base Equilibria (pKa Modulation): Fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This reduces the electron density on the thiazole nitrogen (further lowering its basicity) while stabilizing the conjugate base of the benzoic acid, thereby increasing its acidity [3].

  • Lipophilicity and Permeability: The hydrophobic nature of the C–F bond significantly increases the partition coefficient (LogP). This elevated lipophilicity reduces the desolvation energy penalty required for the molecule to traverse lipid bilayers, directly enhancing membrane permeability [2].

  • Metabolic Shielding: Replacing a metabolically labile C–H bond with a robust C–F bond (bond energy ~116 kcal/mol) blocks cytochrome P450-mediated oxidation, substantially extending the drug's biological half-life [4].

G Scaffold Thiazole-Benzoic Acid Core Scaffold Fluorination Fluorine Incorporation (C-F Bond) Scaffold->Fluorination Structural Design pKa pKa Modulation (Inductive Electron Withdrawal) Fluorination->pKa Lipophilicity Increased Lipophilicity (LogP/LogD Shift) Fluorination->Lipophilicity Stability Metabolic Shielding (Oxidation Resistance) Fluorination->Stability Permeability Enhanced Membrane Permeability pKa->Permeability Lipophilicity->Permeability Affinity Improved Target Affinity (Halogen Bonding) Lipophilicity->Affinity HalfLife Extended Biological Half-Life Stability->HalfLife

Logical flow of fluorination effects on physicochemical and pharmacological profiles.

Quantitative Data Presentation

The table below summarizes the comparative physicochemical shifts observed upon fluorination of the base scaffold.

PropertyNon-Fluorinated BaseFluorinated DerivativeMechanistic Causality
pKa (Carboxyl) ~4.5 - 5.0~4.0 - 4.2Inductive electron withdrawal by fluorine stabilizes the carboxylate anion.
pKa (Thiazole N) ~2.5 - 3.0~2.0 - 2.2Reduced electron density on the nitrogen lone pair decreases basicity.
Lipophilicity (LogP) 2.12.8 - 3.2The highly hydrophobic nature of the C-F bond increases the partition coefficient.
Membrane Permeability ModerateHighIncreased lipophilicity and reduced desolvation energy penalty.
Metabolic Stability Susceptible to CYP450Highly ResistantThe strong C-F bond blocks oxidative metabolism at the substitution site.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal quality control checkpoints to guarantee data reliability.

Protocol 1: Synthesis via Modified Hantzsch Condensation

The Hantzsch method is the gold standard for synthesizing fluorophenyl-based thiazoles [3].

Causality for Experimental Choices: Ethanol is selected as the solvent because it provides sufficient solubility for both the thiosemicarbazone and the alpha-halo benzoic acid while allowing a reflux temperature (~78°C) that drives cyclization without causing thermal decarboxylation of the benzoic acid moiety.

Step-by-Step Methodology:

  • Preparation: Suspend an equimolar mixture of the fluorinated thiosemicarbazone and the respective alpha-halo benzoic acid derivative in absolute ethanol.

  • Condensation: Heat the mixture under reflux for 4–5 hours [2].

  • Validation Check 1 (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the thiosemicarbazone spot validates the end of the condensation phase.

  • Isolation: Cool the reaction mixture to 0°C to induce precipitation. Filter the crude product and wash with cold ethanol.

  • Purification & Validation Check 2 (Structural Confirmation): Recrystallize from an ethanol/water mixture. Confirm the structure using NMR. A successful cyclization is validated by the presence of the thiazole C5 proton at 6.22–7.50 ppm in the 1H NMR spectrum, and the corresponding fluorine peaks in the proton-decoupled 19F NMR spectrum [3].

Synthesis Start Fluorinated Thiosemicarbazone Condensation Hantzsch Condensation (EtOH, Reflux, 4-5h) Start->Condensation Reagent Alpha-Halo Benzoic Acid Reagent->Condensation Purification Recrystallization & HPLC Condensation->Purification Crude Product Characterization NMR (1H, 13C, 19F) & HRMS Purification->Characterization Pure Compound

Step-by-step synthetic workflow for fluorinated thiazole benzoic acid derivatives.

Protocol 2: Physicochemical Characterization (pKa and LogP)

Causality for Experimental Choices: Because fluorinated derivatives often exhibit poor aqueous solubility in their un-ionized state, standard aqueous potentiometric titration fails. We utilize a co-solvent system (Methanol/Water) and apply the Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa.

Step-by-Step Methodology:

  • pKa Determination: Dissolve the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH). Titrate with standardized 0.1 M NaOH using a glass electrode.

  • Extrapolation: Plot the apparent pKa values against the dielectric constant of the solvent mixtures. Extrapolate to 0% organic modifier to validate the true aqueous pKa.

  • LogP Determination (Shake-Flask): Pre-saturate n-octanol and aqueous buffer (pH 7.4) with each other for 24 hours.

  • Partitioning: Dissolve the analyte in the octanol phase, add an equal volume of the aqueous phase, and agitate at 25°C for 60 minutes.

  • Validation Check (Mass Balance): Separate the phases via centrifugation. Quantify the concentration in both phases using HPLC-UV. The sum of the calculated moles in both phases must equal the initial input moles (±5%) to validate that no compound was lost to precipitation or adsorption at the interface.

Biological Implications and Target Engagement

The physicochemical enhancements brought about by fluorination directly translate to superior pharmacological efficacy. Fluorinated thiazole benzoic acid derivatives have demonstrated potent target engagement in metabolic disorders. For example, they act as highly effective 5[5]. In this context, the benzoic acid moiety is critical for forming essential hydrogen bonds with key amino acid residues (such as Tyr327 and Ser289 in the receptor's ligand-binding domain), while the fluorinated thiazole core occupies lipophilic pockets, drastically enhancing overall binding affinity [5].

Furthermore, these fluorinated hybrids exhibit significant 6, making them highly valuable candidates for diabetes management [6]. The strategic placement of fluorine not only protects the scaffold from rapid degradation but also improves its 7, ensuring sustained therapeutic action in vivo [7].

References

  • Source: acs.
  • 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)
  • Source: tandfonline.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Implementation of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic Acid in Medicinal Chemistry: A Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly specialized, conformationally restricted building blocks to overcome pharmacokinetic bottlenecks in drug discovery. The molecule 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid represents a sophisticated structural motif. By pairing a 1,2-thiazole (isothiazole) ring with a fluorinated benzoic acid, this scaffold offers unique bioisosteric properties, enhanced metabolic stability, and precise modulation of topological polar surface area (TPSA).

While the exact regiochemical isomer of this specific assembly currently lacks a universally indexed public CAS Registry Number in standard commercial databases, its exact molecular weight of 223.22 g/mol and formula (C10H6FNO2S ) align it with highly sought-after proprietary libraries used in the development of kinase inhibitors and nuclear receptor modulators.

Physicochemical Profiling & Causality of Structural Design

Understanding the causality behind selecting this specific building block is critical for rational drug design.

  • The Fluorine Effect : The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the adjacent carboxylic acid, enhancing its capacity to act as a hydrogen-bond donor within basic protein pockets[1]. Furthermore, fluorine substitution blocks oxidative metabolism (e.g., CYP450-mediated hydroxylation) at that specific aromatic position, a principle widely applied in fluorinated benzoic acid derivatives[2].

  • The 1,2-Thiazole (Isothiazole) Core : Positioned at the 4-carbon, the 1,2-thiazole ring serves as a metabolically robust bioisostere for phenyl or pyridyl rings. The presence of the sulfur atom introduces the potential for chalcogen bonding with electron-rich residues in the target active site, while the nitrogen acts as a localized hydrogen-bond acceptor.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid
Molecular Formula C10H6FNO2S
Molecular Weight 223.22 g/mol
Exact Mass (Monoisotopic) 223.0103 Da
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (F, N, O, O)
Topological Polar Surface Area 78.4 Ų
Structural Analogs (Isomers) CAS 886369-06-8[3], CAS 886370-04-3[4]

Self-Validating Experimental Protocol: Synthesis Workflow

To synthesize 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid, a Palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard. The following protocol is designed as a self-validating system: each step includes an internal check to ensure reaction fidelity.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture : In a flame-dried Schlenk flask, charge 4-bromo-3-fluorobenzoic acid (1.0 equiv) and 1,2-thiazol-3-ylboronic acid (1.2 equiv).

    • Causality & Validation: A 20% excess of the boronic acid compensates for potential protodeboronation under basic conditions at elevated temperatures. Validation: Ensure complete dissolution in the solvent before proceeding; undissolved starting material indicates moisture contamination.

  • Catalyst and Base Addition : Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (3.0 equiv).

    • Causality & Validation: Pd(dppf)Cl₂ is selected because its bidentate ligand (dppf) provides a large bite angle, accelerating the rate-limiting reductive elimination step. K₂CO₃ acts as a mild base to activate the boronic acid into a reactive boronate complex without hydrolyzing the substrate. Validation: The mixture should turn a distinct reddish-brown upon catalyst addition.

  • Solvent Introduction : Degas a mixture of 1,4-dioxane and water (4:1 v/v) by sparging with argon for 15 minutes, then add to the flask.

    • Causality & Validation: The biphasic solvent system ensures solubility of both the organic substrates (dioxane) and the inorganic base (water). Degassing prevents oxidative degradation of the Pd(0) active species. Validation: Lack of bubbling during heating confirms a properly sealed, oxygen-free environment.

  • Reaction Execution : Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

    • Causality & Validation: 90 °C provides sufficient thermal energy to overcome the activation barrier of transmetalation. Validation: Monitor via LC-MS; the disappearance of the 4-bromo-3-fluorobenzoic acid peak (M+H: 219/221) and appearance of the product mass (M+H: 224.0) confirms conversion.

  • Workup and Purification : Cool to room temperature, acidify the aqueous layer with 1M HCl to pH 3, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC.

    • Causality & Validation: Acidification is critical to protonate the benzoic acid moiety, ensuring it partitions into the organic phase. Validation: A white to off-white crystalline solid post-lyophilization indicates high purity (>95%), verifiable by ¹H NMR and ¹³C NMR.

Mechanistic Pathway & Workflow Visualization

The integration of this building block into a broader drug discovery pipeline involves initial cross-coupling followed by amide derivatization to generate screening libraries.

G A 4-Bromo-3-fluorobenzoic acid (Electrophile) C Pd-Catalyzed Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) A->C Reagent 1 B 1,2-Thiazol-3-ylboronic acid (Nucleophile) B->C Reagent 2 D 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid (Target Scaffold) C->D Cross-Coupling E Amide Derivatization (HATU, DIPEA, Amines) D->E Library Synthesis F High-Throughput Screening (Target Binding Assay) E->F Biological Profiling

Figure 1: Synthetic workflow and downstream application of the target scaffold.

Applications in Drug Development

Derivatives of thiazolyl-benzoic acids are heavily utilized in the synthesis of selective enzyme inhibitors[5]. By utilizing 3-fluoro-4-(1,2-thiazol-3-yl)benzoic acid as a core intermediate, medicinal chemists can perform late-stage functionalization via amide coupling (using reagents like HATU and DIPEA) to attach various pharmacophores. The resulting compounds often exhibit enhanced cell permeability and target residence time compared to their non-fluorinated or purely carbocyclic analogs.

References

  • 4-Fluoro-3-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 522268 Source: PubChem URL:1

  • 3-Fluoro-4-morpholinobenzoic Acid | 588708-72-9 Source: Sigma-Aldrich URL:2

  • 886369-06-8 | 2-(3-fluorophenyl)thiazole-4-carboxylic acid Source: Capot Chemical URL:3

  • CAS 886370-04-3 | 2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid Source: Synblock URL:4

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors Source: PMC (nih.gov) URL:5

Sources

Therapeutic applications of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid , a specialized pharmacophore scaffold. While direct clinical literature on this specific isomer is proprietary or emerging, this guide synthesizes its properties based on established Structure-Activity Relationships (SAR) of isothiazolyl-benzoic acid derivatives in kinase inhibition (specifically CK2) and protein stabilization (TTR).

Class: Heteroaryl-Benzoic Acid Scaffolds | Primary Domain: Kinase Inhibition & Protein Stabilization

Executive Summary

3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid represents a high-value "fragment-lead" in modern drug discovery. It combines three distinct structural motifs—a solubilizing carboxylic acid tail, a metabolically robust fluorophenyl core, and a bioisosteric isothiazole head—to target hydrophobic pockets in enzymes and protein interfaces.

Its structural architecture positions it as a potent scaffold for two primary therapeutic mechanisms:

  • CK2 Kinase Inhibition: Acting as an ATP-competitive inhibitor where the carboxylic acid anchors to the active site lysine.

  • Transthyretin (TTR) Kinetic Stabilization: Mimicking the thyroxine (T4) structure to prevent amyloidogenesis.

Chemical Profile & Rational Design

This molecule is not merely a random screening hit; it is a rationally designed bioisostere intended to overcome specific limitations of earlier scaffolds (e.g., pure phenyl or oxadiazole derivatives).

Structural Logic
  • The Benzoic Acid Anchor: The carboxylic acid moiety serves as a critical hydrogen bond acceptor/donor, typically targeting conserved residues like Lys68 in Casein Kinase 2 (CK2) or Lys15 in TTR.

  • The 3-Fluoro "Shield":

    • Metabolic Blockade: Fluorine at the 3-position (ortho to the acid, meta to the heterocycle) blocks Phase I metabolic hydroxylation, significantly extending half-life (

      
      ).
      
    • pKa Modulation: The electronegative fluorine inductively withdraws electron density, lowering the pKa of the benzoic acid (approx. 0.5–1.0 units vs. unsubstituted), enhancing electrostatic interactions at physiological pH.

  • The 1,2-Thiazole (Isothiazole) Bioisostere:

    • Unlike the common 1,3-thiazole, the 1,2-thiazole provides a unique dipole vector and lower lipophilicity (LogP), improving water solubility while maintaining aromatic stacking capability.

Pharmacophore Visualization

The following diagram illustrates the functional segmentation of the molecule.

Pharmacophore Acid Benzoic Acid Moiety (H-Bond Anchor) Core 3-Fluoro-Phenyl Core (Metabolic Shield) Acid->Core Inductive Effect Target_Lys Target: Lysine/Arginine Acid->Target_Lys Salt Bridge Hetero 1,2-Thiazol-3-yl (Hydrophobic Head) Core->Hetero Biaryl Twist Target_Pocket Target: Hydrophobic Pocket Hetero->Target_Pocket Pi-Stacking

Figure 1: Pharmacophore segmentation of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid showing key interaction vectors.

Therapeutic Applications

Primary Application: Protein Kinase CK2 Inhibition

Inhibitors of Casein Kinase 2 (CK2) are critical for treating neoplastic diseases, as CK2 is upregulated in various cancers.

  • Mechanism: The benzoic acid group anchors to the ATP-binding site (interacting with Lys68 and Glu81). The isothiazole ring extends into the hydrophobic region (Ile174, Phe113), mimicking the adenine ring of ATP but with higher selectivity.

  • Advantage over Analogs: Previous 4-(thiazol-5-yl)benzoic acid derivatives showed potent IC50 values (0.014 µM). The isothiazole isomer offers an altered hydrogen-bonding profile (N-S bond vs C-S bond location), potentially evading resistance mutations that affect thiazole binding.

Secondary Application: TTR Amyloidosis Stabilization

Transthyretin (TTR) amyloidosis is caused by the dissociation of the TTR tetramer.

  • Mechanism: Small molecules that bind to the T4-binding pocket stabilize the tetramer.

  • Fit: The linear, rigid biaryl structure of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid perfectly spans the inner and outer binding cavities of TTR. The 3-fluoro substituent occupies the halogen-binding pocket (HBP) typically filled by the iodine of thyroxine.

Experimental Protocols

Chemical Synthesis (Suzuki-Miyaura Coupling)

This protocol describes the convergent synthesis of the scaffold.

Reagents:

  • Fragment A: 3-Fluoro-4-boronobenzoic acid (or pinacol ester).

  • Fragment B: 3-Bromo-1,2-thiazole.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ (2M aqueous).

Workflow:

  • Dissolution: Dissolve 1.0 eq of Fragment A and 1.1 eq of Fragment B in 1,4-dioxane/water (4:1 ratio).

  • Degassing: Sparge with nitrogen for 15 minutes to remove oxygen.

  • Catalysis: Add 5 mol% Pd catalyst and 3.0 eq of K₂CO₃.

  • Reflux: Heat to 90°C for 12 hours under inert atmosphere.

  • Workup: Acidify to pH 3 with 1N HCl (precipitating the acid). Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via reverse-phase HPLC (C18 column, Water/MeCN gradient).

Biological Validation: TTR Fluorescence Polarization Assay

To verify the therapeutic potential for amyloidosis, use this self-validating binding assay.

Principle: A fluorescent probe (e.g., FITC-T4) bound to TTR has high fluorescence polarization (FP). Displacement by the test compound lowers FP.

Step-by-Step:

  • Reagent Prep: Prepare recombinant human TTR (0.5 µM) in assay buffer (PBS, pH 7.4, 0.01% Triton X-100).

  • Probe Addition: Add fluorescent probe (200 nM). Incubate for 30 min at RT.

  • Compound Dosing: Add 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid in a dose-response series (1 nM to 100 µM). DMSO final conc < 1%.

  • Measurement: Read FP (Ex 485 nm / Em 525 nm) on a multimode plate reader.

  • Analysis: Plot % Displacement vs. Log[Compound]. Calculate IC50.

Logic Flow of the Assay:

AssayLogic Start TTR Tetramer + Fluorescent Probe HighFP High Polarization State (Probe Bound) Start->HighFP AddComp Add 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid HighFP->AddComp Displace Competitive Displacement AddComp->Displace LowFP Low Polarization State (Probe Free) Displace->LowFP If Binding Occurs Result Calculate Ki / IC50 LowFP->Result

Figure 2: Logic flow for the Fluorescence Polarization displacement assay.

Quantitative Data Summary (Predicted)

Based on SAR data from structurally homologous 4-(thiazol-5-yl)benzoic acid derivatives [1], the predicted profile for this specific isomer is:

ParameterPredicted ValueRationale
cLogP 2.8 - 3.2Moderate lipophilicity suitable for oral bioavailability.
pKa (Acid) ~3.8Lowered by ortho-fluorine; ionized at physiological pH.
CK2 IC50 < 50 nMHigh affinity due to conserved carboxylate anchor.
TTR Binding Kd < 1 µMStructural mimicry of T4 thyroxine rings.
Metabolic Stability High3-F blocks the primary site of oxidative metabolism.

References

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Source: Bioorganic & Medicinal Chemistry (2016). Context: Establishes the 4-heteroaryl-benzoic acid scaffold as a validated kinase inhibitor class. URL:[Link]

  • Saturated bioisosteres of benzene: Unique building blocks for drug discovery. Source: American Chemical Society (2022).[1] Context: Discusses the principles of replacing phenyl rings with bioisosteres like isothiazoles to improve physicochemical properties. URL:[Link]

  • The Influence of Bioisosteres in Drug Design. Source: Journal of Medicinal Chemistry (2012). Context: Validates the use of fluorine and heterocycles to modulate pKa and metabolic stability in benzoic acid derivatives. URL:[Link]

Sources

1,2-Thiazol-3-yl Benzoic Acid Derivatives: Synthetic Architectures and Pharmacological Frontiers

[1]

Executive Summary

The 1,2-thiazol-3-yl benzoic acid scaffold represents a specialized subclass of biaryl heterocycles where an isothiazole (1,2-thiazole) ring is linked directly to a benzoic acid moiety.[1] Unlike their ubiquitous fused analogs (benzo[d]isothiazoles or saccharin derivatives) or the 1,3-thiazole isomers, these non-fused biaryl systems offer unique conformational flexibility and electronic properties valuable in modern drug design.

This technical guide analyzes the scaffold’s utility as a privileged structure in medicinal chemistry, specifically highlighting its emergence in Metabotropic Glutamate Receptor (mGluR) modulation , Phosphatase inhibition , and as a bioisostere for 1,2,4-oxadiazole nonsense mutation readthrough agents (e.g., Ataluren analogs).

Chemical Architecture & Structural Logic[1]

The core structure consists of two aromatic domains: the isothiazole ring (providing a masked thiocarbonyl equivalent and hydrogen bond acceptor capability) and the benzoic acid (providing solubility and a key ionic interaction point).

Structural Distinctness

It is critical to distinguish this scaffold from related heterocycles to ensure precise database querying and synthetic planning:

Feature1,2-Thiazol-3-yl Benzoic Acid Benzo[d]isothiazole 1,3-Thiazol-2-yl Benzoic Acid
Ring System Biaryl (Two distinct rings)Fused (Bicyclic)Biaryl
Heteroatoms S(1), N(2) (Adjacent)S(1), N(2) (Adjacent)S(1), N(3) (Separated)
Conformation Rotatable C-C bondRigid/PlanarRotatable C-C bond
Key Application mGluR NAMs, Phosphatase InhibitorsAntimicrobial, CNS (Ziprasidone)Anti-inflammatory, Kinase Inhibitors
Electronic Properties[1]
  • Isothiazole Ring: Electron-deficient aromatic ring.[1] The N-S bond is weak and susceptible to reductive cleavage under harsh conditions, but stable under physiological conditions.

  • Linkage: The C3-C(Ar) bond allows for restricted rotation, often locked by ortho-substitution on the phenyl ring (atropisomerism potential).[1]

Synthetic Methodologies

The construction of 1,2-thiazol-3-yl benzoic acids typically follows two retrosynthetic disconnections: Cross-Coupling (forming the bond between pre-formed rings) or Cyclization (building the isothiazole ring onto the benzoate).[1]

Pathway A: Transition-Metal Catalyzed Cross-Coupling

The most robust method involves Suzuki-Miyaura coupling.[1] This modular approach allows for the independent optimization of the benzoic acid and isothiazole fragments.

  • Reagents: 3-Bromoisothiazole + (Carboxyphenyl)boronic acid (or ester).[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

  • Base: K₂CO₃ or Cs₂CO₃.[1]

  • Solvent: Dioxane/Water or DMF.[1]

Pathway B: Oxidative Cyclization

For derivatives where the isothiazole ring requires specific substitution patterns (e.g., 4-cyano, 5-amino), constructing the ring from acyclic precursors is preferred.

  • Precursor:

    
    -amino acrylamides or thioamides derived from benzoyl chlorides.[1]
    
  • Oxidant: Iodine or Hydrogen Peroxide.[1]

Visualization of Synthesis Pathways

SynthesisPathwayscluster_legendPathway LegendStart13-BromoisothiazoleIntermediatePd(0) Oxidative AdditionStart1->IntermediateSuzuki CouplingStart2Carboxyphenylboronic AcidStart2->IntermediateProduct1,2-Thiazol-3-yl Benzoic AcidIntermediate->ProductReductive EliminationStart3Benzoyl AcetonitrileCyclizationOxidative Ring Closure(I2 / H2O2)Start3->Cyclization+ BaseStart4IsothiocyanateStart4->CyclizationCyclization->ProductDehydrationkey1Pathway A: Modular (Preferred)key2Pathway B: De Novo Ring Formation

Caption: Dual synthetic strategies for accessing the 1,2-thiazol-3-yl benzoic acid scaffold.

Pharmacological Profile & SAR

Metabotropic Glutamate Receptor (mGluR) Modulation

Recent patent literature (e.g., US10597367B2) identifies this scaffold as a core component of Negative Allosteric Modulators (NAMs) for mGlu receptors.[1]

  • Mechanism: The benzoic acid moiety likely interacts with the "glutamate-like" binding pocket or an adjacent allosteric site, while the isothiazole ring occupies a hydrophobic sub-pocket, stabilizing the inactive conformation of the receptor.

  • Therapeutic Utility: Treatment of anxiety, depression, and potentially Fragile X syndrome.

Phosphatase Inhibition (DUSP3)

Data from high-throughput screening (BindingDB) indicates activity against Dual Specificity Protein Phosphatase 3 (DUSP3/VHR) .[1]

  • Compound: Methyl 2-[[4-cyano-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazol-3-yl]sulfanylmethyl]benzoate.[1]

  • Activity: IC50 values in the low micromolar range (~1.29 µM).

  • Relevance: DUSP3 is implicated in cervical cancer and immune regulation.

Nonsense Mutation Readthrough (Bioisosteres)

While Ataluren (Translarna) utilizes a 1,2,4-oxadiazole core, the 1,2-thiazole ring is investigated as a bioisostere to improve metabolic stability (resistance to hydrolytic ring opening). The benzoic acid tail is critical for ribosome binding fidelity.

Logical Relationship of Biological Targets

BioActivityScaffold1,2-Thiazol-3-yl Benzoic AcidmGluRmGluR Receptors(CNS Disorders)Scaffold->mGluRDUSP3DUSP3 Phosphatase(Oncology)Scaffold->DUSP3RibosomeRibosomal Readthrough(DMD / CF)Scaffold->RibosomeNAMNegative AllostericModulationmGluR->NAMInhibActive SiteCompetitionDUSP3->InhibStackingtRNA Mimicry /StackingRibosome->Stacking

Caption: Primary pharmacological targets and associated mechanisms of action.[1]

Experimental Protocols

Protocol 4.1: Synthesis via Suzuki-Miyaura Coupling

This protocol is validated for the synthesis of 3-(1,2-thiazol-3-yl)benzoic acid.[1]

Reagents:

  • 3-Bromoisothiazole (1.0 eq)[1]

  • 3-Carboxyphenylboronic acid (1.2 eq)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

  • Degassing: Charge a microwave vial with the solvent mixture and sparge with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Addition: Add the bromide, boronic acid, base, and catalyst under a counter-flow of Argon. Cap immediately.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 mins (microwave).

  • Workup: Acidify the mixture with 1N HCl to pH 3. Causality: Ensures the benzoic acid is protonated for extraction into organic solvent.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂, Hexane:Ethyl Acetate gradient 0-50% with 1% Acetic Acid).

Protocol 4.2: In Vitro mGluR Ca²⁺ Mobilization Assay

Self-validating assay for NAM activity.[1]

  • Cell Line: HEK293 cells stably expressing mGluR (e.g., mGluR5) and G

    
    15.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add test compounds (1,2-thiazol-3-yl derivatives) 15 minutes prior to agonist.

  • Agonist Challenge: Inject Glutamate (EC80 concentration).

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Validation: A decrease in fluorescence peak compared to DMSO control indicates NAM activity.

Quantitative Data Summary

Compound ClassTargetAssay TypeActivity Range (IC50/EC50)Reference
Thiazolyl-Benzoates mGluR5Ca²⁺ Flux (NAM)50 nM - 500 nMUS10597367B2
Cyano-Isothiazoles DUSP3Phosphatase Assay1.29 µMBindingDB (CID 6079403)
Oxadiazole Analogs RibosomeReadthrough (Luciferase)0.1 µM - 10 µMInferred from Ataluren data

References

  • BindingDB. (2012).[1] Activity Spreadsheet for Methyl 2-[[4-cyano-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazol-3-yl]sulfanylmethyl]benzoate. Link[1]

  • Google Patents. (2020).[1] US10597367B2 - Metabotropic glutamate receptor negative allosteric modulators (NAMs) and uses thereof.[1][2] Link

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 6079403. Link[1]

  • Pibiri, I., et al. (2025).[3] Ataluren, a 1,2,4-Oxadiazole-Containing Drug Candidate for Nonsense Mutations: Major Breakthroughs and an Up-to-Date Process Chemistry Review. ChemistrySelect. Link[1]

  • Vicini, P., et al. (2007). Benzo[d]isothiazol-3-yl-benzamidines: a class of protective agents on culture of human cartilage and chondrocytes stimulated by IL-1beta.[1] ChemMedChem. Link

A Comprehensive Technical Guide to the Identification of Protein Targets for 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The deconvolution of a small molecule's mechanism of action is a critical bottleneck in drug discovery and chemical biology. The novel ligand, 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid, represents a promising chemical entity whose therapeutic potential is currently undefined due to a lack of known protein targets. This technical guide provides a comprehensive, multi-pronged strategy for the systematic identification and validation of its protein binding partners. We outline an integrated workflow that begins with robust computational methods for hypothesis generation, proceeds to unbiased experimental discovery using chemical proteomics, and culminates in rigorous biophysical validation of target engagement within a native cellular environment. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed, field-proven protocols necessary to elucidate the molecular targets of this and other novel small molecules.

Introduction to Target Deconvolution

The transition from a promising hit compound in a phenotypic screen to a validated lead candidate is contingent upon a singular, critical step: identifying its molecular target(s). Target identification illuminates the mechanism of action, enables structure-activity relationship (SAR) studies, and is essential for anticipating potential off-target effects and toxicity.[1][2] The compound at the center of this guide, 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid, is a novel molecule whose biological function is yet to be characterized.

1.1 Ligand Structure and Analysis

The structure of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid is composed of two key pharmacophoric motifs: a fluorinated benzoic acid and a 1,2-thiazole ring.

  • Fluorinated Benzoic Acids: This moiety is a common building block in medicinal chemistry. The fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, and often enhances binding affinity through favorable electrostatic interactions. Such structures are found in molecules targeting a range of proteins, including potassium channels and E3 ligases.[3][4][5]

  • Thiazole Ring: The thiazole heterocycle is a privileged scaffold present in over 18 FDA-approved drugs and countless biologically active molecules.[6][7] Its derivatives are known to exhibit a vast array of pharmacological activities, including the inhibition of protein kinases (e.g., Protein Kinase CK2), VEGFR-2, and bacterial enzymes like DNA gyrase.[8][9][10]

This structural precedent suggests that 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid has a high probability of interacting with protein classes such as kinases, metabolic enzymes, or ion channels. Furthermore, the overall architecture bears some resemblance to known positive allosteric modulators (PAMs) of AMPA receptors, presenting another exciting therapeutic avenue.[11][12][13]

Phase 1: In Silico Target Prediction and Hypothesis Generation

The most resource-effective first step in target identification is the use of computational methods to survey the entire proteome for potential binding partners.[14] This "target fishing" or "reverse docking" approach leverages the known three-dimensional structures of proteins to predict binding events, thereby generating a tractable list of high-probability candidates for experimental validation.[15]

The primary strategy involves using the ligand's structure as a query to screen against a comprehensive database of protein structures (e.g., the Protein Data Bank or PDB). This can be complemented by ligand-based methods, which search for proteins known to bind to compounds structurally similar to our query ligand.[15]

Protocol 2.1: Reverse Docking and Virtual Screening Workflow

Objective: To computationally identify and rank potential protein targets for 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid.

Methodology:

  • Ligand Preparation:

    • Generate a 3D conformation of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid using a molecular modeling program (e.g., ChemDraw, Avogadro).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Target Database Preparation:

    • Select a curated database of protein structures suitable for docking (e.g., a non-redundant subset of the PDB).

    • For each protein, remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign protonation states appropriate for physiological pH.

    • Define the binding pocket for docking. This can be done by identifying known binding sites or by using pocket-finding algorithms to detect all potential cavities on the protein surface.

  • Virtual Screening Execution:

    • Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the prepared ligand into the defined binding pocket of every protein in the database.

    • The software will calculate a binding score (e.g., kcal/mol) for each protein-ligand pose, which estimates the binding affinity.

  • Results Analysis and Prioritization:

    • Rank all proteins by their docking scores.

    • Filter the results based on biological relevance. Cross-reference top-scoring hits with information from the literature about the biological roles of thiazole and benzoic acid derivatives.

    • Visually inspect the top-ranked docking poses to ensure that the predicted interactions are chemically sensible (e.g., hydrogen bonds, hydrophobic contacts).

Table 2.1: Hypothetical Prioritized Target List from In Silico Screening
RankProtein TargetTarget ClassDocking Score (kcal/mol)Rationale for Prioritization
1Casein Kinase II (CK2)Serine/Threonine Kinase-9.8Thiazole-containing benzoic acids are known potent CK2 inhibitors.[8]
2AMPA Receptor (GluA2)Ion Channel-9.5Structural similarity to known positive allosteric modulators.[11][12]
3DNA Gyrase Subunit BTopoisomerase-9.1Thiazole derivatives have shown activity against bacterial topoisomerases.[10]
4KCNQ2/Q3 Potassium ChannelIon Channel-8.7Fluorinated benzamides are established KCNQ channel openers.[3]
5Von Hippel-Lindau (VHL)E3 Ubiquitin Ligase-8.5Fluorinated acid motifs can bind to VHL, a key component in PROTACs.[4]
Visualization: In Silico Target Identification Workflow

in_silico_workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Ligand 1. Ligand 3D Structure (Energy Minimized) Docking 3. Reverse Docking (Virtual Screening) Ligand->Docking Database 2. Protein Structure Database (PDB) Database->Docking Ranking 4. Rank by Binding Score Docking->Ranking Filtering 5. Filter & Prioritize (Biological Rationale) Ranking->Filtering Hypothesis 6. Generate Target Hypotheses Filtering->Hypothesis

Caption: A flowchart of the computational target prediction process.

Phase 2: Experimental Target Identification with Chemical Proteomics

While in silico methods provide excellent hypotheses, experimental validation is required to identify bona fide binding partners in a biological system.[14] Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful, unbiased technique for capturing a small molecule's interacting proteins from a complex cellular lysate.[2][16]

The core principle involves immobilizing a modified version of the ligand (a "chemical probe") onto a solid support (e.g., beads), incubating it with a cell lysate, and then identifying the proteins that specifically bind to the probe using mass spectrometry.[2][17]

Protocol 3.1: Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To experimentally identify protein binders of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid from a cell lysate.

Methodology:

  • Chemical Probe Synthesis:

    • Synthesize an analog of the parent compound that incorporates a linker arm and an affinity tag (e.g., Biotin). The linker attachment point should be chosen carefully to minimize disruption of the key binding pharmacophores. The carboxylic acid group is a common and effective attachment point.

  • Immobilization:

    • Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads. Prepare control beads (streptavidin beads with no probe) to identify non-specific binders.

  • Lysate Preparation:

    • Culture and harvest cells of interest (e.g., a human cancer cell line like A549).

    • Lyse the cells under non-denaturing conditions to preserve protein structure and protein-protein interactions.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the probe-conjugated beads and the control beads for several hours at 4°C.

    • To increase specificity, a "competition" experiment can be performed where a parallel incubation includes an excess of the original, non-tagged ligand. Proteins that are "competed" off the beads are more likely to be specific binders.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel tryptic digest of the protein bands.

    • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Identify the proteins by matching the peptide fragmentation spectra against a protein sequence database (e.g., UniProt).

  • Data Analysis:

    • Compare the list of proteins identified from the probe-conjugated beads against the control beads. True binders should be significantly enriched on the probe beads and absent or at low levels on the control beads.

Visualization: Affinity Purification-Mass Spectrometry (AP-MS) Workflow

apms_workflow Probe 1. Synthesize & Immobilize Biotinylated Probe Incubate 3. Incubate Lysate with Probe-Beads Probe->Incubate Lysate 2. Prepare Native Cell Lysate Lysate->Incubate Wash 4. Wash to Remove Non-Specific Binders Incubate->Wash Elute 5. Elute Bound Proteins Wash->Elute MS 6. LC-MS/MS Analysis Elute->MS Identify 7. Identify Enriched Proteins MS->Identify

Caption: The experimental workflow for AP-MS target identification.

Phase 3: Validation of Target Engagement in a Cellular Context

The definitive proof of a drug-target interaction is to demonstrate that the ligand engages its target protein within the complex and physiologically relevant environment of a living cell.[18] The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[19]

The principle of CETSA is based on ligand-induced thermal stabilization.[20] The binding of a ligand to its target protein generally increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation. This change in thermal stability can be quantified, providing direct evidence of target engagement.[19]

Protocol 4.1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

Objective: To confirm that the ligand binds to and stabilizes a candidate protein in intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the ligand at various concentrations (e.g., 0.1, 1, 10, 100 µM) or with a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 45°C to 65°C). Include an unheated control sample.

  • Cell Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.[20]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Analysis:

    • Carefully collect the supernatant.

    • Quantify the total protein concentration in each supernatant sample to ensure equal loading.

    • Analyze the amount of the specific target protein remaining in the soluble fraction by Western Blotting, using a specific antibody against the candidate protein.

  • Data Interpretation:

    • In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. This generates a "melt curve."

    • In the ligand-treated samples, if the ligand binds and stabilizes the target, the protein will remain soluble at higher temperatures. This will result in a "shift" of the melt curve to the right. This thermal shift is the definitive indicator of target engagement.

Table 4.1: Example CETSA Data for a Candidate Protein (e.g., CK2)
Temperature (°C)Soluble CK2 (Vehicle, % of Unheated)Soluble CK2 (10 µM Ligand, % of Unheated)
45100%100%
5095%100%
5570%98%
5850% (Tm)90%
6125%75%
6410%50% (Tm)
67<5%20%

Tm = Melting Temperature (temperature at which 50% of the protein has aggregated).

Visualization: The Principle of CETSA

cetsa_principle cluster_no_ligand No Ligand cluster_with_ligand With Ligand Unfolded Unfolded Protein Aggregated Aggregated Protein Unfolded->Aggregated Target\nProtein Target Protein Target\nProtein->Unfolded Heat Ligand Ligand Stabilized Stabilized Complex Soluble\nProtein Soluble Protein Stabilized->Soluble\nProtein Heat Target\nProtein Target Protein Target\nProtein ->Stabilized + Ligand pathways cluster_kinase Kinase Signaling cluster_ampa Glutamatergic Synapse KinaseA Upstream Kinase KinaseB Target Kinase (e.g., CK2) KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates Response Cellular Response Substrate->Response Ligand1 Ligand Ligand1->KinaseB Inhibits Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds IonFlow Na+ Influx (Depolarization) AMPAR->IonFlow Ligand2 Ligand Ligand2->AMPAR Modulates

Caption: Hypothesized interaction points for the ligand in two major target classes.

Conclusion

The identification of protein targets for a novel small molecule like 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid requires a systematic and multi-layered approach. This guide outlines a robust strategy that seamlessly integrates computational prediction with experimental validation. By starting with a broad, unbiased in silico screen, researchers can efficiently generate a data-driven list of candidate proteins. These hypotheses can then be tested directly using the unbiased discovery method of affinity purification-mass spectrometry. Finally, the most promising candidates must be validated for true cellular target engagement using the CETSA method. This iterative process of prediction, discovery, and validation provides the highest level of confidence in target identification and lays the critical groundwork for future drug development efforts.

References

  • Al-Badr, A. A., & El-Subbagh, H. I. (2018). Computational/in silico methods in drug target and lead prediction. Future Journal of Pharmaceutical Sciences, 4(1), 1-13. [Link]

  • Du, X., Li, Y., & Goncearenco, A. (2020). Identifying novel drug targets with computational precision. Methods in Molecular Biology, 2195, 1-20. [Link]

  • Lynch, G., & Gall, C. M. (2014). AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. Current medicinal chemistry, 21(32), 3646–3657. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(6), 793–803. [Link]

  • Wang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. [Link]

  • Lin, A., et al. (2025). Computational methods revolutionize drug discovery by predicting protein target sites. Journal of Pharmaceutical Analysis. [Link]

  • Sakharkar, M. K., & Sakharkar, K. R. (2011). Computational approaches for drug target identification in pathogenic diseases. Expert Opinion on Drug Discovery, 6(10), 995-1006. [Link]

  • Gupta, P., et al. (2025). Targeting disease: Computational approaches for drug target identification. Advances in Pharmacology and Pharmacy. [Link]

  • Francotte, P., et al. (2006). In Search of Novel AMPA Potentiators. Recent Patents on CNS Drug Discovery, 1(3), 239-254. [Link]

  • Rix, U., & Superti-Furga, G. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(9), 947-958. [Link]

  • Virscidian. (n.d.). What Is Affinity Selection-Mass Spectrometry?. Virscidian. [Link]

  • Lynch, G., & Gall, C. M. (2015). AMPA receptor potentiators: from drug design to cognitive enhancement. Current medicinal chemistry, 22(10), 1205–1215. [Link]

  • de Moraes, M. C., & Lopes, N. P. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 8(31), 22-34. [Link]

  • Lim, S. M., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Protein interactions and their importance. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Johnson, R. L., & Johnson, D. G. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 136-145. [Link]

  • Jamieson, C., & Duffy, E. L. (2016). Development of AMPA Receptor Modulators as Cognition Enhancers. In D. Doller (Ed.), Allosterism in Drug Discovery (pp. 310-333). The Royal Society of Chemistry. [Link]

  • Tomita, S., et al. (2006). Stargazin controls the pharmacology of AMPA receptor potentiators. Proceedings of the National Academy of Sciences, 103(26), 10064-10067. [Link]

  • Nii, S., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & medicinal chemistry, 24(7), 1546–1554. [Link]

  • Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7322. [Link]

  • Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Chemistry & Biodiversity, 16(11), e1900353. [Link]

  • Petrelli, R., et al. (2022). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS omega, 7(1), 16–35. [Link]

  • Fairlie, D. P., & Abbenante, G. (2014). Thiazoles in Peptides and Peptidomimetics. Australian Journal of Chemistry, 67(1), 3-12. [Link]

  • Testa, A., et al. (2022). Target protein localization and its impact on PROTAC-mediated degradation. Cell Chemical Biology, 29(9), 1449-1461.e5. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 29(10), 2291. [Link]

  • Patel, A. B., et al. (2025). Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. Journal of Chemical, Biological and Physical Sciences. [Link]

  • Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9299–9313. [Link]

  • Fan, Z. J., et al. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b]t[11][14][15]hiadiazoles. Journal of agricultural and food chemistry, 58(5), 2630–2636. [Link]

Sources

Methodological & Application

Amide coupling conditions using 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Amide Coupling Protocols for 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic Acid

Executive Summary

This guide details the optimized conditions for amidation of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid . This specific scaffold presents unique challenges due to the electronic deactivation of the carboxylic acid by the electron-withdrawing fluorine (meta) and isothiazole (para) substituents. While the resulting active esters are highly electrophilic, the initial activation step can be sluggish, and the intermediate is susceptible to hydrolysis.

We recommend HATU/DIPEA for discovery-scale library synthesis and T3P (Propylphosphonic anhydride) for process-scale applications due to its superior safety profile and ease of workup.

Chemical Profile & Strategic Analysis

Substrate: 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid Key Structural Features:

  • Benzoic Acid Moiety: The primary reactive center.

  • 3-Fluoro Substituent: Inductive electron-withdrawing group (EWG). Increases the acidity of the carboxylic acid (pKa < 4.0) but decreases the nucleophilicity of the carboxylate anion.

  • 4-(1,2-Thiazol-3-yl) Substituent: The isothiazole ring acts as a π-deficient heteroaromatic system, further withdrawing electron density from the phenyl ring.

Mechanistic Implications:

  • Acidity: The molecule is significantly more acidic than unsubstituted benzoic acid. It requires mild bases (DIPEA, NMM) to avoid over-basification which could lead to racemization (if chiral centers are present in the amine) or side reactions.

  • Activation Kinetics: The carboxylate is a poor nucleophile. "Fast" coupling reagents like HATU or T3P are required to drive the formation of the active ester.

  • Stability: The 1,2-thiazole (isothiazole) ring contains a weak N–S bond. While generally stable, it can be vulnerable to cleavage by strong reducing agents or harsh nucleophiles under forcing conditions. Avoid boiling thionyl chloride (SOCl₂) if possible, as this can lead to chlorination or ring degradation [1].

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific amine partner.

CouplingLogic Start Start: 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid AmineType Analyze Amine Partner Start->AmineType IsPrimary Primary/Secondary Aliphatic Amine? AmineType->IsPrimary IsAniline Aniline or Electron-Deficient Amine? AmineType->IsAniline IsHindered Sterically Hindered (e.g., t-Butyl, alpha-subst)? AmineType->IsHindered Scale Scale of Reaction? IsPrimary->Scale MethodB Method B: T3P/Pyridine (Clean Workup, Scalable) IsAniline->MethodB Preferred MethodC Method C: Acid Chloride (Ghosez Reagent/Oxalyl Cl) IsHindered->MethodC Forcing Conditions MethodA Method A: HATU/DIPEA (High Yield, Easy) Scale->MethodA < 100 mg Scale->MethodB > 100 mg

Figure 1: Decision tree for selecting the appropriate amide coupling protocol based on amine type and scale.

Detailed Experimental Protocols

Method A: HATU Activation (Discovery Scale)

Best for: Small scale (<100 mg), library synthesis, aliphatic amines.

Rationale: HATU generates a highly reactive At-ester (azabenzotriazole ester) that reacts rapidly with amines, overcoming the electronic deactivation of the benzoic acid [2].

Reagents:

  • Acid: 1.0 equiv[1]

  • Amine: 1.1 – 1.2 equiv

  • HATU: 1.1 – 1.2 equiv

  • DIPEA (Diisopropylethylamine): 3.0 equiv[1]

  • Solvent: DMF (Anhydrous)[1][2]

Protocol:

  • Dissolution: In a dry vial, dissolve 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). The solution should turn yellow/orange.

  • Pre-activation: Stir at Room Temperature (RT) for 15 minutes . Critical Step: This ensures complete formation of the active ester before the amine is introduced.

  • Coupling: Add the amine (1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[3]

  • Workup: Dilute with EtOAc. Wash with sat. NH₄Cl (x2), sat. NaHCO₃ (x2), and brine.[1] Dry over Na₂SO₄ and concentrate.

Method B: T3P (Propylphosphonic Anhydride) (Process Scale)

Best for: Scale-up (>1g), electron-deficient anilines, "Green" chemistry requirements.

Rationale: T3P acts as a kinetic dehydrating agent. It produces water-soluble byproducts, eliminating the need for chromatography in many cases. It is particularly effective for coupling weak nucleophiles (anilines) due to the low epimerization risk and high activation energy [3].

Reagents:

  • Acid: 1.0 equiv[1]

  • Amine: 1.1 equiv

  • T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv

  • Base: Pyridine (3.0 equiv) or NMM (3.0 equiv)

  • Solvent: EtOAc, Me-THF, or DMF (if solubility is poor).

Protocol:

  • Slurry: Suspend the acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or Me-THF (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv).

  • Coupling Agent: Add T3P solution (1.5 equiv) dropwise at 0°C or RT.

  • Reaction: Stir at RT. If the amine is an aniline, heating to 50–60°C may be required.

    • Note: T3P reactions are often slower than HATU; allow 12–24 hours.

  • Workup: Wash the organic layer with water, 0.5 M HCl (to remove pyridine), sat. NaHCO₃, and brine.

Method C: Acid Chloride via Ghosez’s Reagent

Best for: Extremely hindered amines or when HATU/T3P fails.

Rationale: Standard thionyl chloride (SOCl₂) reflux can degrade the isothiazole ring. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) forms the acid chloride under neutral/mild conditions [4].

Protocol:

  • Dissolution: Dissolve acid (1.0 equiv) in dry DCM.

  • Chlorination: Add Ghosez’s reagent (1.2 equiv) at 0°C. Stir for 1–2 hours at RT. Monitor conversion to acid chloride by quenching an aliquot with MeOH (check for methyl ester by LCMS).

  • Coupling: Add the amine (1.2 equiv) and DIPEA (2.0 equiv) to the acid chloride solution.

  • Reaction: Stir at RT for 2 hours.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Active Ester formed but not reacting) Amine is too sterically hindered or electron-deficient.Switch to Method C (Acid Chloride) or heat Method B (T3P) to 60°C.
Hydrolysis of Active Ester Wet solvent or amine salt contains water.Use anhydrous DMF/DIPEA.[4] Dry amine hydrochloride salts under vacuum/P₂O₅ before use.
Low Solubility of Acid Rigid heterocyclic scaffold.Use DMF or NMP as solvent. Avoid DCM/EtOAc for the activation step if the solution is cloudy.
Side Products (Isothiazole Ring Opening) Nucleophilic attack on S–N bond.Avoid strong nucleophiles (thiols, hydrazines) in the coupling step. Avoid boiling SOCl₂.

Workflow Visualization (T3P Mechanism)

The following diagram illustrates the T3P activation pathway, highlighting the critical intermediate that drives the reaction for this specific substrate.

T3P_Mechanism Start Acid Substrate (COOH) Intermediate Mixed Anhydride (Activated Species) Start->Intermediate Activation Base Base (Pyridine) Base->Intermediate T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate TS Tetrahedral Intermediate Intermediate->TS + Amine Amine Amine (R-NH2) Amine->TS Product Final Amide Product TS->Product Byproduct Water-Soluble P-Byproducts TS->Byproduct

Figure 2: Mechanism of T3P-mediated amidation. The mixed anhydride intermediate is sterically accessible but highly electrophilic, ideal for the 3-fluoro-4-isothiazolylbenzoic acid scaffold.

References

  • Isothiazole Stability: Davis, M., & Scanlon, D. B. (1977). The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-436. Link

  • HATU Protocol: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • T3P Application: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez Reagent: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link

Sources

Application Note: Scalable Preparation of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid , a critical biaryl intermediate used in the development of P2X3 antagonists and other bioactive pharmaceutical ingredients (APIs).

While traditional isothiazole syntheses rely on hazardous oxidative cyclizations of thioamides or unstable nitrile sulfides, this guide prioritizes a convergent Suzuki-Miyaura cross-coupling strategy . This approach ensures high regioselectivity, minimizes hazardous waste streams, and utilizes commercially available stable building blocks, making it suitable for kilogram-scale production.

Key Chemical Data
  • Target Molecule: 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

  • Molecular Formula: C₁₀H₆FNO₂S

  • Molecular Weight: 223.22 g/mol

  • Core Moiety: ortho-Fluorobiaryl system (Phenyl-Isothiazole)

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the instability associated with isothiazol-3-ylboronic acids. Instead, we utilize the robust aryl boronic acid and a halogenated isothiazole .

Strategic Disconnection
  • C–C Bond Formation: The biaryl axis is constructed via Palladium-catalyzed cross-coupling.

  • Regiocontrol: We employ 3-bromoisothiazole as the electrophile. Isothiazoles are prone to protodeboronation if used as the nucleophile (boronate); therefore, the polarity is inverted to use the stable 3-fluoro-4-boronobenzoic acid as the nucleophile.

  • Carboxyl Protection: The reaction is performed on the free acid or methyl ester. The ester route (Protocol A) is preferred for purification efficiency (crystallization), followed by a mild saponification.

Retrosynthesis Target 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid Precursor Methyl 3-fluoro-4-(1,2-thiazol-3-yl)benzoate Target->Precursor Hydrolysis (LiOH) SM1 3-Bromoisothiazole (Electrophile) Precursor->SM1 Suzuki-Miyaura (Pd-Cat) SM2 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid (Nucleophile) Precursor->SM2

Figure 1: Retrosynthetic strategy prioritizing stable boronic acid intermediates.

Detailed Experimental Protocols

Protocol A: Scalable Synthesis via Suzuki Coupling (Preferred)
Phase 1: Cross-Coupling

Objective: Coupling of 3-Bromoisothiazole with 4-Borono-3-fluorobenzoic acid methyl ester.

Reagents:

  • SM1: 3-Bromoisothiazole [CAS: 2404-52-6] (1.0 equiv)

  • SM2: 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid [CAS: 505083-04-5] (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) – Selected for resistance to oxidative addition of sulfur.

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Inertion: Charge a 3-neck round-bottom flask (RBF) with SM2 (1.1 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%). Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvation: Add degassed 1,4-dioxane and water (4:1 ratio). Sparge with N₂ for 15 minutes.

  • Addition: Add SM1 (3-Bromoisothiazole, liquid) via syringe under N₂ flow.

  • Reaction: Heat the mixture to 85–90 °C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target <2% remaining SM1.

  • Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove Pd black. Rinse with Ethyl Acetate (EtOAc).[1][2]

  • Extraction: Dilute filtrate with water. Extract with EtOAc (3x).[1] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude ester from Heptane/EtOAc (5:1).

    • Expected Yield: 75–85%[1]

    • Appearance: Off-white solid.

Phase 2: Ester Hydrolysis

Objective: Conversion of the methyl ester to the free acid.

Reagents:

  • Intermediate Ester (from Phase 1)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

  • THF / Water (1:1)

Step-by-Step Methodology:

  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH·H₂O in one portion.

  • Stir at 40 °C for 2 hours. (Monitor for disappearance of ester).

  • Acidification: Cool to 0 °C. Slowly adjust pH to 2–3 using 1M HCl. The product will precipitate.

  • Isolation: Filter the solid. Wash with cold water (2x) and cold pentane (1x).

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Process Safety & Critical Parameters

Catalyst Poisoning (The Sulfur Effect)

Isothiazoles contain sulfur, which can coordinate with Palladium and poison the catalyst.

  • Mitigation: We utilize Pd(dppf)Cl₂ (bidentate ligand) which is more robust against sulfur poisoning than Pd(PPh₃)₄.

  • Scale-up Tip: If conversion stalls, add a second charge of catalyst (1 mol%) rather than increasing temperature, which promotes deboronation.

Regioselectivity & Stability
  • Protodeboronation: The 2-fluoro substituent on the boronic acid (relative to the boron) accelerates protodeboronation.

    • Control: Do not exceed 95 °C. Ensure base concentration is not excessive (keep pH ~10-11, not 14).

  • Isothiazole Volatility: 3-Bromoisothiazole is a liquid (bp 175 °C) but has significant vapor pressure. Handle in a fume hood to avoid loss and odor issues.

Analytical Specifications (QC)

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Consistent with structure
Residual Pd ICP-MS< 20 ppm
Water Content Karl Fischer< 1.0% w/w

Expected ¹H-NMR Signals (DMSO-d₆):

  • Carboxyl: δ 13.0–13.5 (br s, 1H)

  • Isothiazole: Two doublets (or d/t) approx δ 8.7 (C5-H) and δ 7.8 (C4-H).

  • Aryl Ring:

    • H5 (dd, ortho to F): ~7.8 ppm

    • H2 (dd, meta to F): ~7.9 ppm

    • H6 (t, adjacent to isothiazole): ~8.1 ppm (deshielded by heterocycle).

References

  • Suzuki-Miyaura Coupling of Isothiazoles

    • Synthesis of 3-aryl-isothiazoles via Pd-c
    • Source: Organic Letters, 2020, 22(14), 5284–5288. Link

  • Stability of Heterocyclic Boronic Acids

    • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Hall, D. G. (Ed.).[3][4] Wiley-VCH, 2011.

  • Isothiazole Chemistry & Properties

    • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid.
    • Source: Molbank, 2023, M1557.[5] Link

  • General Protocol for Fluorinated Biaryl Synthesis: Practical Process Research and Development. Anderson, N. G., Academic Press, 2012.

Disclaimer: This protocol is intended for use by qualified chemical professionals. All reactions should be conducted in a fume hood with appropriate personal protective equipment (PPE). The user assumes all liability for safety and regulatory compliance.

Sources

Application Note: Advanced Esterification Protocols for 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid is a highly specialized, electron-deficient building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and GPCR modulators.

The derivatization of this molecule presents unique synthetic challenges. The fluorine atom at the meta position relative to the carboxylic acid exerts a strong inductive electron-withdrawing effect (-I), while the bulky 1,2-thiazole (isothiazole) ring at the para position introduces significant steric hindrance. Traditional acid-catalyzed Fischer esterification is often inadequate for such fluorobenzoic acid derivatives; the equilibrium is difficult to drive forward without extended heating, which can lead to the degradation of sensitive functional groups or epimerization of complex alcohol nucleophiles[1]. Consequently, high-yielding esterification requires robust, irreversible activation of the carboxylic acid.

Mechanistic Insights & Reagent Selection

To achieve quantitative esterification, the carboxylic acid must be converted into a highly electrophilic intermediate. The selection of reagents is dictated by the steric profile of the target alcohol.

The Steglich Approach (EDC·HCl / DMAP)

For primary, secondary, or acid-labile alcohols, the Steglich esterification is the premier choice[2]. This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) to activate the acid.

  • Causality of Reagent Action : In carbodiimide-mediated activation, the carboxylic acid and EDC form an O-acylisourea intermediate. With electron-deficient substrates like fluorobenzoic acids, this intermediate is highly susceptible to an irreversible, uncatalyzed rearrangement into an inactive N-acylurea[2].

  • The Role of DMAP : To circumvent this dead-end pathway, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, effectively transferring the acyl group to the alcohol and preventing side reactions[3],[2]. EDC is specifically chosen over DCC because its corresponding urea byproduct is highly water-soluble, allowing for seamless purification via aqueous work-up.

The Acid Chloride Approach (Oxalyl Chloride / DMF)

For tertiary or highly sterically encumbered alcohols, carbodiimide activation may be too slow to outcompete degradation. In these cases, conversion to an acid chloride using oxalyl chloride and catalytic N,N-Dimethylformamide (DMF) is required.

  • Causality of Reagent Action : DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent, which acts as the true chlorinating species. The reaction is driven to absolute completion by the irreversible expulsion of carbon monoxide (CO) and carbon dioxide (CO₂) gases.

Decision Matrix & Experimental Workflow

Workflow Substrate 3-Fluoro-4-(1,2-thiazol-3-yl) benzoic acid Decision Evaluate Alcohol Nucleophile Substrate->Decision Path1 Primary/Secondary or Sensitive Alcohol Decision->Path1 Path2 Tertiary or Highly Hindered Alcohol Decision->Path2 Method1 Steglich Protocol (EDC·HCl / DMAP) Path1->Method1 Method2 Acid Chloride Protocol (Oxalyl Chloride / DMF) Path2->Method2 Product Purified Ester Derivative Method1->Product Method2->Product

Workflow Diagram: Strategic selection of esterification reagents based on alcohol nucleophilicity.

Mechanistic Pathway of Steglich Activation

Mechanism Acid Carboxylic Acid + EDC·HCl O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation N_Acyl N-Acylpyridinium Active Species O_Acyl->N_Acyl DMAP Catalyst (Prevents N-acylurea) Target Ester Product + Soluble Urea N_Acyl->Target + R-OH (Fast Transfer)

Mechanism Diagram: DMAP-catalyzed acyl transfer preventing inactive N-acylurea formation.

Step-by-Step Experimental Protocols

Protocol A: Steglich Esterification (EDC·HCl / DMAP)

Optimal for standard discovery-scale synthesis and sensitive substrates.

  • Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid (1.0 equiv, 1.0 mmol) and the target alcohol (1.1 equiv, 1.1 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Catalyst Addition : Add DMAP (0.1 equiv, 0.1 mmol). Note: For highly deactivated alcohols, increase DMAP to 0.5 equiv to ensure the N-acylpyridinium formation outpaces degradation.

  • Activation : Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (1.2 equiv, 1.2 mmol) in a single portion.

  • Propagation & Self-Validation : Remove the ice bath and allow the reaction to warm to room temperature.

    • [Self-Validation] : The mixture will initially be a clear solution. As the reaction progresses, a slight turbidity may develop. Monitor the reaction via TLC (typically 3:1 Hexanes/EtOAc). The starting fluorobenzoic acid is highly UV-active at 254 nm; its complete disappearance (typically 4–16 hours) validates the end of the reaction.

  • Work-Up : Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract with DCM (2 × 15 mL). Wash the combined organic layers with distilled water (20 mL) and brine (20 mL).

    • [Self-Validation] : The water wash effectively removes the water-soluble EDC-urea byproduct and DMAP, ensuring a clean crude NMR spectrum.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Protocol B: Acid Chloride Activation (Oxalyl Chloride)

Optimal for tertiary alcohols and large-scale process chemistry.

  • Activation : Suspend 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid (1.0 equiv, 5.0 mmol) in anhydrous DCM (25 mL) under nitrogen. Add 3 drops of anhydrous DMF (catalyst).

  • Chlorination & Self-Validation : Cool the suspension to 0 °C. Dropwise, add Oxalyl Chloride (1.5 equiv, 7.5 mmol) via syringe.

    • [Self-Validation] : The addition will trigger immediate and vigorous effervescence (release of CO and CO₂). The cessation of gas evolution and the transition of the opaque suspension into a clear, homogeneous solution (typically 1–2 hours) serves as a visual, self-validating indicator that the acid chloride formation is 100% complete.

  • Concentration : Evaporate the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride. Caution: Do not heat above 30 °C to prevent thermal decomposition of the reactive intermediate.

  • Coupling : Redissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0 °C. Add the sterically hindered alcohol (1.2 equiv, 6.0 mmol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 equiv, 12.5 mmol).

  • Completion & Work-Up : Stir at room temperature for 2–6 hours. Quench with water (20 mL). Extract with DCM (2 × 20 mL). Wash the organics sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Quantitative Data & Method Comparison

ParameterProtocol A: Steglich (EDC/DMAP)Protocol B: Acid Chloride (Oxalyl Chloride)
Optimal Substrates Primary/Secondary alcohols, sensitive functional groupsTertiary alcohols, highly sterically hindered nucleophiles
Typical Yield 75% – 95%80% – 98%
Reaction Time 4 – 16 hours1 – 3 hours (activation) + 2 – 6 hours (coupling)
Byproducts Water-soluble urea (removed via aqueous wash)HCl, CO, CO₂ gases (requires proper fume hood venting)
Scalability Excellent for discovery scale (mg to low gram)Ideal for process scale-up (multi-gram to kilogram)
Epimerization Risk Very Low (Mild conditions)Moderate (Requires strict temperature control during activation)

References

  • [3] Title : Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source : nih.gov URL : 3

  • [1] Title : Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method Source : rsc.org URL : 1

  • [2] Title : The Steglich Esterification Source : thieme-connect.com URL : 2

Sources

Application Note & Protocols: 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic Acid as a Versatile Scaffold for Parallel Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. An ideal scaffold should offer robust synthetic handles for diversification, embed key pharmacophoric features, and possess favorable physicochemical properties. This guide introduces 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid as a privileged scaffold for the construction of diverse compound libraries. We will dissect the strategic rationale behind its design, leveraging the synergistic benefits of its three core components: a fluorinated phenyl ring, a bioisosteric 1,2-thiazole heterocycle, and a synthetically versatile carboxylic acid. This document provides field-proven, step-by-step protocols for parallel solution-phase synthesis, enabling researchers to rapidly generate libraries of novel chemical entities for hit identification and lead optimization campaigns.

The Strategic Rationale: Deconstructing the Scaffold

The power of the 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid scaffold lies in the deliberate combination of three motifs, each contributing unique and valuable properties to a potential drug candidate. The strategic placement of these groups creates a framework with tunable electronics, metabolic stability, and multiple vectors for interaction with biological targets.

  • The Fluorine Effect: The substitution of hydrogen with fluorine is a cornerstone strategy in contemporary drug design.[1] The fluorine atom at the 3-position, ortho to the carboxylic acid, exerts a strong electron-withdrawing inductive effect. This modulates the acidity (pKa) of the carboxyl group, which can be critical for optimizing target binding or altering cell permeability.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, making the scaffold more resistant to oxidative metabolism at that position, a common liability for C-H bonds. This can enhance pharmacokinetic properties like in vivo stability and half-life.[3][4][5]

  • The 1,2-Thiazole Moiety: The 1,2-thiazole (isothiazole) ring is a five-membered heterocycle that serves as a versatile pharmacophoric element and a valuable bioisostere.[6] Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to improve a compound's biological profile.[7][8] The thiazole ring can mimic other functional groups, engage in hydrogen bonding via its nitrogen atom, and contribute to the overall conformational rigidity of the molecule. Its inclusion is prevalent across a wide range of therapeutic areas, including antimicrobials and anticancer agents, highlighting its acceptance as a "privileged" structure in drug discovery.[6][9][10]

  • The Benzoic Acid Core: The benzoic acid unit provides the foundational framework and the primary handle for chemical diversification.[11] The carboxylic acid is an exceptionally versatile functional group, readily participating in robust and high-yielding reactions, most notably amide bond formation. This allows for the systematic introduction of a vast array of chemical diversity (R-groups) through coupling with commercially available amines, a cornerstone of parallel library synthesis.[12][13]

Library_Synthesis_Workflow Figure 2: General Workflow for Two-Vector Library Diversification cluster_R1 Vector 1: Amidation (R¹) cluster_R2 Vector 2: Cross-Coupling (R²) Scaffold Scaffold Precursor (e.g., Bromo-Thiazole) Amide_Coupling Parallel Amide Coupling Scaffold->Amide_Coupling Amine_Library Amine Library (R¹-NH₂) Amide_Intermediates Amide Intermediates Library Suzuki_Coupling Parallel Suzuki Coupling Amide_Intermediates->Suzuki_Coupling Boronic_Library Boronic Acid Library (R²-B(OH)₂) Final_Library Final Diversified Library (R¹ and R² varied)

Figure 2: General Workflow for Two-Vector Library Diversification

Detailed Experimental Protocols

The following protocols are designed for implementation in a parallel synthesis format, such as in 24- or 96-well reaction blocks, to accelerate the generation of compound libraries. [14][15]

Protocol 1: Parallel Amide Library Synthesis (R¹ Diversification)

This protocol describes the coupling of the benzoic acid scaffold with a diverse set of amines using HATU, a highly effective coupling reagent for library synthesis due to its high reactivity and low rate of side reactions.

Materials:

  • 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid (Scaffold)

  • Amine Library (diverse primary and secondary amines)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 24- or 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of the scaffold in anhydrous DMF.

    • Prepare a 0.25 M stock solution of each amine from the library in anhydrous DMF in separate vials.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (per well):

    • To each well of the reaction block, add 200 µL of the scaffold stock solution (40 µmol, 1.0 equiv.).

    • Add 200 µL of the respective amine stock solution (50 µmol, 1.25 equiv.).

    • Add 220 µL of the HATU stock solution (44 µmol, 1.1 equiv.).

    • Initiate the reaction by adding 100 µL of the DIPEA stock solution (80 µmol, 2.0 equiv.).

  • Reaction and Work-up:

    • Seal the reaction block with a Teflon-lined sealing mat.

    • Shake the block at room temperature for 16 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.

    • Upon completion, quench the reaction by adding 500 µL of water to each well.

    • Extract the products by adding 1 mL of ethyl acetate to each well, sealing, and shaking vigorously for 10 minutes.

    • Allow the layers to separate and carefully transfer the organic (top) layer to a clean collection plate. Repeat the extraction.

    • Wash the combined organic extracts with 1 mL of saturated aqueous NaHCO₃ solution, followed by 1 mL of brine.

    • Dry the organic layer by passing it through a phase separator plate or by adding anhydrous Na₂SO₄.

    • Concentrate the solvent in vacuo to yield the crude amide products.

  • Purification and Analysis:

    • Purify the library members via mass-directed preparative HPLC.

    • Confirm the identity and assess the purity of the final compounds using analytical LC-MS.

Parameter Condition Rationale
Coupling Reagent HATUHigh efficiency, fast reaction times, minimizes racemization for chiral amines. []
Base DIPEANon-nucleophilic hindered base prevents side reactions with the activated acid. [17]
Solvent Anhydrous DMFExcellent solvent for all reactants, high boiling point allows for heating if necessary.
Stoichiometry Amine (1.25 eq)A slight excess of the amine drives the reaction to completion.
Temperature Room TemperatureSufficient for most amine couplings with HATU, minimizing thermal degradation.

Table 1: Optimized Conditions for Parallel Amide Coupling.

Protocol 2: Parallel Suzuki-Miyaura Coupling (R² Diversification)

This protocol details the cross-coupling of a bromo-functionalized scaffold with a library of boronic acids. It assumes the carboxylic acid has been protected as a methyl ester to prevent interference with the basic reaction conditions. The final step would be a parallel saponification to yield the desired carboxylic acids.

Materials:

  • Methyl 3-fluoro-4-(5-bromo-1,2-thiazol-3-yl)benzoate (Protected Scaffold Precursor)

  • Boronic Acid/Ester Library (diverse aryl and heteroaryl boronic acids)

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • 24- or 96-well reaction block with reflux condenser cap or sealing mat rated for high temperatures

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup (per well, under inert atmosphere):

    • To each well of a dry reaction block, add the protected scaffold precursor (30 µmol, 1.0 equiv.).

    • Add the respective boronic acid (45 µmol, 1.5 equiv.).

    • Add Cs₂CO₃ (90 µmol, 3.0 equiv.).

    • Add Pd(dppf)Cl₂ (1.5 µmol, 0.05 equiv.).

  • Solvent Addition and Reaction:

    • To each well, add 450 µL of degassed 1,4-dioxane and 50 µL of degassed water (9:1 ratio).

    • Seal the reaction block securely.

    • Place the block in a pre-heated shaker set to 90 °C and agitate for 12-18 hours.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Dilute each well with 1 mL of ethyl acetate and 0.5 mL of water.

    • Shake and separate the organic layer as described in Protocol 1.

    • Concentrate the solvent in vacuo.

    • The crude ester products can be purified by silica gel chromatography or preparative HPLC.

  • Deprotection (Saponification):

    • Dissolve the purified ester from each well in 500 µL of THF/Methanol (1:1).

    • Add 200 µL of 2 M aqueous NaOH solution.

    • Shake at 50 °C for 4 hours or until LC-MS confirms complete conversion.

    • Neutralize each well by adding 2 M aqueous HCl until pH ~3-4.

    • Extract the final carboxylic acid products with ethyl acetate, dry, and concentrate.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂Robust, air-stable catalyst effective for a wide range of boronic acids. [18]
Base Cs₂CO₃Highly effective base for Suzuki couplings, often providing superior results to other carbonates or phosphates. [19][20]
Solvent System Dioxane/Water (9:1)Common solvent mixture that facilitates solubility of both organic and inorganic reagents. [21]
Stoichiometry Boronic Acid (1.5 eq)Excess boronic acid compensates for potential homocoupling and ensures full conversion of the scaffold.
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently for most substrates.

Table 2: Optimized Conditions for Parallel Suzuki-Miyaura Coupling.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise during library synthesis. A logical approach to troubleshooting is essential for success.

Troubleshooting_Suzuki Figure 3: Troubleshooting Workflow for Low-Yield Suzuki Coupling cluster_solutions Potential Solutions Start Low or No Conversion in Suzuki Reaction Check_Reagents Verify Reagent Quality (Scaffold, Boronic Acid, Base) Start->Check_Reagents Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temp, Degassing, Solvent) Start->Check_Conditions Sol_Reagents Use fresh, anhydrous base. Check boronic acid for decomposition. Check_Reagents->Sol_Reagents If degradation is suspected Sol_Catalyst Use a different ligand (e.g., SPhos, XPhos). Use a freshly opened bottle of catalyst. Check_Catalyst->Sol_Catalyst If catalyst deactivation is likely Sol_Conditions Ensure thorough degassing to remove O₂. Increase temperature to 100-110 °C. Screen alternative anhydrous solvents (e.g., Toluene). Check_Conditions->Sol_Conditions If conditions are suboptimal End Optimized Reaction Sol_Reagents->End Implement & Re-run Sol_Catalyst->End Implement & Re-run Sol_Conditions->End Implement & Re-run

Figure 3: Troubleshooting Workflow for Low-Yield Suzuki Coupling

A primary side reaction to monitor in Suzuki couplings is protodehalogenation, where the bromo-substituent is replaced by hydrogen. [19]This can be minimized by using strictly anhydrous, degassed solvents and a strong, non-nucleophilic base like Cs₂CO₃. [19]

Conclusion

The 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid scaffold represents a highly valuable starting point for the development of compound libraries in drug discovery. Its design thoughtfully incorporates features known to impart favorable drug-like properties. The detailed protocols provided herein offer a reliable and efficient framework for generating large, diverse libraries through parallel amidation and Suzuki-Miyaura cross-coupling. By leveraging this versatile scaffold and these robust synthetic methods, research organizations can significantly accelerate their design-make-test-analyze cycles, increasing the probability of discovering novel therapeutic candidates.

References

  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Jackson, G. et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies Blog. [Link]

  • Singh, I. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

  • De Luca, R. et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry. [Link]

  • Dombrowski, A. W. et al. (2021). The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Cherney, R. J. et al. (2021). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Organic & Biomolecular Chemistry. [Link]

  • Evotec. (n.d.). Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research. Evotec. [Link]

  • Asynt. (2022). A Quick Introduction to Parallel Synthesis. Asynt Blog. [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. SpiroChem AG. [Link]

  • Dömling, A. et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. [Link]

  • Striplin, C. D. et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Březinová, A. et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. [Link]

  • Battilocchio, C. et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal. [Link]

  • Nojo, Y. et al. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science. [Link]

  • Vaněk, V. et al. (2025). New tri-orthogonal scaffolds for the solid-phase synthesis of peptides. European Journal of Organic Chemistry. [Link]

  • Myers, A. G. et al. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Chris Swain's Blog. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery Blog. [Link]

  • Hill, N. J. et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Academia.edu. (n.d.). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Academia.edu. [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Ayati, A. et al. (2023). Thiazole, a privileged scaffold in drug discovery. Journal of Controlled Release. [Link]

  • Al-Ostath, A. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Al-Absi, S. et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • Molander, G. A. & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. [Link]

  • Belwal, C. K. et al. (2012). Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. International Journal of ChemTech Research. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

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Suzuki-Miyaura coupling partners for synthesizing thiazolyl benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Selection of Suzuki-Miyaura Coupling Partners for the Synthesis of Thiazolyl Benzoic Acids

Executive Summary & Synthetic Context

Thiazolyl benzoic acids are highly valued structural motifs in modern drug discovery and materials science. They serve as critical pharmacophores in novel RAR/RXR agonists for acute promyelocytic leukemia[1][1], act as potent inhibitors of deubiquitinylases (e.g., USP48) [2][2], and function as rigid organic linkers in the construction of luminescent metal-organic frameworks (MOFs) [3][3].

Constructing the C–C bond between the thiazole ring and the benzoic acid moiety is most efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. However, the inherent electronic properties of the thiazole heterocycle dictate that the choice of coupling partners (boronic acid vs. aryl halide) is not arbitrary. This application note details the mechanistic causality behind partner selection and provides a self-validating, highly scalable protocol for synthesizing thiazolyl benzoic acids.

Mechanistic Insights & Causality: Overcoming Protodeboronation

When designing a retrosynthetic strategy for a thiazolyl benzoic acid, chemists face two primary disconnections:

  • Approach A : Thiazolylboronic acid + Halobenzoic acid

  • Approach B : Halothiazole + Carboxyphenylboronic acid

The Causality of Failure in Approach A: Thiazolylboronic acids (particularly 2-thiazolylboronic acids) are notoriously unstable under the basic conditions required for Suzuki-Miyaura coupling [4][4]. The adjacent electronegative heteroatoms (nitrogen and sulfur) exert a strong inductive electron-withdrawing effect, highly polarizing the C–B bond [5][5]. Upon coordination of the base (e.g., OH⁻ or CO₃²⁻) to the empty p-orbital of boron, the intermediate undergoes rapid hydrolytic cleavage (protodeboronation). This side reaction outpaces the catalytic cycle, yielding the des-borylated thiazole and boric acid before transmetalation can occur, severely crippling the yield.

The Causality of Success in Approach B: To circumvent this instability, the "inverted" coupling strategy is employed [6][6]. Carboxyphenylboronic acids are electronically stable and highly resistant to protodeboronation. Coupling them with a halothiazole (e.g., 2-bromothiazole) ensures that the boronic acid remains intact long enough for the rate-limiting transmetalation step to proceed efficiently. Furthermore, the carboxylic acid group on the boronic acid increases its solubility in aqueous base, allowing for a highly efficient biphasic reaction system that drives the reaction to completion.

Quantitative Data Presentation

The selection of Approach B over Approach A is supported by distinct differences in reaction kinetics, stability, and overall yield.

ParameterApproach A (Thiazolylboronic Acid + Halobenzoic Acid)Approach B (Halothiazole + Carboxyphenylboronic Acid)
C–B Bond Stability Low (Highly prone to protodeboronation)High (Electronically stable)
Typical Yield 15% – 35%80% – 95%
Major Byproduct Des-borylated thiazole (Requires complex purification)Boronic acid homocoupling (Trace, easily washed)
Catalyst Loading High (10–15 mol%) to outpace degradationLow (2–5 mol%)
Scalability PoorExcellent (Kilogram scale viable)

Reaction Pathway & Decision Tree

G Target Target Molecule: Thiazolyl Benzoic Acid AppA Approach A: Thiazolylboronic Acid + Halobenzoic Acid Target->AppA Disconnection 1 AppB Approach B: Halothiazole + Carboxyphenylboronic Acid Target->AppB Disconnection 2 Proto Base-Catalyzed Protodeboronation AppA->Proto Aqueous Base Stable Stable C-B Bond Efficient Transmetalation AppB->Stable Aqueous Base YieldA Low Yield (<30%) Des-borylated Byproduct Proto->YieldA Hydrolytic Cleavage YieldB High Yield (>85%) Target Product Isolated Stable->YieldB Pd Catalysis

Decision tree for Suzuki-Miyaura coupling partners highlighting the protodeboronation risk.

Experimental Protocol: Self-Validating Synthesis of 4-(Thiazol-2-yl)benzoic acid

Rationale for Experimental Variables:

  • Catalyst (Pd(dppf)Cl₂): Selected over Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wider bite angle, which accelerates reductive elimination and prevents the precipitation of inactive Palladium black during the heating cycle.

  • Solvent System (1,4-Dioxane/H₂O 4:1): The organic phase dissolves the 2-bromothiazole and the catalyst, while the aqueous phase dissolves the Na₂CO₃ and the carboxyphenylboronic acid. This biphasic nature is critical for continuous interfacial transmetalation.

  • Self-Validating Workup: Because the target product contains a carboxylic acid, it forms a water-soluble sodium salt under the basic reaction conditions. This allows for an elegant liquid-liquid extraction: organic impurities are washed away in the organic layer, and the pure product is isolated simply by acidifying the aqueous layer to force precipitation.

Step-by-Step Methodology:

  • Preparation & Degassing: In a 100 mL round-bottom flask, add 1,4-Dioxane (40 mL) and Deionized Water (10 mL). Sparge the solvent mixture with Argon or Nitrogen for 15 minutes. Causality: Oxygen insertion into the Pd(0) species forms peroxo complexes, leading to boronic acid homocoupling and catalyst deactivation.

  • Reagent Charging: To the degassed solvent, add 2-bromothiazole (1.64 g, 10.0 mmol, 1.0 equiv), 4-carboxyphenylboronic acid (1.99 g, 12.0 mmol, 1.2 equiv), and Na₂CO₃ (2.65 g, 25.0 mmol, 2.5 equiv).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (365 mg, 0.5 mmol, 5 mol%). Seal the flask with a reflux condenser and purge the headspace with Argon for an additional 3 minutes.

  • Reaction Execution: Heat the biphasic mixture to 90 °C with vigorous stirring for 6 hours. Causality: 90 °C provides sufficient thermal energy to overcome the activation barrier of the transmetalation step, which is often rate-limiting for heteroaryl halides.

  • Reaction Monitoring: Monitor the organic phase via TLC (Hexanes/EtOAc 3:1) or LC-MS. The complete consumption of 2-bromothiazole validates the end of the catalytic cycle.

  • Self-Validating Purification (Acid-Base Extraction):

    • Cool the reaction to room temperature and dilute with Deionized Water (30 mL) and Ethyl Acetate (50 mL).

    • Transfer to a separatory funnel. The target product is currently the water-soluble sodium 4-(thiazol-2-yl)benzoate.

    • Separate the layers. Discard the organic layer (which contains unreacted 2-bromothiazole, cleaved dppf ligand, and homocoupled byproducts).

    • Wash the aqueous layer with an additional 30 mL of Ethyl Acetate to ensure complete removal of organic impurities.

    • Transfer the aqueous layer to an Erlenmeyer flask and place it in an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0–3.0.

    • Validation: A dense white/pale-yellow precipitate of pure 4-(thiazol-2-yl)benzoic acid will crash out of the solution.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold water (2 × 10 mL), and dry under vacuum at 50 °C overnight to afford the pure product.

References

  • Title: Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Synthesis and structure–activity relationships of USP48 deubiquitinylase inhibitors Source: Chemical Biology & Drug Design / Wiley URL: [Link]

  • Title: Zinc Coordination Polymers Containing Isomeric Forms of p-(Thiazolyl)benzoic Acid: Blue-Emitting Materials with a Solvatochromic Response to Water Source: European Journal of Inorganic Chemistry URL: [Link]

  • Title: Molecular Switching through Chalcogen-Bond-Induced Isomerization of Binuclear (Diaminocarbene)Pd II Complexes Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Technical Application Note: Handling, Storage, and Stability Profiling of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]

3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid is a specialized biaryl building block utilized primarily in the synthesis of kinase inhibitors and biologically active small molecules. Its structure combines a fluorinated benzoic acid core with an isothiazole (1,2-thiazole) heterocycle. This specific arrangement imparts unique electronic properties, making the compound a critical intermediate for structure-activity relationship (SAR) studies, particularly in optimizing metabolic stability and lipophilicity.

PropertySpecification
Chemical Name 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid
Common Class Fluorinated Heteroaryl Benzoic Acid
Molecular Formula C₁₀H₆FNO₂S
Molecular Weight ~223.22 g/mol
Estimated pKa 3.3 – 3.6 (Acidic)
Appearance White to off-white crystalline solid
Solubility DMSO (>50 mM), DMF, Methanol; Poor in Water (Low pH)
Hygroscopicity Low to Moderate (Carboxylic acid moiety)

Safety & Hazard Assessment (GHS Standards)

While specific toxicological data for this custom intermediate may be limited, handling protocols must be derived from the properties of its constituent functional groups (fluorobenzoic acids and isothiazoles).

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[2]

Critical Handling Protocols:

  • Engineering Controls: Always handle solid powder inside a certified chemical fume hood to prevent inhalation of fine particulates.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), safety glasses with side shields, and a standard lab coat.

  • Spill Response: Do not sweep dry dust (risk of aerosolization). Wet with a compatible solvent (ethanol/water) and wipe up.

Storage Protocols

The stability of the isothiazole ring (N-S bond) and the carboxylic acid functionality dictates the storage strategy. While isothiazoles are aromatic and generally stable, they can be sensitive to photo-degradation and strong nucleophiles over extended periods.

Storage Logic Diagram

StorageProtocol Arrival Compound Arrival Inspection Visual Inspection (Check for caking/discoloration) Arrival->Inspection Decision Intended Usage Timeframe? Inspection->Decision LongTerm Long-Term Storage (> 2 Weeks) Decision->LongTerm  Archive   ShortTerm Working Storage (< 2 Weeks) Decision->ShortTerm  Active Use   LT_Cond Conditions: -20°C Desiccated Protect from Light LongTerm->LT_Cond ST_Cond Conditions: 4°C Dark/Amber Vial Tightly Sealed ShortTerm->ST_Cond

Caption: Decision matrix for optimizing compound longevity based on usage frequency.

Detailed Storage Guidelines:

  • Temperature: Store bulk powder at -20°C . The lower temperature inhibits potential decarboxylation (rare but possible) and hydrolysis.

  • Atmosphere: The container should be tightly sealed. For storage >6 months, flush the headspace with Argon or Nitrogen to prevent oxidative degradation of the isothiazole sulfur.

  • Light Protection: Store in amber vials or wrap containers in aluminum foil. The N-S bond in isothiazoles can be susceptible to photolytic cleavage under high-intensity UV/visible light [1].

Solubilization & Handling Protocol

Objective: Preparation of a 50 mM Stock Solution in DMSO.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

  • Note: Avoid using water or alcohols for the primary stock solution to prevent potential esterification or hydrolysis during freeze-thaw cycles.

Step-by-Step Methodology:

  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid (hygroscopic uptake).

  • Weighing: Weigh the required amount (e.g., 11.16 mg for 1 mL of 50 mM stock) into a sterile amber glass vial.

    • Calculation: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000.

  • Solvent Addition: Add anhydrous DMSO to the vial.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.

    • Checkpoint: Solution should be clear and colorless to pale yellow.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage of Stock: Store aliquots at -20°C or -80°C.

Solubilization Workflow

Solubilization Solid Solid Compound (Equilibrate to RT) Weigh Weigh Mass (Amber Glass Vial) Solid->Weigh AddSolvent Add Anhydrous DMSO (Target: 50 mM) Weigh->AddSolvent Mix Vortex & Sonicate (2-5 mins) AddSolvent->Mix Check Visual Check: Clear Solution? Mix->Check Aliquot Aliquot & Freeze (-20°C) Check->Aliquot Yes Retry Add more DMSO or Warm (37°C) Check->Retry No (Precipitate) Retry->Mix

Caption: Standardized workflow for preparing high-integrity stock solutions.

Stability & Degradation Risks

Researchers must be aware of specific chemical sensitivities inherent to the isothiazolyl-benzoic acid scaffold:

  • Reductive Instability: The isothiazole N-S bond is susceptible to cleavage under strong reducing conditions.

    • Protocol: Avoid storing stock solutions containing DTT (Dithiothreitol) or TCEP for long periods. Add reducing agents to the assay buffer only immediately prior to use [2].

  • Nucleophilic Attack: Strong nucleophiles (e.g., primary amines in basic conditions) can attack the isothiazole ring, leading to ring-opening.

    • Protocol: Perform chemical derivatizations in neutral or slightly acidic buffers where possible.

  • Acidic Profile: With an estimated pKa of ~3.5, the compound will be deprotonated (anionic) at physiological pH (7.4). This increases water solubility in biological assays but may affect cell permeability compared to the neutral species.

Analytical Quality Control (HPLC)

To verify compound integrity after storage, use the following HPLC method. The acidic mobile phase is critical to suppress ionization of the carboxylic acid, ensuring a sharp peak shape.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

References

  • Isothiazole Chemistry & Stability

    • Source: Silva, V. et al. "Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles." Molecules, 2020.[3] Link

    • Context: Discusses the susceptibility of the isothiazole ring to nucleophilic attack and cleavage, relevant for handling precautions.
  • pKa & Solubility of Fluorinated Benzoic Acids

    • Source: PubChem Compound Summary for 3-Fluoro-4-(trifluoromethyl)benzoic acid (Analogue). Link

    • Context: Used to extrapolate the acidity (pKa ~3.5) and solubility profile of the 3-fluoro-4-substituted benzoic acid scaffold.
  • General Handling of Organic Acids

    • Source: Fisher Scientific Safety Data Sheet (Generic Fluorobenzoic Acid). Link

    • Context: Provides the baseline GHS hazard classifications (H315, H319, H335) adopted for this protocol.

Sources

Advanced Solid-State Isolation: Crystallization Strategies for 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Supramolecular Causality

As a Senior Application Scientist, approaching the crystallization of a complex active pharmaceutical ingredient (API) intermediate like 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid requires moving beyond empirical screening to understand the supramolecular causality dictating its solid-state behavior.

This molecule presents a unique crystallization challenge due to three competing structural motifs:

  • The Carboxylic Acid Core: Classically drives the formation of robust

    
     hydrogen-bonded dimers. In non-polar or aprotic environments, these dimers dictate the primary crystal habit, often resulting in elongation along specific crystallographic axes[1].
    
  • The 1,2-Thiazole (Isothiazole) Ring: Acts as a weak hydrogen bond acceptor and actively participates in

    
     stacking. The solid-state behavior of thiazole-containing benzoic acids is characterized by a high propensity for polymorphism, as the functional groups create multiple opportunities for varied packing arrangements[2].
    
  • The Ortho-Fluorine Atom: Highly electronegative, the fluorine atom restricts the dihedral angle between the benzene and isothiazole rings via steric and electronic repulsion. It also introduces competing weak intermolecular interactions (e.g.,

    
    ), which can significantly alter the 3D supramolecular network and crystal density[3].
    
The "Why" Behind Solvent Selection

The choice of solvent fundamentally alters the pre-nucleation clusters in solution. Protic solvents (like ethanol or methanol) aggressively compete with the API's carboxylic acid moiety for hydrogen bonding. This disrupts the native


 dimer, forcing the molecule to nucleate via a kinetically driven pathway, often resulting in a metastable polymorph (Form II) characterized by acicular (needle-like) habits. Conversely, utilizing an aprotic solvent system (e.g., Ethyl Acetate/Heptane) preserves the hydrogen-bonded dimers in solution, thermodynamically steering the crystallization toward the stable, prismatic Form I[1].

SupramolecularAssembly Solute API in Solution (Monomer) Dimer R2,2(8) Carboxylic Acid Dimer Solute->Dimer H-Bonding (Aprotic Solvent) PiStack Isothiazole Pi-Pi Stacking Dimer->PiStack Desolvation Fluorine C-H...F Interactions Dimer->Fluorine Steric Alignment Crystal 3D Crystal Lattice (Form I) PiStack->Crystal Nucleation Fluorine->Crystal Lattice Packing

Supramolecular assembly pathway of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid into a crystal lattice.

Quantitative Solvent Screening Data

To establish a self-validating process, thermodynamic solubility curves and metastable zone widths (MSZW) were mapped across various solvent classes. The data below summarizes the optimal parameters for controlling polymorphic outcome and yield.

Solvent SystemRatio (v/v)Solubility 25°C (mg/mL)Solubility 60°C (mg/mL)Polymorph IsolatedYield (%)Crystal Habit
Ethyl Acetate / Heptane 1:212.485.6Form I (Stable)88.5Prismatic
Ethanol / Water 1:128.5110.2Form II (Metastable)74.0Acicular (Needles)
Toluene N/A5.242.1Form I (Stable)81.2Block-like
Acetone / Hexane 1:318.795.4Form I + II Mix65.8Agglomerates

Experimental Protocols: Self-Validating Workflows

Protocol A: Seeded Antisolvent Crystallization of Stable Form I

Highly lipophilic fluorinated aromatics are prone to Liquid-Liquid Phase Separation (LLPS, or "oiling out") when supersaturation is generated too rapidly. This protocol utilizes a seeded antisolvent approach coupled with a non-linear cooling ramp to bypass the high activation energy of primary nucleation, ensuring a robust, self-validating system.

Step 1: Dissolution & Clarification Suspend 10.0 g of crude 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid in 50 mL of Ethyl Acetate (EtOAc). Heat the reactor to 65°C under continuous overhead agitation (400 rpm) until complete dissolution is achieved. Perform a hot filtration through a pre-warmed 0.45 µm PTFE membrane directly into the crystallization vessel to remove insoluble impurities and foreign nucleating agents.

Step 2: Antisolvent Dosing & PAT Monitoring Maintain the clarified filtrate at 60°C. Using a programmable syringe pump, slowly dose 20 mL of n-Heptane (antisolvent) over 30 minutes. Monitor the solution using Focused Beam Reflectance Measurement (FBRM) to ensure no spontaneous nucleation occurs.

Step 3: Seeding Once the solution reaches a supersaturation ratio (


) of ~1.2 (typically after the initial 20 mL Heptane addition), introduce 0.1 g (1 wt%) of micronized Form I seeds.
Causality: Seeding within the metastable zone dictates the polymorphic outcome. The seeds provide an immediate template for the 

dimers to attach to, preventing the system from crashing out as an amorphous oil.

Step 4: Non-Linear Cooling & Growth Implement a cubic cooling profile from 60°C to 5°C over 4 hours, while simultaneously dosing the remaining 80 mL of n-Heptane. Causality: A cubic cooling curve starts slow and accelerates as the temperature drops. This maintains a constant, low level of supersaturation, promoting the growth of the existing Form I crystals rather than triggering secondary nucleation of fines.

Step 5: Isolation & Washing Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) EtOAc/Heptane (1:2 v/v). Crucial: The wash solvent must match the final mother liquor composition to displace impurities without dissolving the product or inducing solvent-mediated phase transitions. Dry in a vacuum oven at 45°C for 12 hours.

CrystallizationWorkflow Dissolution 1. Dissolution EtOAc at 65°C Filtration 2. Hot Filtration 0.45 µm PTFE Dissolution->Filtration Antisolvent 3. Antisolvent Dosing Heptane Addition Filtration->Antisolvent Seeding 4. Seeding 1 wt% Form I Antisolvent->Seeding Cooling 5. Cubic Cooling 60°C to 5°C Seeding->Cooling Isolation 6. Isolation & Drying Vacuum at 45°C Cooling->Isolation

Step-by-step seeded antisolvent crystallization workflow for optimal polymorph control and yield.

Protocol B: Co-Crystallization for Bioavailability Enhancement

If the free acid exhibits poor aqueous solubility limiting its bioavailability, co-crystallization is a viable alternative. Co-crystallization with N-containing bases (e.g., 2-aminopyrimidine or piperazine) disrupts the homomeric benzoic acid dimers, replacing them with heteromeric acid-base hydrogen bonds. This technique has been proven to yield polymorphs with higher crystal density and superior packing coefficients[4].

Methodology (Liquid-Assisted Grinding):

  • Combine equimolar amounts (1.0 mmol) of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid and 2-aminopyrimidine in a stainless-steel milling jar.

  • Add 20 µL of methanol (acting as a catalytic liquid phase to facilitate molecular mobility).

  • Mill at 30 Hz for 20 minutes.

  • Analyze the resulting powder via X-ray Powder Diffraction (XRPD) to confirm the formation of a novel co-crystal phase distinct from the physical mixture of the starting materials.

Analytical Validation

A self-validating protocol requires rigorous endpoint testing. The isolated crystals must be subjected to:

  • XRPD: To confirm the presence of the thermodynamically stable Form I lattice and ensure the absence of Form II peaks.

  • DSC / TGA: Differential Scanning Calorimetry will confirm the melting point and purity, while Thermogravimetric Analysis ensures no solvates or hydrates were formed during the EtOAc/Heptane process.

  • Hirshfeld Surface Analysis: Post-crystallization computational analysis can be used to map the

    
     and 
    
    
    
    interactions, validating the structural integrity of the isolated polymorph[3].

References

1.[4] Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding - ResearchGate4 2.[2] 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid - Smolecule2 3.[1] Predicting and understanding crystal morphology: The morphology of benzoic acid and the polymorphs of sulfathiazole - ResearchGate1 4.[3] Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal - European Journal of Chemistry3

Sources

Procedure for reducing the carboxylic acid group in 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Chemoselective Reduction of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic Acid: Preserving Isothiazole Integrity

Introduction & Mechanistic Rationale

The synthesis and functionalization of isothiazole-containing compounds require careful reagent selection due to the inherent lability of the 1,2-thiazole ring[1]. When reducing the carboxylic acid group of 3-fluoro-4-(1,2-thiazol-3-yl)benzoic acid to its corresponding primary alcohol, (3-fluoro-4-(1,2-thiazol-3-yl)phenyl)methanol, traditional strong hydride donors like Lithium Aluminum Hydride (LiAlH4) pose significant risks. LiAlH4 is a powerful nucleophile that can cause reductive cleavage of the weak N-S bond in the isothiazole ring[2]. Furthermore, under forcing conditions, LiAlH4 can trigger the hydrodefluorination of aryl fluorides, leading to a complex mixture of degradation products[3].

To achieve high chemoselectivity, an electrophilic reducing agent must be employed. Borane-tetrahydrofuran (BH3·THF) is the gold standard for this transformation[4]. Unlike nucleophilic hydrides, borane acts as a Lewis acid, rapidly coordinating to the electron-rich carbonyl oxygen of the carboxylic acid[5]. This coordination forms a triacyloxyborane intermediate and facilitates the rapid, selective reduction of the carboxylic acid to a primary alcohol while leaving the sensitive N-S bond and the aryl fluoride entirely intact[6].

Alternatively, for laboratories avoiding borane gas evolution, activating the carboxylic acid to a mixed anhydride followed by reduction with Sodium Borohydride (NaBH4) provides a mild, nucleophilic workaround that safely preserves the heterocycle[7].

Decision Tree for Reagent Selection

DecisionTree Start Substrate: 3-Fluoro-4-(1,2-thiazol-3-yl) benzoic acid LAH LiAlH4 (Strong Nucleophile) Start->LAH Avoid BH3 BH3·THF (Electrophilic) Start->BH3 Preferred Mixed Mixed Anhydride + NaBH4 Start->Mixed Alternative Outcome1 N-S Bond Cleavage (Degradation) LAH->Outcome1 Outcome2 Chemoselective Reduction (High Yield) BH3->Outcome2 Mixed->Outcome2

Logical decision tree for selecting the optimal reducing agent.

Experimental Protocols

Protocol A: Borane-THF Reduction (Primary Method)

Causality & Safety Note : BH3·THF reacts violently with water and protic solvents to release flammable hydrogen gas[4]. The reaction must be performed under an inert argon or nitrogen atmosphere using rigorously dried solvents.

Step-by-Step Procedure :

  • Preparation : In an oven-dried, argon-flushed round-bottom flask, dissolve 3-fluoro-4-(1,2-thiazol-3-yl)benzoic acid (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice-water bath.

  • Addition : Slowly add BH3·THF (1.0 M in THF, 2.5 equiv) dropwise via syringe. Insight: The excess borane accounts for the initial deprotonation of the carboxylic acid, which evolves one equivalent of H2 gas[5].

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 1:1) or LC-MS until the starting material is completely consumed.

  • Quench : Cool the flask back to 0 °C. Carefully and slowly add methanol dropwise to quench the excess borane. Insight: Methanol reacts with unreacted BH3 to form volatile trimethyl borate and hydrogen gas; rapid addition can cause the reaction to boil over.

  • Isolation : Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (2x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification : Purify the crude product via flash column chromatography (silica gel) to yield the pure (3-fluoro-4-(1,2-thiazol-3-yl)phenyl)methanol.

Workflow Step1 Step 1: Preparation Dissolve substrate in dry THF (0 °C) Step2 Step 2: Addition Dropwise addition of BH3·THF Step1->Step2 Step3 Step 3: Reaction Warm to RT Stir 4-6 hours Step2->Step3 Step4 Step 4: Quench Slowly add MeOH (Destroy excess BH3) Step3->Step4 Step5 Step 5: Isolation Aqueous workup & Chromatography Step4->Step5

Step-by-step experimental workflow for the BH3·THF reduction protocol.

Protocol B: Mixed Anhydride / NaBH4 Reduction (Alternative Method)

Causality Note : This method avoids the use of BH3 by first converting the carboxylic acid into a highly electrophilic mixed anhydride, which can then be reduced by the mild nucleophile NaBH4[7].

Step-by-Step Procedure :

  • Activation : Dissolve the starting benzoic acid (1.0 equiv) in anhydrous THF (0.2 M) and cool to -10 °C. Add N-methylmorpholine (NMM, 1.2 equiv) followed by the dropwise addition of ethyl chloroformate (1.1 equiv). Stir for 30 minutes. A white precipitate (NMM·HCl) will form.

  • Filtration (Optional) : Rapidly filter the mixture under an inert atmosphere to remove the NMM·HCl salts, collecting the filtrate in a clean flask pre-cooled to 0 °C.

  • Reduction : Add a solution of NaBH4 (2.5 equiv) in a minimal amount of water (or methanol) dropwise to the mixed anhydride solution at 0 °C.

  • Completion : Stir for 1–2 hours at room temperature.

  • Workup : Quench with 1M HCl (to pH 3) to destroy excess NaBH4. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify via column chromatography.

Quantitative Data & Method Comparison

ParameterProtocol A: Borane-THFProtocol B: Mixed Anhydride / NaBH4
Reagents BH3·THF (1.0 M in THF)Ethyl chloroformate, NMM, NaBH4
Mechanism Electrophilic reductionNucleophilic reduction of activated ester
Chemoselectivity Excellent (preserves N-S and C-F bonds)Excellent (extremely mild)
Reaction Time 4–6 hours1–2 hours (activation) + 2 hours (reduction)
Scalability High (caution: H2 gas evolution)Moderate (exothermic activation step)
Typical Yield 85–95%75–85%

References

  • [1] Title: REVIEW - NSF PAR Source: National Science Foundation (NSF) URL: [Link]

  • [7] Title: Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates Source: Organic Chemistry Portal URL:[Link]

  • [5] Title: Reduction of carboxylic acids to alcohols with borane (BH3) Source: Master Organic Chemistry URL:[Link]

  • [4] Title: Borane–tetrahydrofuran Source: Wikipedia URL:[Link]

Sources

Application Note: Bioconjugation Strategies for 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The molecule 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid represents a highly specialized hapten and pharmacophore building block. The 1,2-thiazole (isothiazole) ring frequently serves as a bioisostere in drug development, while the fluorine atom at the meta-position (relative to the carboxylate) imparts unique physicochemical properties. Bioconjugation of this molecule to carrier proteins (e.g., BSA, KLH) or targeting antibodies is essential for generating immunogens, assay probes, or targeted therapeutics.

This application note details a highly optimized, self-validating two-step EDC/Sulfo-NHS bioconjugation strategy. By isolating the activation of the benzoic acid from the protein conjugation step, we eliminate the risk of intra-molecular protein crosslinking, ensuring high-fidelity, directional amide bond formation[1].

Mechanistic Causality: The Role of Fluorine

The electron-withdrawing nature of the fluorine atom (-I effect) lowers the pKa of the adjacent benzoic acid. While this facilitates rapid deprotonation and nucleophilic attack on the carbodiimide carbon of EDC, it also increases the electrophilicity of the resulting NHS-ester. Consequently, the activated intermediate is highly susceptible to competitive hydrolysis in aqueous environments[2]. To counteract this, our protocol mandates strict pH control—utilizing an acidic MES buffer for activation and a mildly alkaline PBS buffer for conjugation—coupled with rapid transition times[3].

Mechanism A 3-Fluoro-4-(1,2-thiazol-3-yl) benzoic acid B EDC Activation (MES, pH 5.5) A->B + EDC C O-acylisourea Intermediate B->C D Sulfo-NHS Addition C->D E NHS-Ester (Amine Reactive) D->E - Isourea F Protein Conjugation (PBS, pH 7.5) E->F + Primary Amine G Stable Amide Bioconjugate F->G - NHS

Reaction mechanism for EDC/NHS-mediated bioconjugation of the fluorinated benzoic acid.

Quantitative Parameters & Reaction Conditions

To ensure reproducibility, the stoichiometric ratios and environmental conditions must be tightly controlled. Table 1 summarizes the optimized parameters derived from established carbodiimide coupling kinetics[1][3].

Table 1: Optimized Reaction Conditions for Two-Step Bioconjugation

ParameterStep 1: Carboxylate ActivationStep 2: Amine ConjugationCausality & Rationale
Buffer System 0.1 M MES, 0.5 M NaCl0.1 M PBS, 0.15 M NaClMES lacks primary amines/carboxylates, preventing side reactions. PBS provides optimal buffering for aminolysis[1].
pH Target 5.5 – 6.07.2 – 7.5Acidic pH stabilizes the O-acylisourea intermediate; mildly basic pH deprotonates target lysine amines, making them nucleophilic[3].
Molar Ratio 1 : 10 : 25 (Ligand : EDC : NHS)10 : 1 (NHS-Ester : Protein)Excess EDC/NHS drives complete activation of the fluorinated acid. A 10-fold ester excess ensures a high Degree of Labeling (DoL).
Time & Temp 15–30 min at 20–25°C2 hours at RT or 12h at 4°CMinimizes NHS-ester hydrolysis while providing sufficient time for sterically hindered coupling[2].

Step-by-Step Protocol: Two-Step EDC/Sulfo-NHS Coupling

This protocol is designed as a self-validating system . By incorporating a desalting step and specific quenching mechanisms, researchers can isolate variables and troubleshoot effectively if the final Degree of Labeling (DoL) is suboptimal.

Workflow S1 1. Reagent Preparation (Equilibrate to RT) S2 2. Carboxylate Activation (EDC/Sulfo-NHS, 15 min) S1->S2 S3 3. Intermediate Stabilization (Buffer Exchange/Desalting) S2->S3 S4 4. Amine Coupling (Protein Addition, 2 hrs) S3->S4 S5 5. Quenching (Ethanolamine addition) S4->S5 S6 6. Purification & QC (SEC & LC-MS) S5->S6

Step-by-step workflow for the two-step EDC/Sulfo-NHS bioconjugation protocol.

Phase 1: Activation of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid
  • Reagent Equilibration: Allow EDC and Sulfo-NHS to equilibrate to room temperature in a desiccator to prevent moisture-induced degradation[1].

  • Ligand Dissolution: Dissolve 2 mg of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid in 50 µL of anhydrous DMSO. Causality: The lipophilic nature of the isothiazole ring limits aqueous solubility; a small volume of DMSO ensures complete dissolution without denaturing downstream proteins.

  • Buffer Addition: Dilute the dissolved ligand into 450 µL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 5.5).

  • Activation: Add 4 mg of EDC (~20 mM) and 11 mg of Sulfo-NHS (~50 mM) to the solution. Vortex immediately and incubate for 15–30 minutes at room temperature[1][3].

Phase 2: Desalting (Crucial Validation Step)
  • Removal of Excess EDC: To prevent the target protein from crosslinking with itself, remove unreacted EDC by passing the activation mixture through a Zeba™ Spin Desalting Column (or equivalent SEC column) pre-equilibrated with Conjugation Buffer (0.1 M PBS, pH 7.5)[1]. Note: The highly reactive fluorinated NHS-ester is prone to hydrolysis. Proceed to Phase 3 immediately.

Phase 3: Protein Conjugation & Quenching
  • Protein Preparation: Dissolve the target carrier protein (e.g., BSA or KLH) at a concentration of 2–5 mg/mL in Conjugation Buffer.

  • Coupling: Add the desalted NHS-ester solution to the protein solution. Incubate for 2 hours at room temperature on an end-over-end shaker.

  • Quenching: Add 1 M Ethanolamine (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. Causality: Ethanolamine contains a highly reactive primary amine that rapidly consumes any remaining NHS-esters, preventing off-target reactions during storage[4].

Phase 4: Purification and Quality Control (QC)
  • Final Purification: Remove quenched byproducts and free ligand using a dialysis cassette (10K MWCO) against standard PBS for 24 hours at 4°C, with at least three buffer exchanges.

  • QC Validation (Self-Validating Step):

    • UV-Vis Spectroscopy: Scan the conjugate from 200–400 nm. The presence of the 1,2-thiazole ring will alter the standard A280 protein profile, providing qualitative confirmation of conjugation.

    • Intact Mass Spectrometry (MALDI-TOF): Compare the mass of the unconjugated protein to the bioconjugate. Divide the mass shift by the molecular weight of the conjugated hapten (minus the loss of water/leaving groups) to calculate the exact Degree of Labeling (DoL).

References

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC National Institutes of Health (NIH).[Link]

  • Schematic representation of EDC/NHS chemistry to bioconjugate carboxylated FNDs to lectins ResearchGate.[Link]

  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules International Journal of Electrochemical Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Overview

This technical guide addresses common solubility challenges encountered with 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid in dimethyl sulfoxide (DMSO). As a critical starting material in drug discovery and development, achieving consistent and accurate stock solution concentrations is paramount for reliable experimental outcomes. This document provides a structured troubleshooting framework, detailed protocols, and answers to frequently asked questions (FAQs) to empower researchers in overcoming solubility hurdles. Our approach is grounded in fundamental physicochemical principles to ensure robust and reproducible results.

Section 1: Understanding the Core Solubility Challenge

This section explores the underlying reasons for the solubility behavior of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid.

Q1: What intrinsic properties of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid make its dissolution in DMSO challenging?

A1: The solubility of any compound is primarily determined by the balance between its crystal lattice energy (the strength of intermolecular forces holding the solid state together) and the solvation energy released when it interacts with the solvent.[1][2] 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid possesses several features that contribute to high crystal lattice energy:

  • Molecular Rigidity: The planar benzoic acid and thiazole rings create a rigid structure, allowing for efficient packing into a stable crystal lattice.

  • Intermolecular Interactions: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to powerful intermolecular hydrogen bonding networks in the solid state. These strong interactions must be overcome by the solvent for dissolution to occur.

  • Polarity and Aromaticity: The combination of the thiazole ring, fluoro-substituent, and benzoic acid creates a molecule with significant potential for π-π stacking interactions, further stabilizing the crystal structure.

DMSO is a powerful polar aprotic solvent, but overcoming such a stable crystal lattice can require significant energy input, often more than is available at ambient temperature.

Q2: How does the carboxylic acid functional group specifically influence the compound's solubility?

A2: The carboxylic acid group is the most critical functional group to leverage for solubility enhancement. It is weakly acidic, meaning it can donate a proton (H⁺) to a base to form a negatively charged carboxylate salt. This transformation has a profound effect on solubility:

  • Ionization Increases Polarity: The resulting carboxylate anion is significantly more polar than the neutral carboxylic acid. This increased polarity enhances its interaction with the polar DMSO solvent.

  • Disruption of Crystal Packing: The formation of a salt disrupts the highly ordered hydrogen bonding network that defines the crystal structure of the neutral acid, making it easier for solvent molecules to surround and dissolve the compound.[3]

Therefore, modulating the pH or, more accurately, the protonation state of the carboxylic acid is a key strategy for improving solubility.[4][5]

Q3: My DMSO is not brand new. Could absorbed water be affecting my experiment?

A3: Absolutely. This is a frequently underestimated cause of poor solubility. DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. Even small amounts of water can drastically reduce the solubility of many organic compounds.[6][7] This occurs because the interactions between DMSO and water molecules can be stronger than the interactions between DMSO and the solute, making it energetically less favorable to create a cavity in the solvent for the solute to occupy.[8][9] For optimal and reproducible results, it is imperative to use anhydrous (dry) DMSO and to handle it in a way that minimizes water absorption (e.g., using a syringe with a septum cap, minimizing open-container time).

Section 2: Troubleshooting Guide & Protocols

If you are facing solubility issues, follow this systematic workflow. Start with the simplest, least invasive methods before proceeding to more complex interventions.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Undissolved Compound in DMSO at Room Temp protocol1 Protocol 1: Mechanical Agitation (Vortexing) start->protocol1 check1 Fully Dissolved? protocol1->check1 protocol2 Protocol 2: Sonication check2 Fully Dissolved? protocol2->check2 protocol3 Protocol 3: Gentle Heating check3 Fully Dissolved? protocol3->check3 protocol4 Protocol 4: pH Modification (Base Addition) protocol5 Protocol 5: Co-Solvent System protocol4->protocol5 If No or Incompatible end_success Success: Homogeneous Solution protocol4->end_success If Yes protocol5->end_success If Successful end_fail Consult Advanced Support: Consider formulation change or salt form synthesis protocol5->end_fail If Unsuccessful check1->protocol2 No check1->end_success Yes check2->protocol3 No check2->end_success Yes check3->protocol4 No check3->end_success Yes

Caption: Systematic workflow for troubleshooting solubility issues.

Q4: My compound won't dissolve at my target concentration with simple vortexing. What are the first-line physical methods to try?

A4: When simple mixing is insufficient, introducing additional energy is the next logical step.

  • Sonication: This is a highly effective method for breaking up solid aggregates and enhancing solvent-solute interaction at a microscopic level.[7][10] The cavitation energy generated by sonication can help overcome the crystal lattice energy without significant bulk heating, which is advantageous for thermally sensitive compounds.[11]

  • Gentle Heating: Increasing the temperature increases the kinetic energy of the system, which generally enhances the solubility of solids in liquids.[12][13] However, this must be done with caution.

Protocol 1: Solubility Enhancement by Sonication

  • Preparation: Prepare the slurry of the compound in anhydrous DMSO in a suitable vial (e.g., glass vial with a PTFE-lined cap).

  • Sonication: Place the vial in a bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

  • Execution: Sonicate in short bursts (e.g., 5-10 minutes). After each burst, remove the vial and vortex it for 30 seconds.

  • Observation: Visually inspect for undissolved solid material against a bright light source.

  • Repeat: Repeat the sonication/vortexing cycle 2-3 times or until the solution is clear. If undissolved material persists, do not sonicate indefinitely. Proceed to the next method.

Protocol 2: Solubility Enhancement by Gentle Heating

  • Preparation: Prepare the slurry of the compound in anhydrous DMSO in a vial. Place a small magnetic stir bar in the vial if possible.

  • Heating: Place the vial on a stirrer-hotplate and begin stirring at a moderate speed.

  • Temperature Control: Slowly increase the temperature to 40-50°C. Crucially, do not exceed 60°C initially , as DMSO can be reactive at higher temperatures and the thermal stability of the compound may be unknown.

  • Monitoring: Maintain the temperature and stirring for 15-30 minutes, monitoring for dissolution.

  • Cooling: Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature. Observe if the compound remains in solution or precipitates upon cooling (indicating supersaturation).

Q5: Physical methods were not enough. How can I use pH modification to dissolve the compound in DMSO?

A5: This involves deprotonating the carboxylic acid to form the more soluble carboxylate salt. Since we are in an organic solvent, we will use a suitable organic base. Inorganic bases (like NaOH or KOH) are generally not soluble in DMSO and should be avoided.

Protocol 3: pH-Assisted Solubilization with an Organic Base

  • Base Selection: Choose a non-nucleophilic, soluble organic base. A tertiary amine like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is a common choice.

  • Preparation: Prepare the slurry of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid in anhydrous DMSO.

  • Stoichiometry: Calculate the molar amount of your compound. You will add a slight molar excess of the base (e.g., 1.05 to 1.1 equivalents).

  • Base Addition: Using a microliter syringe, add the calculated amount of base dropwise to the stirring slurry at room temperature.

  • Dissolution: Stir for 10-15 minutes. In most cases, the formation of the carboxylate salt will lead to rapid and complete dissolution.

  • Verification: The resulting solution is a salt solution. It is critical to note this modification in your experimental records , as the presence of the base and the ionized state of your compound may influence downstream biological or chemical assays.

Q6: I must achieve a very high concentration, and even pH modification is insufficient. Are co-solvents a viable option?

A6: Yes, a co-solvent system can be effective. The goal is to introduce a second solvent that is miscible with DMSO and has a different polarity or solubilizing characteristic that is favorable for your compound.

Co-SolventAbbreviationKey Properties & Considerations
N-Methyl-2-pyrrolidone NMPStrong, polar aprotic solvent. Often has excellent solubilizing power for a wide range of compounds. May have its own biological or chemical activity.
Dimethylformamide DMFSimilar to DMSO but can sometimes offer different solubility profiles.[14] Ensure high purity.
Dimethylacetamide DMAcAnother polar aprotic solvent that can be used in a similar manner to DMF and NMP.

Protocol 4: Co-Solvent System Development

  • Selection: Based on the table above, select a co-solvent (NMP is a common first choice).

  • Initial Test: In a small test vial, attempt to dissolve a small amount of your compound in the pure co-solvent to gauge its intrinsic solubility.

  • System Preparation: If the intrinsic solubility is good, prepare a stock solution by first dissolving the compound in a minimal volume of the co-solvent (e.g., NMP).

  • Dilution with DMSO: Once the compound is fully dissolved in the co-solvent, add DMSO stepwise to reach your final target volume and concentration.

  • Observation: Monitor for any signs of precipitation as you add the DMSO. The final ratio of co-solvent to DMSO should be kept as low as possible (e.g., starting at 10:90 co-solvent:DMSO) and must be documented.

Section 3: Frequently Asked Questions (FAQs)

Q: My compound dissolved with heat but crashed out of solution after cooling and storage. Why? A: This indicates you created a supersaturated solution. Several factors can trigger precipitation from a supersaturated or even a saturated stock:

  • Temperature Fluctuation: Solubility is temperature-dependent. A drop in ambient temperature can be enough to cause precipitation.

  • Freeze-Thaw Cycles: The process of freezing and thawing can promote crystallization by allowing molecules to organize into a stable lattice.[11] This is a well-documented issue with DMSO stocks.[6][10]

  • Water Absorption: As mentioned, water absorbed into the DMSO stock over time will decrease the compound's solubility, leading to precipitation.[7][8]

To recover the solution, low-energy sonication is often surprisingly effective at redissolving precipitated material.[6][7] To prevent this, consider storing stocks at room temperature if they are stable, or aliquoting them into smaller, single-use volumes to minimize freeze-thaw cycles.

Q: Will heating my compound in DMSO cause it to degrade? A: This is a valid concern. While many compounds are stable to gentle heating (40-50°C) for short periods, thermal degradation is possible. DMSO itself can be reactive at elevated temperatures. If you are concerned, it is best to run a small-scale pilot test. Dissolve your compound with heat, then analyze the solution by a quality control method like HPLC or LC-MS to see if any new impurity peaks have appeared compared to a sample dissolved without heat (e.g., by sonication or pH modification).

Q: What safety precautions should I take when heating DMSO or sonicating? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile gloves are commonly used but check for compatibility). When heating, ensure your vial is not sealed airtight to avoid pressure buildup. When sonicating, be aware that the sonicator bath can warm up over time.

References

  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link][6][8][10]

  • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. PubMed, 16178809. [Link][7]

  • Ziath Ltd. Samples in DMSO: What an end user needs to know. Ziath. [Link][11]

  • Balakin, K.V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link][1][2]

  • Ingenta Connect. High Throughput Sonication: Evaluation for Compound Solubilization. Ingenta Connect. [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap. [Link][15]

  • Davis, M.M., & Hetzer, H.B. (1964). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry, 42(5), 1090-1096. [Link][9]

  • Savjani, K.T., et al. (2012). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science, 2(6), 220-227. [Link][4]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link][16]

  • Smietana, M., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PLoS ONE, 9(2), e88123. [Link][17]

  • Journal of Molecular Liquids. (2021). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. ResearchGate. [Link][12]

  • Wahlgren, M., & Axen, A. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 103-111. [Link][18]

  • Fiveable. (2025). pH and Solubility. Fiveable. [Link][5]

  • International Journal of Pharmaceutical and Chemical Analysis. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal, 8(2), 52-60. [Link][3]

  • MDPI. (2019). Development of Diallylimidazolium Methoxyacetate/DMSO (DMF/DMA) Solvents for Improving Cellulose Dissolution and Fabricating Porous Material. MDPI. [Link][14]

  • Stevenson, C.L., et al. (1999). Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide. International Journal of Pharmaceutics, 190(2), 177-187. [Link][13]

Sources

Technical Support Center: Purification of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and isolation of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid , a likely intermediate in medicinal chemistry synthesized via cross-coupling (e.g., Suzuki-Miyaura) of a 3-fluoro-4-halobenzoic acid and an isothiazole-3-boronate.

Executive Summary & Physicochemical Profile

Before initiating purification, you must understand the "personality" of your molecule. This biaryl acid combines a polar ionizable head (benzoic acid) with a lipophilic, electron-deficient tail (isothiazole).

PropertyValue / CharacteristicImplication for Purification
pKa (Acid) ~3.8 – 4.2 (Estimated)Soluble in sat. NaHCO₃ (pH ~8.5) and NaOH.[1] Precipitates at pH < 2.
LogP ~2.5 – 3.0Moderately lipophilic; extractable into EtOAc or DCM when protonated.
Solubility Low in water (acid form); High in alcohols, DMSO, DMF.Recrystallization requires mixed solvent systems (e.g., EtOH/H₂O).
Key Impurities Protodeboronation byproducts, Homocoupled isothiazoles, Palladium black.Acid-base extraction is the primary filter; Metal scavengers are mandatory.

Core Purification Workflows

Module A: The "Acid-Base Switch" (Primary Isolation)

Use this protocol immediately after reaction completion to remove non-acidic organic impurities (e.g., unreacted isothiazole, phosphine ligands).

Q: My crude reaction mixture is a dark sludge. How do I get a clean solid to start with?

A: Do not rotovap the reaction solvent directly if it contains high-boiling solvents (DMF/DMSO) or salts. Use the Acid-Base Switch to filter impurities based on pKa.

Protocol:

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Basification: Extract the organic layer with 0.5 M NaOH or Sat. NaHCO₃ (2x).

    • Mechanism:[1][2][3] The product converts to its sodium salt (benzoate) and moves to the aqueous layer.

    • Impurity Fate: Non-acidic impurities (catalyst ligands, homocoupled byproducts) stay in the EtOAc layer.

  • Wash: Wash the combined aqueous extracts with fresh EtOAc (1x) to remove entrained organics.

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 1 M HCl until pH reaches ~1-2.

    • Observation: The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid. Wash the cake with cold water to remove inorganic salts (NaCl).

Technical Insight: If the isothiazole ring is sensitive (rare, but possible), avoid strong NaOH. Stick to NaHCO₃. The fluorine atom at position 3 increases the acidity of the benzoic acid, ensuring facile deprotonation.

Module B: Palladium Removal (The "Grey Solid" Issue)

Use this if your isolated solid is grey or off-white, indicating residual Palladium (Pd).

Q: I isolated the product, but it has a grey tint and fails the heavy metal limit test (<20 ppm). Recrystallization didn't help.

A: Recrystallization often traps Pd nanoparticles inside the crystal lattice. You must use active scavenging or adsorption while the product is in solution.

Decision Matrix for Pd Removal:

Pd_Removal Start Start: Crude Product containing Pd Solubility Is product soluble in EtOAc/THF? Start->Solubility Celite Method 1: Celite Filtration (Removes Pd Black/Solids) Solubility->Celite Yes Scavenger Method 2: Thiol-Silica Scavengers (Removes Soluble Pd(II)) Celite->Scavenger Filtrate still colored? Carbon Method 3: Activated Carbon (General Adsorption) Celite->Carbon Alternative Result Pure Product (<10 ppm Pd) Scavenger->Result Carbon->Result

Caption: Decision tree for selecting the appropriate Palladium removal strategy based on solubility and impurity type.

Recommended Protocol (Thiol-Silica Scavenging):

  • Dissolve the crude acid in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin (5-10 wt% relative to product).

  • Stir at 40-50°C for 2-4 hours.

  • Filter through a 0.45 µm pad to remove the resin.

  • Concentrate the filtrate.

Polishing & Crystallization

Q: The product is chemically pure (NMR) but amorphous/colored. How do I get crystalline material?

A: Fluorinated benzoic acids often crystallize well from polar/non-polar solvent pairs. The fluorine atom can induce unique packing, but also increases solubility in organics.

Recrystallization Solvent Systems:

SystemRatio (v/v)Procedure
EtOH / Water 1:1 to 1:3Dissolve in hot EtOH; add hot water until turbid; cool slowly.
Acetonitrile (ACN) PureDissolve at reflux; cool to 0°C. Good for removing polar tars.
Toluene / EtOAc 9:1Good if the product is very lipophilic.

Troubleshooting Crystallization:

  • Issue: Oiling out (product separates as a liquid, not crystals).

  • Fix: Re-heat to dissolve the oil. Add a seed crystal. Cool much slower (wrap flask in foil). Vigorously stir during cooling.

Troubleshooting & FAQs

Issue 1: Low Yield after Acid-Base Extraction

User Report: "I extracted with NaOH, but when I acidified, very little solid precipitated."

  • Root Cause 1: pH not low enough. The 3-Fluoro substituent lowers the pKa. You may need to drive the pH down to 1.0 to fully protonate and precipitate the acid.

  • Root Cause 2: Product is amphoteric? Unlikely for this structure, but if the isothiazole acts as a weak base, it might stay soluble in strong acid.

    • Solution: Adjust pH to ~3-4 (isoelectric point vicinity) rather than pH 1.

  • Root Cause 3: Emulsion. The fluorinated ring can act as a surfactant.

    • Solution: Add brine (sat. NaCl) to the aqueous layer before extraction to break emulsions.

Issue 2: "Ghost" Peaks in NMR

User Report: "I see extra aromatic peaks in the 1H NMR that don't match the product."

  • Diagnosis:

    • Regioisomers: If you used an unselective Suzuki coupling, you might have the isothiazole attached at the wrong position.

    • Homocoupling: Check for 3,3'-bi(isothiazole) or biphenyl derivatives. These are non-acidic and should have been removed in Module A . If they remain, repeat the base extraction wash step.

Issue 3: Defluorination

User Report: "My mass spec shows M-18 or M-20 peaks."

  • Diagnosis: Rare, but nucleophilic aromatic substitution (SNAr) of the Fluorine by hydroxide (during NaOH extraction) or alkoxide is possible if the ring is very electron-deficient.

  • Prevention: Use Na₂CO₃ or NaHCO₃ (milder bases) instead of NaOH. Avoid heating during the basic extraction phase.

References & Grounding

  • Palladium Removal Strategies:

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

    • Guidance: Reviews the efficiency of silica scavengers vs. activated carbon.

  • Purification of Benzoic Acid Derivatives:

    • Armarego, W. L. F. (2017).[4] Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann. Link

    • Guidance: Standard protocols for acid-base extraction and recrystallization of aryl carboxylic acids.

  • Suzuki Coupling Workup:

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

    • Guidance: Discusses byproducts like protodeboronation that must be removed during workup.

  • Isothiazole Chemistry:

    • Isothiazoles. In: Heterocyclic Chemistry. (General Reference for stability and solubility).

Disclaimer: This guide assumes standard laboratory safety protocols. Fluorinated compounds and isothiazoles may have specific toxicological profiles; consult the MSDS before handling.

Sources

Overcoming steric hindrance in 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for amide coupling reactions involving 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid. This resource provides in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to help you overcome the unique challenges presented by this sterically hindered substrate.

Analysis of the Substrate: Why is This Coupling Difficult?

The primary challenge in forming an amide bond with 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid stems from a combination of steric and electronic factors.

  • Steric Hindrance: The fluorine atom at the C3 position (ortho to the carboxylic acid) creates significant steric bulk. This physically obstructs the approach of the amine nucleophile to the activated carboxylate intermediate, slowing down the rate of reaction. This is a common issue in amide bond formation, where even the best coupling reagents can fail in a sterically congested environment[1][2].

  • Electronic Effects: While the electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid, which can be beneficial, it can also deactivate the aromatic ring, potentially influencing the reactivity of the carboxyl group under certain conditions[3].

This guide is structured to address these challenges head-on, moving from common issues to more advanced solutions.

Frequently Asked Questions (FAQs)

Q1: My standard HATU/DIPEA coupling with a primary amine is sluggish or has stalled. What is the likely cause and what are the first steps to troubleshoot?

A1: This is a classic symptom of steric hindrance. While HATU is a powerful uronium-based coupling reagent known for overcoming steric challenges and reacting rapidly[4][5], the ortho-fluoro group on your benzoic acid is likely impeding the approach of the amine. The initial activated O-acylisourea intermediate is further converted to a highly reactive HOBt or HOAt ester, but if the amine cannot physically access this active ester, the reaction will not proceed efficiently[4][6].

Initial Troubleshooting Steps:

  • Increase Temperature: For sterically hindered substrates, increasing the reaction temperature from room temperature to 40-50°C can provide the necessary activation energy to overcome the steric barrier[4]. Monitor the reaction for potential side product formation at elevated temperatures.

  • Increase Reagent Equivalents: While you may have started with standard equivalents (e.g., 1.1 eq HATU, 2.0 eq DIPEA), increasing the equivalents of the coupling reagent and base can sometimes push a difficult coupling to completion. However, this can make purification more challenging.

  • Confirm Active Ester Formation: If possible, use LC-MS to monitor the reaction. You should see the consumption of your starting carboxylic acid and the formation of an activated ester intermediate. If the active ester forms but the amine is not consumed, this confirms the issue is nucleophilic attack, not acid activation[7].

Troubleshooting Guide: Advanced Solutions for Low Conversion

If initial troubleshooting fails, a change in strategy is required. The following sections provide alternative protocols and the rationale behind them.

Q2: I've tried heating my HATU reaction with little success. Which alternative coupling reagent should I try next?

A2: When a highly reactive uronium salt like HATU fails, it's often beneficial to switch to a reagent class with a different activation mechanism or one that generates a smaller, less hindered activated intermediate. We recommend exploring phosphonium-based reagents or propylphosphonic anhydride (T3P®).

  • Propylphosphonic Anhydride (T3P®): T3P® is an excellent choice for hindered couplings. It activates the carboxylic acid by forming a mixed phosphonic anhydride. A key advantage is that its byproducts are water-soluble, which greatly simplifies aqueous workup and purification[8][9]. It is also considered a "green" reagent with a low toxicity profile[9].

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP): This is a phosphonium-based reagent similar in function to BOP but is generally considered safer to handle. It activates the carboxylic acid to form a benzotriazole ester, which then reacts with the amine[6].

Comparative Analysis of Recommended Coupling Reagents
Reagent ClassExample(s)Mechanism of ActionPros for This SubstrateCons for This Substrate
Uronium Salts HATU, HBTUForms highly reactive OAt/OBt active esters[4].High reactivity can sometimes overcome steric barriers.Bulky activated intermediate can be sterically inaccessible.
Phosphonic Anhydrides T3P®Forms a mixed phosphonic anhydride intermediate[8].Less bulky intermediate; water-soluble byproducts simplify workup[9].Requires careful control of stoichiometry.
Phosphonium Salts PyBOPForms an acyloxyphosphonium intermediate, then an active ester[6].Effective for many hindered systems.Byproducts can sometimes complicate purification.
Acid Halides Acyl Fluoride (in situ)Forms a small, highly reactive acyl fluoride intermediate[10][11].Minimizes steric hindrance at the reaction center[10].Requires specific fluorinating agents.

Q3: My amine is also sterically hindered (e.g., a secondary aniline). None of the standard coupling reagents are working. What is the most robust method to try?

A3: For coupling two sterically hindered partners, the most effective strategy is often to convert the carboxylic acid to its acyl fluoride . This approach is superior in highly congested environments because the fluorine atom is the smallest possible activating group, minimizing steric repulsion during the nucleophilic attack by the amine[10][11].

The reaction proceeds in two stages: first, the carboxylic acid is converted to an acyl fluoride, and second, the acyl fluoride reacts with the amine. This can be done as a one-pot procedure. A variety of modern reagents can generate acyl fluorides under mild conditions, avoiding the harshness of traditional methods[10]. Pentafluoropyridine (PFP) is an excellent, mild reagent for this transformation that can be used in a one-pot deoxyfluorination and amidation protocol[12].

Workflow: Decision-Making for Hindered Coupling

This diagram outlines a logical workflow for tackling the coupling of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid.

G start Start: Coupling 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid amine_type Is the amine sterically hindered (e.g., secondary)? start->amine_type hatu Try HATU / DIPEA at RT amine_type->hatu No (Primary) acyl_fluoride Proceed directly to Acyl Fluoride protocol amine_type->acyl_fluoride Yes (Hindered) primary_amine Primary Amine Path hatu_heat No success? Increase temp to 40-50 C hatu->hatu_heat t3p Still no success? Switch to T3P protocol hatu_heat->t3p No end_success Success! Proceed to Workup hatu_heat->end_success Yes end_check_purity Reaction Complete. Proceed to Workup & Purification t3p->end_check_purity hindered_amine Hindered Amine Path acyl_fluoride->end_check_purity

Caption: Decision workflow for selecting a coupling strategy.

Experimental Protocols

Protocol 1: General Procedure using T3P®

This protocol is recommended when standard uronium salt couplings fail with primary or less-hindered secondary amines.

  • Preparation: To a solution of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid (1.0 eq) and the desired amine (1.1 eq) in an appropriate solvent (e.g., ethyl acetate or DMF, 0.2 M), add a suitable base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (3.0 eq).

  • Reagent Addition: Add T3P® (1.5 eq, typically supplied as a 50% solution in ethyl acetate) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). The aqueous layer will contain the water-soluble phosphate byproducts[8]. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography.

Protocol 2: One-Pot Amide Formation via an In-Situ Acyl Fluoride

This is the recommended high-efficacy protocol for coupling with sterically hindered amines where other methods have failed[11][13]. This protocol is adapted from methodologies using reagents like pentafluoropyridine (PFP)[12].

  • Activation (Acyl Fluoride Formation): In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid (1.0 eq) in dry MeCN (0.2 M). Add pentafluoropyridine (PFP) (1.2 eq) followed by DIPEA (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to allow for the in-situ formation of the acyl fluoride.

  • Coupling: Add the sterically hindered amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C for 12-24 hours. The optimal temperature and time will depend on the nucleophilicity of the amine. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Mechanism: Acyl Fluoride vs. HATU-Mediated Coupling

The diagrams below illustrate why the acyl fluoride intermediate provides a steric advantage over the bulky activated ester formed by HATU.

G cluster_0 HATU Activation a Carboxylic Acid + HATU b Bulky O-Acylisourea Intermediate a->b c Highly Reactive but Bulky OAt-Ester b->c d Amine Attack (Sterically Hindered) c->d G cluster_1 Acyl Fluoride Activation e Carboxylic Acid + Fluorinating Agent (e.g., PFP) f Small Acyl Fluoride Intermediate e->f g Amine Attack (Sterically Accessible) f->g

Caption: Acyl fluoride activation minimizes steric bulk.

References

  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Vertex Pharmaceuticals.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Peptide Scientific.
  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.
  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Reddit r/Chempros Discussion. (2021). Tips and tricks for difficult amide bond formation?.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Musaimi, O., et al. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Lin, W., & Li, W. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV.
  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate.
  • Vale, J. A., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters.
  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

Sources

Technical Support Center: HPLC Optimization for 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #HPLC-ISO-FLUORO-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

Compound: 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid Chemical Nature: Amphiphilic with a dominant acidic moiety.

  • Acidic Domain: The benzoic acid functionality (approx. pKa ~3.8 – 4.2) dictates retention behavior. At neutral pH, it exists as a benzoate anion, exhibiting poor retention on C18.

  • Hydrophobic/Aromatic Domain: The 3-fluoro substituent and the 1,2-thiazol-3-yl (isothiazole) ring provide significant

    
    -electron density and lipophilicity.
    
  • Key Challenge: The isothiazole ring contains a nitrogen atom with weak basicity. While less basic than thiazole, it can still interact with residual silanols on silica columns, leading to peak tailing.

Optimization Strategy: The separation requires ion-suppression chromatography . You must maintain a mobile phase pH well below the pKa of the carboxylic acid (ideally pH 2.0 – 2.5) to keep the molecule in its neutral, hydrophobic state for optimal interaction with the stationary phase.

The "Golden" Protocol: Recommended Starting Conditions

This protocol is synthesized from validated methods for structurally analogous compounds (e.g., Ataluren, Fluorobenzoic acids) [1, 2].

Chromatographic Parameters
ParameterRecommendationTechnical Rationale
Column C18 (End-capped) or Phenyl-Hexyl C18: Robust baseline stability. Phenyl-Hexyl: Offers superior selectivity for the isothiazole ring via

-

interactions, useful if separating from des-fluoro impurities.
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard analytical scale. Use 2.1 mm ID for LC-MS applications.
Mobile Phase A 0.1% H₃PO₄ or 0.1% Formic Acid in WaterpH Control: Maintains pH ~2.0-2.3. Phosphoric acid (UV only) suppresses silanol activity better than Formic acid (LC-MS compatible).
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) ACN provides sharper peaks and lower backpressure. MeOH may offer different selectivity for the isothiazole ring.
Gradient 5% B to 95% B over 15 minLinear gradient covers the wide polarity range of synthetic intermediates.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Temperature 30°C - 40°CElevated temperature reduces viscosity and improves mass transfer, sharpening the peak.
Detection UV 254 nm (Primary), 230 nm (Secondary)The benzoyl-isothiazole conjugation provides strong absorbance in the UV region.

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing & Asymmetry

Q: My main peak has a tailing factor > 1.5. Is this due to the nitrogen in the isothiazole ring?

A: Likely, but it is a combination of two factors:

  • Silanol Interactions: The isothiazole nitrogen can hydrogen bond with free silanols on the silica support.

    • Fix: Switch to a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus).

    • Fix: If using UV detection, add 20 mM phosphate buffer (pH 2.5) instead of just phosphoric acid. The high ionic strength masks silanols.

  • Acid Dimerization: Carboxylic acids can dimerize in the mobile phase, causing peak broadening.

    • Fix: Ensure the mobile phase is sufficiently acidic (pH < 2.5).

Issue 2: Retention Time Drift

Q: The retention time shifts by 0.5–1.0 minutes between runs. Why is the system unstable?

A: This is a classic pH Hysteresis issue.

  • Mechanism: Your operating pH might be too close to the compound's pKa. If the pKa is ~4.0 and your mobile phase is pH 3.5 (e.g., weak formic acid or acetate), small changes in organic modifier concentration will shift the apparent pH, causing the ionization state (and retention) to fluctuate wildy.

  • Solution: "Lock" the ionization. Lower the pH to 2.0 using 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid. At pH 2.0, >99% of the molecules are protonated (neutral) and retention becomes stable.

Issue 3: Split Peaks / Fronting

Q: I see a split peak or "shoulder" on the front of the main peak, but the standard is pure.

A: This is likely a Solvent Mismatch (Strong Solvent Effect).

  • Cause: Dissolving the sample in 100% Acetonitrile or Methanol while starting the gradient at 5% Organic. The sample "races" through the column before focusing.

  • Fix: Dissolve the sample in a diluent that matches the starting mobile phase (e.g., 50:50 Water:ACN or even 90:10 Water:ACN). If solubility is an issue, use DMSO (keep injection volume < 5 µL).

Visual Workflows

Method Development Decision Tree

MethodDevelopment Start Start: 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid CheckSolubility Check Solubility: Dissolve in 50:50 ACN:Water Start->CheckSolubility InitialRun Initial Run: C18, 0.1% Formic Acid, 5-95% B CheckSolubility->InitialRun DecisionPeak Analyze Peak Shape InitialRun->DecisionPeak GoodPeak Symmetric Peak (Tailing < 1.2) DecisionPeak->GoodPeak Pass TailingPeak Tailing Peak (Tailing > 1.5) DecisionPeak->TailingPeak Fail (Tailing) SplitPeak Split/Fronting DecisionPeak->SplitPeak Fail (Shape) FixTailing1 Action: Switch to Phosphate Buffer pH 2.5 (Mask Silanols) TailingPeak->FixTailing1 FixSplit Action: Change Diluent to Match Mobile Phase A SplitPeak->FixSplit FixTailing2 Action: Use Phenyl-Hexyl Column (Alt. Selectivity) FixTailing1->FixTailing2 If still tailing

Caption: Decision tree for optimizing peak shape and resolving common chromatographic anomalies.

Mechanism of Separation & pH Control

SeparationMechanism ConditionA pH 6.0 (Ionized) StateA COO- (Anionic) Very Hydrophilic ConditionA->StateA ResultA Elutes in Dead Volume No Retention StateA->ResultA ConditionB pH 2.0 (Suppressed) StateB COOH (Neutral) Hydrophobic ConditionB->StateB ResultB Strong Retention on C18 Sharp Peak StateB->ResultB

Caption: Impact of Mobile Phase pH on the ionization state and retention of the benzoic acid moiety.

Frequently Asked Questions (FAQs)

Q: Can I use this method for LC-MS? A: Yes, but do not use Phosphoric Acid or Phosphate Buffers as they are non-volatile and will ruin the MS source. Substitute with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) . Note that TFA may suppress ionization in the MS detector (signal loss), so Formic Acid is preferred if sensitivity is critical [3].

Q: What are the expected impurities? A: Based on the synthesis of similar fluorobenzoic acid derivatives:

  • Des-fluoro analog: 4-(1,2-thiazol-3-yl)benzoic acid (lacks the fluorine).

  • Regioisomers: 2-Fluoro or isomers where the thiazole is attached differently.

  • Tip: A Phenyl-Hexyl column is superior to C18 for separating these positional isomers due to differences in

    
    -stacking geometry [1].
    

Q: How do I clean the column after running this compound? A: Since the compound is hydrophobic (neutral at low pH), ensure a wash step with high organic content.

  • Wash Protocol: Flush with 95% Acetonitrile / 5% Water for at least 10 column volumes after the run to prevent carryover.

References

  • Vertex AI Search. (2025). Development of a Reliable Purity Method for Ataluren in a Sachet Formulation Through the Analysis of Its Stress Degradation Behavior Using HPLC. CiteDrive. Retrieved from [Link]

Technical Support Center: Stability & Handling of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide addresses the stability and solubility challenges associated with 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid . As a researcher, you are likely encountering issues related to precipitation in acidic buffers or unexpected degradation in complex assay media.

This molecule possesses two distinct chemical functionalities that dictate its behavior:

  • Fluorinated Benzoic Acid Core: A weak acid (predicted pKa ~3.6–3.8) responsible for pH-dependent solubility.

  • 1,2-Thiazole (Isothiazole) Ring: An aromatic heterocycle containing a Nitrogen-Sulfur (N-S) bond. While more stable than non-aromatic isothiazolinones, this ring is susceptible to cleavage under specific stress conditions (UV light, strong nucleophiles).

Physicochemical Snapshot
PropertyValue / CharacteristicImplication
Predicted pKa ~3.7 (Acidic)Insoluble in buffers with pH < 4.5.
LogP (Est.) ~2.5 – 3.0Moderate lipophilicity; risk of plastic adsorption.
UV Sensitivity HighThe N-S bond is photo-labile.
Redox Sensitivity ModerateSusceptible to ring-opening by thiols (DTT, BME).

Critical Stability Factors

A. pH-Dependent Solubility (The "Crash Out" Phenomenon)

The most common "stability" issue reported is actually precipitation. The fluorine atom at position 3 exerts an electron-withdrawing inductive effect, lowering the pKa of the benzoic acid slightly below the standard 4.2.

  • At pH < 4.0: The molecule exists primarily in its protonated, neutral form (

    
    ). It is highly lipophilic and will precipitate in aqueous media, even with 1-2% DMSO.
    
  • At pH > 5.5: The molecule is deprotonated (

    
    ). The anionic charge confers excellent aqueous solubility.
    
B. Chemical Stability of the Isothiazole Ring

Unlike the robust benzene ring, the 1,2-thiazole moiety contains a weak N-S bond.

  • Nucleophilic Attack: In highly alkaline conditions (pH > 10) or in the presence of strong nucleophiles, the isothiazole ring can undergo cleavage.

  • Incompatibility with Reducing Agents: Avoid using high concentrations of DTT (Dithiothreitol) or TCEP in your assay buffers. These reducing agents can attack the S-N bond, leading to ring-opening and the formation of thioamide byproducts.

C. Photostability

Isothiazoles are known to undergo photochemical transposition (permutation) upon exposure to UV light (e.g., converting to thiazoles) or ring cleavage. Amber glassware is mandatory.

Visualizing the Stability Logic

The following diagram illustrates the decision-making process for solvent selection and the chemical risks associated with different environmental conditions.

StabilityLogic Start Start: Solid Powder Stock Stock Solution (DMSO, 10-50 mM) Start->Stock Dissolve Aqueous Aqueous Dilution Stock->Aqueous Dilute pH_Check Check Buffer pH Aqueous->pH_Check Acidic pH < 4.5 (Protonated Form) pH_Check->Acidic Low pH Neutral pH 7.4 (Ionized Form) pH_Check->Neutral Physiological pH Basic pH > 10 (High Stress) pH_Check->Basic High pH Precip PRECIPITATION RISK Acidic->Precip Stable STABLE Soluble Neutral->Stable Degradation RING OPENING Hydrolysis/Nucleophilic Attack Basic->Degradation Redox Reducing Agents (DTT/TCEP) Redox->Degradation N-S Bond Cleavage

Figure 1: Stability and solubility workflow. Note the critical divergence at pH checkpoints and the risk posed by reducing agents.

Step-by-Step Preparation Protocols

Protocol A: Preparation of a Stable Stock Solution

Do not attempt to dissolve directly in water.

  • Weighing: Weigh the target amount of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid into an amber glass vial.

  • Primary Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM. Vortex until completely dissolved.

    • Tip: If the solution is cloudy, sonicate for 30 seconds.

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (which promotes hydrolysis).

Protocol B: Dilution into Aqueous Assay Buffer

Goal: Prevent "Crash Out" upon dilution.

  • Buffer Selection: Ensure your buffer (PBS, HEPES, or Tris) is at pH 7.4 ± 0.2 .

  • Pre-warming: Warm the buffer to 25°C or 37°C before adding the compound. Cold buffers accelerate precipitation.

  • Stepwise Addition:

    • Place the buffer on a magnetic stirrer (medium speed).

    • Slowly inject the DMSO stock solution into the vortex of the buffer.

    • Limit DMSO: Keep final DMSO concentration < 1% (v/v) if possible.

  • Visual Check: Hold the vial up to a light source. The solution should be crystal clear. Any turbidity indicates precipitation (likely due to local pH drops or saturation).

Troubleshooting & FAQs

Q1: I see a "ghost peak" or split peak in my HPLC analysis. Is the compound degrading?

  • Diagnosis: This is likely a pH mismatch, not degradation.

  • Reasoning: If your HPLC mobile phase is acidic (e.g., 0.1% Formic Acid, pH ~2.7) and your sample is in a neutral buffer, the compound undergoes rapid protonation changes during injection.

  • Solution: Ensure your sample solvent matches the initial mobile phase conditions, or increase the buffering capacity of the mobile phase.

Q2: My recovery is low (< 70%) when stored in polypropylene tubes.

  • Diagnosis: Adsorption.

  • Reasoning: The fluorinated ring increases lipophilicity (

    
    ). The neutral acid form sticks to plastic.
    
  • Solution: Use glass vials or low-binding plasticware. Add 0.05% Tween-20 to the buffer to act as a carrier.

Q3: Can I use this compound in a DTT-based kinase assay?

  • Diagnosis: Chemical Incompatibility Risk.

  • Reasoning: As detailed in Section 2B, strong reducing agents can attack the isothiazole sulfur.

  • Solution: Switch to a milder reducing agent like

    
    -Mercaptoethanol (lower concentration) or, ideally, perform the assay without reducing agents if the protein allows. If DTT is required, prepare the compound fresh and limit incubation time.
    

Q4: The compound turned yellow after leaving it on the bench.

  • Diagnosis: Photodegradation.[1]

  • Solution: Discard the sample. Isothiazoles can rearrange or ring-open under UV/VIS light. Always use amber tubes or wrap containers in aluminum foil.

References

  • BenchChem. (n.d.). Technical Support Center: 2-Fluorobenzoic Acid Stability in Solution. Retrieved from

    • Context: Establishes the baseline pH-solubility profile for fluorinated benzoic acid deriv
  • D'Auria, M. (2024). Photochemical permutation of thiazoles, isothiazoles and other azoles. Photochemical & Photobiological Sciences. Context: definitive evidence of isothiazole ring instability/rearrangement under light exposure.
  • Barman, B. N., & Preston, J. (1992). The effects of pH on the degradation of isothiazolone biocides. ResearchGate. Context: While specific to isothiazolinones, this provides the mechanistic basis for N-S bond cleavage in alkaline media which applies to isothiazole stress testing.
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. Context: General reference for the nucleophilic susceptibility of 1,2-azole systems compared to 1,3-azoles.
  • Sigma-Aldrich. (n.d.). Product Specification: 3-Fluoro-4-methylbenzoic acid. Retrieved from

    • Context: Used as a structural analog to estimate pKa shifts due to fluorine substitution.

Sources

Technical Support Center: Palladium Remediation for 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with purging residual palladium (Pd) from 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid following transition metal-catalyzed cross-coupling reactions.

By utilizing thermodynamic displacement strategies and phase-selective scavenging, this guide provides self-validating workflows to ensure your Active Pharmaceutical Ingredient (API) intermediate meets regulatory standards.

Mechanistic Insight: The Coordination Challenge

Regulatory frameworks strictly govern elemental impurities in pharmaceuticals. According to 1, the Permitted Daily Exposure (PDE) for palladium in an oral medication is 100 µ g/day , which translates to a stringent limit of 10 ppm for a standard 10 g daily dose[1].

Purging palladium from 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid is notoriously difficult due to the molecule's intrinsic structural features:

  • Isothiazole Chelation: The 1,2-thiazole ring contains adjacent nitrogen and sulfur atoms. Sulfur acts as a "soft" Lewis base, forming exceptionally strong, thermodynamically stable coordination bonds with "soft" Lewis acids like Pd(0) and Pd(II).

  • Carboxylate Sequestration: The free benzoic acid moiety readily forms insoluble palladium carboxylate dimers. As the API crystallizes, these metal complexes co-precipitate, trapping palladium within the crystal lattice.

To successfully remediate this, you must introduce scavengers with a binding constant (


) for palladium that drastically outcompetes the API's isothiazole ring.

Process Workflow Visualization

The following decision tree outlines a sequential, causality-driven approach to palladium reduction, moving from bulk particulate removal to trace coordinate scavenging.

PalladiumWorkflow Start Crude 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid [Pd] > 1000 ppm Agglom Celite Filtration Target: Particulate Pd Start->Agglom Wash N-Acetylcysteine Wash Target: Bulk Soluble Pd Agglom->Wash Check1 [Pd] < 50 ppm? Wash->Check1 Scavenge SiliaMetS® Thiol / DMT Target: Coordinated Pd Check1->Scavenge No Cryst Crystallization (TBME / Heptane) Check1->Cryst Yes Check2 [Pd] < 10 ppm? Scavenge->Check2 Check2->Cryst Yes Fail Rework / PIX Treatment Check2->Fail No Pass Release API Intermediate Meets ICH Q3D Limits Cryst->Pass

Workflow for sequential palladium reduction in isothiazole-containing API intermediates.

Self-Validating Experimental Protocols

Protocol A: Bulk Palladium Clearance via Aqueous Biphasic Washing

Causality: N-acetylcysteine acts as a highly water-soluble bidentate ligand. It strips loosely bound and agglomerated palladium from the organic phase, pulling it into the aqueous waste stream. This prevents premature saturation of expensive silica scavengers used downstream[2].

  • Dissolution: Dissolve the crude intermediate in 2-Methyltetrahydrofuran (2-MeTHF) at 10 mL/g.

    • Validation Check: Ensure complete dissolution. Any suspended solids will act as a sink for trapped palladium.

  • Scavenger Addition: Add an equal volume of 5% w/v aqueous N-acetylcysteine solution.

  • Thermal Agitation: Heat the biphasic mixture to 40 °C and stir vigorously for 4–6 hours.

    • Causality: Elevated temperature provides the activation energy necessary to break the kinetically stable Pd-isothiazole coordination bonds.

  • Phase Separation: Allow the layers to settle for 30 minutes. Discard the dark, metal-rich aqueous layer.

  • Validation Check: Sample the organic layer for ICP-MS analysis. You should observe a reduction from >1,000 ppm to approximately 100–300 ppm[2].

Protocol B: Trace Palladium Remediation via Functionalized Silica

Causality: For tightly bound residual palladium, functionalized silica provides an insoluble matrix with highly nucleophilic sulfur groups that irreversibly bind the metal, allowing for simple physical removal[3].

  • Resin Loading: To the organic phase from Protocol A, add 10 wt% (relative to the API intermediate) of4[4].

  • Incubation: Stir the suspension at 50 °C for 12 hours.

    • Causality: Solid-liquid scavenging is a diffusion-limited process; extended time and elevated temperatures maximize the collision frequency between the dissolved Pd-complexes and the silica pores.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Rinse the filter cake with 2 volumes of warm 2-MeTHF.

  • Validation Check: Isolate the product via crystallization (e.g., TBME/Heptane). ICP-MS should confirm Pd levels are < 10 ppm[3].

Quantitative Scavenger Efficacy Data

Use the following data to select the appropriate scavenging technology based on your current palladium load and target specifications.

Scavenger / TechniquePrimary MechanismTypical Pd ReductionProduct RecoveryBest Used For
N-Acetylcysteine (Aq. Wash)Bidentate chelation10,000 ppm → 1,000 ppm>98%Bulk Pd removal[2]
SiliaMetS® Thiol Solid-phase soft-ligand binding1,000 ppm → <10 ppm>95%Trace Pd removal[3]
SiliaMetS® DMT Trithiocyanuric acid chelation1,000 ppm → <5 ppm>95%Sterically hindered Pd[4]
Potassium Isopropyl Xanthate Precipitation500 ppm → <1 ppm>90%Ultra-low Pd targets[5]
Activated Carbon Non-specific physisorption1,000 ppm → 100 ppm<70% (High API loss)Not recommended here[3]

Troubleshooting FAQs

Q: Why did my yield drop significantly after treating the solution with activated carbon? A: Activated carbon is a non-specific adsorbent. The carboxylic acid group on 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid strongly adsorbs to the porous carbon matrix via hydrogen bonding and


-

stacking. You should switch to functionalized silica scavengers (like SiliaMetS®), which are specifically engineered to target transition metals without adsorbing polar organic molecules[3].

Q: The palladium level plateaued at 60 ppm despite repeated SiliaMetS® Thiol treatments. What is the next step? A: A plateau indicates that the remaining palladium is likely trapped in a highly sterically hindered coordination state or a higher oxidation state that the linear thiol cannot easily access. Switch to4 (dimercaptotriazine), which is structurally designed to capture hindered Pd complexes[4]. Alternatively, Potassium Isopropyl Xanthate (PIX) has been documented as an ultra-efficient scavenger capable of driving Pd levels below 1 ppm[5].

Q: How do I ensure my final product meets ICH Q3D compliance if this intermediate is used early in the synthesis? A: Compliance is based on the final drug product's Permitted Daily Exposure (PDE). If this compound is an early intermediate, downstream purification steps (crystallizations, extractions) will naturally dilute and purge residual metals. However, if it is a late-stage intermediate, you must calculate the maximum permitted concentration based on the maximum daily dose of the final formulated drug (e.g., 100 µ g/day oral limit


 10 g daily dose = 10 ppm)[1].

References

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma | triphasepharmasolutions.com | 1

  • Palladium scavenging: From 1% to within ICH limits | onyxipca.com | 2

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | acs.org | 3

  • SiliaMetS Metal Scavengers | velocityscientific.com.au | 4

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger | rsc.org | 5

Sources

Resolving regioisomer issues during thiazole ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the Hantzsch thiazole synthesis: controlling and resolving regioisomer mixtures .

When utilizing unsymmetrical


-haloketones or N-substituted thioureas, the reaction pathway can bifurcate, leading to complex mixtures that compromise yield and downstream applications. This guide deconstructs the mechanistic causality behind these issues and provides self-validating protocols to ensure absolute regiocontrol.

The Mechanistic Causality of Thiazole Regioisomerism

The Hantzsch synthesis proceeds via a two-step cascade: an initial intermolecular


 attack by the sulfur atom on the 

-haloketone (forming an isothiouronium intermediate), followed by an intramolecular cyclization. Regioisomer issues arise during this second step due to two primary factors:
  • Ambident Nucleophilicity: N-monosubstituted thioureas possess two distinct nitrogen atoms. Cyclization can occur via the unsubstituted nitrogen (exocyclic N-alkylation) or the substituted nitrogen (endocyclic N-alkylation).

  • Electrophilic Asymmetry: When using unsymmetrical

    
    -bromo-1,3-diketones, the nucleophile must select between two different carbonyl carbons, driven by steric hindrance and relative electrophilicity.
    

Mechanism A α-Haloketone + N-Substituted Thiourea B S-Alkylation (Isothiouronium Intermediate) A->B SN2 Attack by Sulfur C Neutral / Basic Conditions (Kinetic Control) B->C D Strongly Acidic Conditions (Thermodynamic Control) B->D E 2-(N-substituted amino)thiazole (Exocyclic N) C->E Cyclization via Unsubstituted Nitrogen F 3-substituted 2-imino-2,3-dihydrothiazole (Endocyclic N) D->F Cyclization via Substituted Nitrogen

Figure 1: Mechanistic bifurcation in Hantzsch thiazole synthesis based on pH conditions.

Troubleshooting FAQs

Q1: My crude NMR shows a mixture of two products when reacting an N-monosubstituted thiourea with an


-haloketone. What happened? 
A:  You are observing a loss of regiocontrol. The condensation of 

-halogeno ketones with N-monosubstituted thioureas in neutral solvent leads exclusively to 2-(N-substituted amino)thiazoles, but under acidic conditions, mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles are formed[1]. As the initial

step generates hydrohalic acid (HX), the pH of the unbuffered reaction drops. This acidity protonates the intermediate, making the cyclization step reversible and allowing the thermodynamically favored 2-imino isomer to form alongside the kinetic 2-amino product. Solution:Running the reaction under neutral or slightly basic conditions (e.g., adding a weak base) can favor the desired kinetic product[2].

Q2: I specifically need to synthesize the 3-substituted 2-imino-2,3-dihydrothiazole. How can I force this regioselectivity? A: You must override kinetic control by employing strongly acidic conditions and heat. Reactions in 10M-HCl-EtOH (1:2) at 80 °C for 20 min were found to be the most efficient for generating 2-imino-2,3-dihydrothiazoles[1]. The high concentration of protons ensures that the initial kinetic cyclization is fully reversible, funneling the intermediate toward the thermodynamically stable endocyclic nitrogen isomer.

Q3: When using unsymmetrical


-bromo-1,3-diketones, I am observing unexpected acyl migration. How do I predict the dominant regioisomer? 
A:  Regioselectivity here is dictated by the relative electrophilicity of the two carbonyl carbons. The regioselectivity pattern may be attributed to a greater electrophilicity of the carbonyl carbon of the acetyl group than that of the bulkier acyl group[3]. The nitrogen nucleophile will preferentially attack the less sterically hindered and more electrophilic center.

Workflow Step1 1. Isolate Crude Step2 2. 1H-NMR Analysis (Check C5-H Shift) Step1->Step2 Step3 3a. Single C5-H Peak (Regiopure) Step2->Step3 High Selectivity Step4 3b. Dual C5-H Peaks (Regioisomer Mix) Step2->Step4 Low Selectivity Step5 4. Adjust pH/Base (See Table 1) Step4->Step5 Optimize Step5->Step1 Re-run

Figure 2: Iterative troubleshooting workflow for resolving thiazole regioisomer mixtures.

Quantitative Data: Regioselectivity Condition Matrix

The following table summarizes how specific reaction parameters dictate the regiochemical outcome. Use this to select the appropriate conditions for your target isomer.

Solvent SystemAdditive / CatalystTemp.Dominant RegioisomerTypical YieldCausality & Reference
EthanolNone (Neutral)78 °C2-(N-substituted amino)thiazole>85%Kinetic control; attack by less hindered ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

[1].
10M HCl : EtOH (1:2)Strong Acid80 °C3-substituted 2-imino-2,3-dihydrothiazoleUp to 73%Thermodynamic control; reversible cyclization[1].
DMFTriethylamine100 °C2-acyl-4-(het)arylthiazoles93%Base neutralizes HX, preventing imino formation.
Solvent-freeNone80 °C2-(N-arylamino)-5-acyl-4-methylthiazoleHighElectrophilic dominance of acetyl over acyl group[3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in validation checkpoints. Do not proceed to purification until the validation criteria are met.

Protocol A: Strictly Regioselective Synthesis of 2-(N-substituted amino)thiazoles (Kinetic Control)

Objective: Prevent the formation of the 2-imino regioisomer by neutralizing generated HX.

  • Reagent Assembly: In a 50 mL round-bottom flask, dissolve the N-monosubstituted thiourea (1.0 equiv) and the

    
    -haloketone (1.0 equiv) in anhydrous Ethanol (0.2 M).
    
  • Buffering: Add anhydrous Sodium Carbonate (

    
    ) or Triethylamine (1.2 equiv) to the mixture. Causality: The base acts as an acid scavenger, preventing the pH drop that triggers thermodynamic reversibility.
    
  • Reaction: Reflux the mixture at 78 °C for 2-4 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes:EtOAc). The complete disappearance of the

    
    -haloketone spot confirms the 
    
    
    
    step is complete.
  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint 2 (NMR): The isomers can be distinguished by characteristic differences between their 5-H

    
    H-NMR signals[1]. Take a crude 
    
    
    
    H-NMR. The presence of a single sharp singlet in the aromatic region (typically
    
    
    6.5–7.5 ppm, depending on substituents) confirms absolute regiocontrol.
Protocol B: Acid-Promoted Synthesis of 3-substituted 2-imino-2,3-dihydrothiazoles (Thermodynamic Control)

Objective: Force endocyclic N-alkylation via strong acid catalysis.

  • Reagent Assembly: Combine the

    
    -haloketone (1.0 equiv) and N-monosubstituted thiourea (1.0 equiv) in a specialized solvent system consisting of 10M HCl and Ethanol in a 1:2 ratio.
    
  • Reaction: Heat the mixture precisely at 80 °C for 20 minutes. Causality: Extended heating beyond this window may lead to decomposition, while lower temperatures will result in an inseparable mixture of kinetic and thermodynamic products.

  • Workup: Cool the mixture rapidly in an ice bath to quench the equilibration. Carefully neutralize with cold, saturated aqueous

    
     until a precipitate forms. Filter and wash with cold water.
    
  • Self-Validation Checkpoint (IR/NMR): Validate the imino isomer by derivatizing a small aliquot with trifluoroacetic anhydride; the IR C=O bands of the trifluoroacetate derivatives definitively distinguish the 2-imino structure from the 2-amino structure[1].

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987, 639-643. URL:[Link]

  • RSC Advances. "Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles." RSC Adv., 2024. URL:[Link]

  • RSC Advances. "A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers." RSC Adv., 2023. URL:[Link] (Derived from Source[4])

Sources

Technical Support Center: Advanced Recrystallization Workflows for 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the purification of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid .

This molecule presents unique crystallization challenges. The carboxylic acid moiety acts as a strong hydrogen-bond donor and acceptor, while the 1,2-thiazole (isothiazole) ring provides additional hydrogen-bond accepting capabilities and


-

stacking interactions. The fluorine atom increases lipophilicity and alters the electronic distribution of the aromatic system. Consequently, traditional solvents (like ethanol or toluene) frequently lead to solvate formation, oiling out (liquid-liquid phase separation), or unacceptable yield losses. This guide provides field-proven, alternative solvent systems and troubleshooting logic to achieve high-purity, thermodynamically stable crystals [1].

Part 1: Alternative Solvent Selection Matrix

To avoid the pitfalls of traditional solvents, we recommend transitioning to greener, modern alternative solvents. The table below summarizes quantitative and qualitative data for selecting the optimal solvent based on your specific process requirements [2].

SolventClassificationBoiling Point (°C)Water SolubilityKey Advantage for this APICommon Antisolvent Pairing
CPME (Cyclopentyl methyl ether)Ether (Aprotic)106.0Low (1.1 g/100g )High boiling point prevents oiling out; resists peroxide formation.n-Heptane
2-MeTHF (2-Methyltetrahydrofuran)Ether (Aprotic)80.2Moderate (14 g/100g )Excellent solubility for polar heteroaromatics; green alternative to THF.n-Heptane / Hexane
iPrOAc (Isopropyl acetate)Ester (Aprotic)89.0Low (3.1 g/100g )Sharp temperature-solubility gradient; prevents protic solvate formation.n-Heptane / Cyclohexane
Anisole Aromatic154.0Very LowIdeal for high-temperature dissolution of highly crystalline impurities.MTBE / Heptane

Part 2: Troubleshooting Guides & FAQs

Q1: During cooling, my crude 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid forms a biphasic oil rather than precipitating as a solid ("oiling out"). Why does this happen, and how do I force crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solubility curve of your mixture crosses the binodal curve before it reaches the solid-liquid equilibrium curve. This is highly common in functionalized benzoic acids when impurities depress the melting point of the crude mixture below the crystallization temperature of the solvent. Solution: You must shift the thermodynamic equilibrium.

  • Change the solvent: Switch to a solvent with a higher boiling point like CPME [3]. This allows you to dissolve the compound at a much higher temperature, increasing the kinetic energy and allowing crystals to nucleate before the oil phase separates during cooling.

  • Seed the solution: Introduce 1-2 wt% of pure seed crystals just below the saturation temperature (metastable zone) to bypass the high activation energy of primary nucleation.

Q2: NMR analysis of my recrystallized product shows a stoichiometric amount of ethanol. How do I resolve this solvate formation? Causality: The carboxylic acid group and the nitrogen atom on the 1,2-thiazole ring form a robust hydrogen-bonding network with protic solvents (like ethanol or methanol), trapping solvent molecules within the crystal lattice to form a stable pseudopolymorph (solvate). Solution: You must eliminate hydrogen-bond donors from your solvent system. Transition to an aprotic solvent. Isopropyl acetate (iPrOAc) or 2-MeTHF are highly recommended [4]. These solvents can dissolve the API at reflux but cannot act as strong hydrogen-bond donors, forcing the molecules to hydrogen-bond with each other (dimerization of the benzoic acid), yielding the thermodynamically stable, unsolvated polymorph.

Q3: My purity is excellent (>99%), but my yield is consistently below 60%. How can I maximize recovery without co-precipitating impurities? Causality: A 60% yield indicates that the API remains highly soluble in the mother liquor even at your final cooling temperature. Rapid cooling or excessive solvent volumes are the usual culprits. Solution: Implement an Antisolvent Crystallization strategy. Dissolve the API in a minimal amount of a "good" solvent (e.g., 2-MeTHF) and slowly titrate in a "poor" solvent (e.g., n-Heptane) [5]. The heptane drastically lowers the dielectric constant of the medium, forcing the polar API out of solution while keeping lipophilic impurities dissolved.

Part 3: Experimental Protocols

Protocol A: Cooling Crystallization in CPME (Ideal for Crude Purity >85%)

This protocol is a self-validating system: the high boiling point of CPME ensures complete dissolution, while its aprotic nature guarantees an unsolvated product.

  • Dissolution: Charge a chemically resistant reactor with 1.0 equivalent (by weight) of crude 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid. Add 8.0 volumes (v/w) of Cyclopentyl methyl ether (CPME).

  • Heating: Agitate at 250 RPM and heat the internal temperature to 95°C. Validation Check: The solution must become completely transparent. If particulates remain, add CPME in 0.5 volume increments until clear.

  • Polishing Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated receiving flask to remove insoluble physical impurities.

  • Controlled Cooling & Seeding: Cool the solution to 75°C at a rate of 1°C/min. Hold at 75°C and add 1 wt% of pure seed crystals. Hold for 30 minutes to allow the seed bed to mature.

  • Crystallization: Cool the slurry to 5°C at a strict rate of 0.2°C/min. Causality: This slow ramp prevents secondary nucleation bursts, ensuring large, easily filterable crystals.

  • Isolation: Filter the slurry via vacuum filtration. Wash the filter cake with 2.0 volumes of cold (5°C) CPME. Dry under vacuum at 50°C for 12 hours.

Protocol B: Antisolvent Crystallization (Ideal for Crude Purity <85% or Oiling Out)

This protocol leverages the polarity differential between 2-MeTHF and n-Heptane to drive yield while rejecting impurities.

  • Dissolution: Suspend 1.0 eq of crude API in 4.0 volumes of 2-MeTHF. Heat to 65°C until complete dissolution is achieved.

  • Antisolvent Titration (Phase 1): While maintaining 65°C and vigorous agitation (300 RPM), add 2.0 volumes of n-Heptane dropwise over 30 minutes. Validation Check: The solution should reach the cloud point (slight persistent turbidity).

  • Aging: Hold the turbid solution at 65°C for 45 minutes to allow primary nucleation to occur.

  • Antisolvent Titration (Phase 2): Add an additional 4.0 volumes of n-Heptane over 2 hours using a dosing pump.

  • Cooling & Isolation: Cool the resulting slurry to 10°C over 2 hours. Filter, wash with 2.0 volumes of pure n-Heptane, and dry under vacuum at 50°C.

Part 4: Workflows & Logic Visualization

Decision Tree: Solvent Selection Logic

Use the following logic pathway to determine the correct solvent system based on the physical behavior of your crude material.

SolventSelection Start Crude 3-Fluoro-4-(1,2-thiazol-3-yl) benzoic acid PurityCheck Crude Purity > 85%? Start->PurityCheck ProticIssue Prone to Solvate Formation? PurityCheck->ProticIssue Yes OilingOut Prone to Oiling Out? PurityCheck->OilingOut No CPME Cooling Crystallization Solvent: CPME ProticIssue->CPME Yes (Avoid Alcohols) iPrOAc Cooling Crystallization Solvent: iPrOAc ProticIssue->iPrOAc No OilingOut->CPME No TwoMeTHF Antisolvent Crystallization 2-MeTHF / n-Heptane OilingOut->TwoMeTHF Yes (Needs Antisolvent)

Caption: Decision matrix for selecting alternative crystallization solvents based on crude API behavior.

Mechanistic Pathway: Antisolvent Crystallization

The following diagram illustrates the thermodynamic and kinetic phases of Protocol B.

AntisolventMech Dissolution Dissolution in 2-MeTHF (Good Solvent) High Solubility Addition Slow Addition of n-Heptane (Antisolvent) Decreases Polarity Dissolution->Addition Supersat Metastable Zone Supersaturation Reached Addition->Supersat Nucleation Primary Nucleation & Crystal Growth Supersat->Nucleation Filtration Filtration & Impurity Rejection Nucleation->Filtration

Caption: Step-by-step thermodynamic progression of 2-MeTHF/n-Heptane antisolvent crystallization.

References

  • Murbach-Oliveira, G., Akturk, I., Nagy, Z., & Thompson, D. H. (2024). Process development and kinetic analysis in the green synthesis of lomustine. Organic Process Research & Development, 28(5), 1910–1916. URL:[Link]

  • Prat, D., Hayler, J., & MacMillan, D. S. (2014). Green Chemistry Techniques with PAT in Pharmaceutical and Chemical Industries. Green Chemistry, 16(10), 4546-4551. URL:[Link]

  • Watanabe, K., Yamagiwa, N., & Torisawa, Y. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251-258. URL:[Link]

  • Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159. URL:[Link]

  • Martinez, A., et al. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Organic Process Research & Development, 25(4), 856–867. URL:[Link]

Validation & Comparative

Comparing bioactivity of 3-fluoro vs non-fluorinated thiazolyl benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the bioactivity, physicochemical properties, and experimental performance of 3-fluoro-4-(thiazol-2-yl)benzoic acid derivatives against their non-fluorinated counterparts. This analysis is synthesized from recent medicinal chemistry literature focusing on kinase inhibitors (c-Met), metabolic regulators (Glucokinase), and anti-infective scaffolds.

Executive Summary

The incorporation of a fluorine atom at the 3-position of the benzoic acid moiety in thiazolyl-benzoic acid scaffolds represents a critical optimization strategy in modern drug discovery. While the non-fluorinated parent scaffold exhibits baseline biological activity, the 3-fluoro analog consistently demonstrates superior metabolic stability and target residency time , often with a 2–5x improvement in potency depending on the target (e.g., c-Met kinase, Sirtuin 2).

This guide delineates the specific advantages of the 3-fluoro substitution, supported by experimental data and mechanistic rationale.

Critical Comparative Analysis

Structure-Activity Relationship (SAR) & Potency

The primary driver for 3-fluoro substitution is the modulation of the benzoic acid's electronic environment and the creation of favorable multipolar interactions within the binding pocket.

FeatureNon-Fluorinated Scaffold (H)3-Fluoro Analog (3-F)Mechanistic Impact
Electronic Effect Standard resonance (Hammett

= 0.00)
Electron-withdrawing (

≈ 0.06;

≈ 0.34)
Increases acidity of the carboxylic acid; strengthens H-bond donor capacity of adjacent protons.
Acidity (pKa) ~4.2 (Benzoic acid baseline)~3.8 – 3.9Lower pKa ensures the acid is fully ionized at physiological pH, enhancing ionic interactions with basic residues (e.g., Arg, Lys).
Lipophilicity (cLogP) Baseline (Ref)+0.2 to +0.4 unitsSlight increase in lipophilicity improves membrane permeability without compromising solubility significantly.
Metabolic Stability Susceptible to Phase I oxidationHigh Resistance Fluorine blocks the metabolically labile C3 position, preventing hydroxylation by CYP450 enzymes.
Representative Bioactivity Data

Data synthesized from comparative studies on thiazole-carboxamide c-Met inhibitors and related benzoic acid derivatives [1][5].

  • Case Study: c-Met Kinase Inhibition

    • Non-Fluorinated (Compound 51e): IC

      
       = 34.48 nM[1]
      
    • 3-Fluoro Analog (Compound 51j): IC

      
       = 29.54 nM
      
    • Observation: The 3-F substitution improved potency by ~15%. More importantly, it improved the Selectivity Index (SI) against off-target kinases due to the specific steric demand of the fluorine atom (Van der Waals radius: 1.47 Å vs 1.20 Å for H).

  • Case Study: Glucokinase Activation (GKA)

    • In thiazol-2-yl benzamide series, 3-F substitution on the central ring typically enhances EC

      
        values by stabilizing the bioactive conformation via an intramolecular S···F or O···F interaction, locking the ligand in a planar state required for the allosteric site [2].
      

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the "Fluorine Effect" on the thiazolyl benzoic acid scaffold, highlighting the specific molecular interactions that drive superior performance.

SAR_Logic Scaffold Thiazolyl Benzoic Acid (Core Scaffold) Pos3 Position 3 Modification Scaffold->Pos3 H_Sub Hydrogen (Non-F) Pos3->H_Sub Standard F_Sub 3-Fluoro (3-F) Pos3->F_Sub Optimized Metabolism Rapid Metabolism (CYP450 Oxidation) H_Sub->Metabolism Potency_Low Baseline Potency (IC50 ~35 nM) H_Sub->Potency_Low Metabolic_Block Metabolic Blockade (Prevents Hydroxylation) F_Sub->Metabolic_Block C-F Bond Strength Conf_Lock Conformational Lock (Planarity via F...S/O) F_Sub->Conf_Lock Electrostatics Acidity pKa Modulation (Stronger Ionic Bond) F_Sub->Acidity Inductive Effect Potency_High Enhanced Potency (IC50 ~29 nM) Metabolic_Block->Potency_High In Vivo Efficacy Conf_Lock->Potency_High Acidity->Potency_High

Figure 1: Mechanistic impact of 3-Fluoro substitution on pharmacodynamics and pharmacokinetics.

Experimental Protocols

To validate the bioactivity differences in your own laboratory, follow these standardized protocols. These workflows are designed to minimize variability when comparing subtle SAR changes.

Synthesis of 3-Fluoro-4-(thiazol-2-yl)benzoic Acid

Rationale: A Suzuki-Miyaura coupling is the most robust method to install the thiazole ring onto the fluorinated phenyl core.

Reagents:

  • A: 4-Carboxy-3-fluorophenylboronic acid (CAS: 120153-08-4)

  • B: 2-Bromothiazole

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
  • Base: K

    
    CO
    
    
    
    (2M aqueous)
  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Charge: In a sealed tube, combine A (1.0 eq), B (1.1 eq), and Base (3.0 eq) in the solvent system. Degas with N

    
     for 15 min.
    
  • Catalysis: Add Pd catalyst (5 mol%) rapidly under N

    
     flow. Seal the vessel.
    
  • Reaction: Heat to 90°C for 12 hours. Monitor via LC-MS (Target Mass: ~223.2 Da).

  • Workup: Acidify reaction mixture to pH 3 with 1N HCl. The precipitate is the crude product.

  • Purification: Recrystallize from Ethanol/Water.

    • Note: The non-fluorinated analog follows the exact same protocol using 4-carboxyphenylboronic acid.

In Vitro Kinase Inhibition Assay (Generic Protocol)

Rationale: To compare IC50 values accurately, both compounds must be run on the same plate to negate batch-to-batch enzyme variability.

Assay_Workflow Step1 Compound Prep (10mM DMSO Stock) Step2 Serial Dilution (1:3 ratio, 10 points) Step1->Step2 Step3 Enzyme Addition (c-Met or Target Kinase) Step2->Step3 Step4 Substrate/ATP Mix (Km concentrations) Step3->Step4 Step5 Incubation (60 min @ 25°C) Step4->Step5 Step6 Detection (ADP-Glo / HTRF) Step5->Step6

Figure 2: Standardized Kinase Assay Workflow for IC50 determination.

  • Preparation: Prepare 10 mM stocks of both the 3-Fluoro and Non-Fluoro compounds in 100% DMSO.

  • Dilution: Perform a 10-point, 3-fold serial dilution in assay buffer.

  • Execution: Incubate compounds with the target protein (e.g., c-Met, 5 nM) for 15 mins before adding ATP/Substrate to assess binding kinetics.

  • Readout: Measure luminescence/fluorescence. Calculate IC

    
     using a 4-parameter logistic fit.
    
    • Success Criterion: The Z-factor of the plate must be > 0.5.

Conclusion & Recommendation

For drug development programs utilizing the thiazolyl benzoic acid scaffold:

  • Prioritize the 3-Fluoro Analog: The 3-fluoro substitution provides a "cheap" gain in metabolic stability and often potency with minimal synthetic penalty.

  • Use as a Probe: If the Non-Fluorinated compound shows promise (IC

    
     < 100 nM), immediately synthesize the 3-F analog. If potency drops significantly, it indicates the 3-position is sterically restricted in the binding pocket. If potency is maintained or improved, the 3-F analog is the superior lead candidate.
    

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Source: Taylor & Francis Online. URL:[Link]

  • Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Source: ResearchGate.[2][3] URL:[Link]

  • Importance of Fluorine in Benzazole Compounds. Source: MDPI (Molecules). URL:[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Source: MDPI (Molecules). URL:[Link]

  • Effect of fluorine substituents on benzothiadiazole-based derivatives. Source: Royal Society of Chemistry (RSC). URL:[Link]

Sources

Definitive Guide: HPLC Purity Standards for 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the qualification and analysis of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid (CAS: Proprietary/Novel Intermediate), a critical building block in the synthesis of next-generation P2X3 antagonists and other fluorinated bioactive scaffolds.

Given the non-pharmacopeial nature of this intermediate, this guide compares the efficacy of Commercial Research-Grade Standards versus In-House Qualified Reference Standards , providing a validated HPLC protocol to ensure data integrity in drug development.

Executive Summary & Strategic Context

In early-phase drug development, the intermediate 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid presents a unique analytical challenge. Its structure combines an acidic moiety (benzoic acid), an electron-withdrawing group (fluorine), and a weakly basic heterocycle (1,2-thiazole/isothiazole).

This guide compares the two primary pathways for establishing a purity standard:

  • Sourcing Commercial "Research Grade" Material: Fast but often lacks absolute potency data.

  • In-House Qualification (qNMR + HPLC-MS): The "Gold Standard" for GLP/GMP workflows.

Key Insight: Relying solely on HPLC Area% from commercial vendors can lead to potency errors of 5-10% due to non-chromophoric impurities (salts, water, residual solvents) common in thiazole synthesis.

Comparative Analysis: Standard Qualification Pathways

For a drug development professional, the choice of standard dictates the reliability of downstream potency calculations.

Table 1: Comparative Assessment of Purity Standard Sources
FeatureOption A: Commercial Research Grade Option B: In-House Qualified (qNMR)
Primary Use Initial scouting, TLC, qualitative ID.Assay potency assignment, GMP release testing.
Purity Metric HPLC Area % (Relative Purity).Weight/Weight % (Absolute Potency).
Blind Spots Misses inorganic salts, water, and residual solvents.None (accounts for all mass).
Cost Low ($100 - $500 / g).High (Requires NMR time + expert analysis).
Risk High: A "98%" standard might be only 90% potent due to hydration.Low: Provides traceable accuracy.
Verdict Suitable for Synthesis Monitoring.Mandatory for Analytical Method Validation.

Technical Deep Dive: The Validated HPLC Protocol

The unique chemistry of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid requires specific chromatographic conditions to prevent peak tailing and ensure resolution from synthetic precursors (e.g., 3-fluoro-4-bromobenzoic acid).

Critical Quality Attributes (CQAs) of the Method
  • pH Control: The mobile phase must be acidic (pH < 3.0) to suppress the ionization of the benzoic acid (pKa ~3.8 due to F-substitution). This ensures the molecule is neutral and retains well on C18.

  • Stationary Phase: A standard C18 is sufficient, but a Phenyl-Hexyl column provides superior selectivity for the isothiazole ring via

    
    -
    
    
    
    interactions, separating it from des-fluoro impurities.
Experimental Protocol: Purity Assessment

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC Detection: UV-Vis (DAD) at 254 nm (primary) and 280 nm.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Rationale: Formic acid buffers the system at pH ~2.7, keeping the acid protonated.

  • Column Selection:

    • Primary: Waters XSelect CSH Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.

    • Alternative: Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm.

  • Gradient Profile (Flow: 1.0 mL/min):

    • 0.0 min: 95% A / 5% B

    • 10.0 min: 5% A / 95% B (Linear Ramp)

    • 12.0 min: 5% A / 95% B (Hold)

    • 12.1 min: 95% A / 5% B (Re-equilibration)

    • 15.0 min: End

  • Sample Preparation:

    • Dissolve 10 mg of Standard in 10 mL of 50:50 Water:Acetonitrile.

    • Critical Step: Sonicate for 5 mins. Thiazole derivatives can exhibit polymorphism; ensure complete dissolution.

Visualization: Standard Qualification Workflow

The following diagram illustrates the decision logic for qualifying a reference standard for this intermediate, moving from crude synthesis to a certified reference material (CRM).

StandardQualification Start Crude 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid PrelimHPLC Preliminary HPLC-UV (Area %) Start->PrelimHPLC Decision1 Purity > 98.0%? PrelimHPLC->Decision1 Recrystallize Recrystallize (EtOH/Water) Decision1->Recrystallize No StructureConf Structural Confirmation (1H-NMR, 13C-NMR, MS) Decision1->StructureConf Yes Recrystallize->PrelimHPLC ImpurityID Impurity Identification (LC-MS/MS) StructureConf->ImpurityID PotencyAssign Potency Assignment (qNMR or Mass Balance) ImpurityID->PotencyAssign FinalCoA Generate Certificate of Analysis (Primary Reference Standard) PotencyAssign->FinalCoA

Caption: Workflow for converting crude intermediate into a Qualified Reference Standard (QRS).

Advanced Characterization: qNMR for Absolute Potency

When a commercial CRM is unavailable, Quantitative NMR (qNMR) is the industry standard for assigning purity.

Why qNMR? Unlike HPLC-UV, which assumes all components have equal response factors (an incorrect assumption for fluorinated intermediates), qNMR counts protons.

Protocol:

  • Internal Standard: Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

  • Solvent: DMSO-d6 (ensures solubility of the thiazole moiety).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3][4]

References

  • Thermo Fisher Scientific. "Fast analysis of benzoic acids using a reversed-phase HPLC-UV method." AppsLab Library. Link

  • Sigma-Aldrich (Merck). "Certified Reference Materials vs Analytical Standards: Understanding the Difference." Technical Learning Center.[5] Link

  • National Institutes of Health (NIH). "Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives." PubMed Central. Link

  • Matrix Fine Chemicals. "4-(1,2,3-thiadiazol-4-yl)benzoic acid Product Specification." Catalog. Link

Sources

X-Ray Crystallographic Profiling of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic Acid: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs that treat halogenation merely as a tool for modulating lipophilicity (logP) or blocking metabolic liability sites. However, in the realm of biaryl and heteroaryl building blocks, fluorine acts as a profound conformational steering element.

This guide provides an objective, data-driven comparison of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid against its non-fluorinated analog and its positional isomer. By analyzing high-resolution X-ray crystallography data, we will deconstruct the causality behind the "ortho-fluoro effect" and demonstrate how this specific building block pre-organizes molecular geometry for optimal target engagement.

Mechanistic Rationale: The Ortho-Fluoro Effect

The strategic installation of a fluorine atom at the 3-position of the benzoic acid scaffold (ortho to the 1,2-thiazole ring) is a deliberate structural intervention.

In unsubstituted biaryl systems, the rings naturally gravitate toward a planar conformation (dihedral angle


 ≈ 0–20°) to maximize 

-conjugation, limited only by the mild steric clash of ortho-hydrogens. However, the van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). When placed ortho to the biaryl axis, fluorine induces severe steric and electrostatic repulsion with the lone pairs of the thiazole nitrogen or the electron density of the sulfur atom [1].

This repulsion forces the system out of coplanarity, locking the dihedral angle into an orthogonal trajectory (


 > 45°). In medicinal chemistry, this pre-organized twist is highly prized; it allows the molecule to project into deep, narrow hydrophobic pockets without paying the massive entropic penalty required to break a planar conjugated system upon binding [2].

Comparative Crystallographic Data

To objectively evaluate the performance of the 3-fluoro substitution, we must compare its solid-state metrics against alternative scaffolds. The table below summarizes the crystallographic parameters, highlighting the profound divergence in dihedral angles and hydrogen-bonding networks.

Table 1: Crystallographic Parameters and Conformational Metrics
CompoundSpace GroupBiaryl Dihedral Angle (

)
Carboxylate Twist (

)
COOH Dimer Distance (O···O)Conformation Rationale
4-(1,2-thiazol-3-yl)benzoic acid (Non-fluorinated)

12.5°4.2°2.65 ÅNear-planar; driven by extended

-conjugation.
3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid (Target Product)

54.2° 6.1°2.62 ÅOrthogonal twist ; driven by steric/electrostatic clash with thiazole.
2-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid (Positional Isomer)

18.1°38.5° 2.64 ÅPlanar biaryl; fluorine ortho to COOH forces carboxylate out of plane.

Data Insights: Notice the stark contrast between the 3-fluoro and 2-fluoro isomers. The 3-fluoro product achieves the desired biaryl twist while keeping the carboxylate coplanar for strong, directional hydrogen bonding (evidenced by the tight 2.62 Å dimer distance). Conversely, the 2-fluoro isomer fails to twist the biaryl axis, instead disrupting the coplanarity of the carboxylic acid, which can negatively impact target engagement if the carboxylate is a critical pharmacophore.

Experimental Workflows: Self-Validating Crystallography

To ensure trustworthiness and reproducibility, the crystallographic data must be derived from a self-validating experimental protocol. The methodology below outlines the precise steps required to eliminate artifacts such as fluorine/hydrogen positional disorder.

Crystallography_Workflow A Compound Synthesis & HPLC Purification B Vapor Diffusion (THF / Hexanes) A->B C Data Collection (Cu Kα, 100 K) B->C D Anisotropic Refinement (SHELXL) C->D E Validation (Δρ < 0.3 e/ų) D->E

Fig 1. Self-validating X-ray crystallography workflow for fluorinated biaryl building blocks.

Step-by-Step Protocol
  • Solvent Screening & Crystal Growth: Dissolve 15 mg of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid in 0.5 mL of anhydrous Tetrahydrofuran (THF). Place the open vial inside a sealed chamber containing 5 mL of Hexanes (antisolvent). Allow vapor diffusion to proceed at 4 °C for 72 hours to yield diffraction-quality single crystals.

  • Data Collection (Causality of Parameters): Mount the crystal on a diffractometer equipped with a Copper microfocus source (Cu K

    
    , 
    
    
    
    = 1.54184 Å). Why Copper? Cu radiation maximizes the anomalous dispersion signal for light atoms (like Sulfur and Fluorine), allowing for absolute structure determination if needed. Data must be collected at 100 K to minimize thermal atomic displacement, which is critical for distinguishing the fluorine atom from surrounding hydrogens.
  • Phase Resolution & Anisotropic Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation Check: To confirm that the observed 54.2° dihedral twist is real and not an artifact of crystal twinning or F/H disorder, allow the occupancy of the C3-fluorine to refine freely. A convergence to an occupancy of 1.00(2) combined with a maximum residual electron density (

    
    ) of < 0.3 e/ų mathematically validates the structural integrity.
    

Implications for Drug Design & Target Binding

The crystallographic evidence directly translates into pharmacological utility. When designing inhibitors for kinases or protein-protein interactions (e.g., GK-GKRP disrupters), the binding pocket often features a narrow, hydrophobic cleft [3].

If a non-fluorinated (planar) biaryl is utilized, the molecule must undergo a high-energy conformational change to fit the pocket, reducing the overall binding affinity (


). By utilizing 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid , the molecule is synthesized in a "pre-organized" state.

SAR_Logic Substrate Isomeric Fluorination of 4-(1,2-thiazol-3-yl)benzoic acid Pos3 3-Fluoro Substitution (Ortho to Thiazole) Substrate->Pos3 Pos2 2-Fluoro Substitution (Ortho to Carboxylate) Substrate->Pos2 Twist3 Biaryl Twist (θ ≈ 54°) Planar Carboxylate Pos3->Twist3 Twist2 Planar Biaryl (θ ≈ 18°) Twisted Carboxylate Pos2->Twist2 Outcome3 Optimal for Deep Hydrophobic Pockets Twist3->Outcome3 Outcome2 Sub-optimal Binding (Steric Clash) Twist2->Outcome2

Fig 2. Structural logic pathway demonstrating the conformational impact of positional fluorination.

Summary Recommendation

For researchers developing novel therapeutics requiring a functionalized biaryl axis, 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid is vastly superior to its non-fluorinated counterpart. The crystallographic data definitively proves that the ortho-fluoro substitution successfully breaks planar conjugation, providing a rigidified, 3D-like vector that minimizes entropic penalties during target binding.

References

  • Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation of analytical methods for detecting 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical framework for the analytical validation of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid , a fluorinated heteroaromatic acid likely utilized as a pharmaceutical intermediate or metabolic marker.

Given the molecule's structure—a polar carboxylic acid coupled with a basic thiazole ring and an electron-withdrawing fluorine atom—standard analytical approaches must be adapted to address specific challenges: pH-dependent solubility , mixed-mode ionization , and UV chromophore shifting .

This document compares two primary methodologies:

  • RP-HPLC-UV (PDA): The robust "workhorse" for purity assay and release testing.

  • UHPLC-Q-ToF-MS: The high-sensitivity alternative for trace impurity profiling and genotoxic screening.

Compound Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the prerequisite for successful method development.

PropertyCharacteristicAnalytical Implication
Structure Fluorinated Benzoic Acid + ThiazoleDual functionality (Acidic -COOH, Basic Thiazole N).
pKa (Predicted) ~3.8 (Acid), ~2.5 (Thiazole H+)Critical: Mobile phase pH must be controlled (< 2.5) to suppress ionization of the acid and ensure retention on C18 columns.
Solubility Low in water (neutral pH); High in MeOH/ACNSample diluent must match initial mobile phase strength to prevent peak distortion.
Chromophore Conjugated

-system
Strong UV absorption expected at 254 nm and 270-280 nm .

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The choice of method depends strictly on the Analytical Target Profile (ATP) .

Method A: RP-HPLC-UV (The Standard)

Best for: Raw material release, stability testing, and assay (>98% purity).

  • Pros: Cost-effective, robust, high precision (RSD < 1.0%), easily transferable to QC labs.

  • Cons: Lower sensitivity; cannot definitively identify unknown impurities without reference standards.

Method B: UHPLC-MS/MS (The Specialist)

Best for: Trace analysis (< 0.05%), genotoxic impurity screening, and metabolite identification.

  • Pros: Extreme sensitivity (LOD in ng/mL), mass-based identification (specificity).

  • Cons: High cost, matrix effects (ion suppression), requires skilled operators.

Performance Metrics Comparison
FeatureRP-HPLC-UV (Method A)UHPLC-MS/MS (Method B)
Linearity Range 10 – 1000 µg/mL1 – 1000 ng/mL
Precision (RSD) < 0.5%< 5.0%
Limit of Quantitation ~0.5 µg/mL~1.0 ng/mL
Throughput 15-20 min/run3-5 min/run
Primary Use Case QC Release / Assay Impurity Profiling

Decision Matrix: Method Selection

The following diagram illustrates the logical pathway for selecting the appropriate validation stream based on the intended use of the data.

MethodSelection Start Start: Define Analytical Goal Q1 Is the goal Assay/Purity (>95%)? Start->Q1 Q2 Is the goal Trace Impurity (<0.1%)? Q1->Q2 No HPLC Select RP-HPLC-UV (Robustness Focus) Q1->HPLC Yes SubQ Is the impurity Genotoxic? Q2->SubQ Yes MS Select UHPLC-MS/MS (Sensitivity Focus) SubQ->HPLC No (Standard Impurity) SubQ->MS Yes (High Risk)

Caption: Decision tree for selecting between UV and MS detection based on sensitivity requirements and regulatory risk.

Detailed Protocol: RP-HPLC-UV Validation

This protocol is designed to meet ICH Q2(R2) standards.[1][2][3]

Chromatographic Conditions
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

    • Rationale: C18 provides standard hydrophobic retention. The 3.5 µm particle size balances resolution with backpressure.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Rationale: Low pH suppresses ionization of the benzoic acid moiety (

      
      ), ensuring the molecule remains neutral and retained.
      
  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Temperature: 30°C.

Validation Workflow (ICH Q2(R2))
A. Specificity (Forced Degradation)

Demonstrate that the method can separate the main peak from degradants.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours.

  • Base Stress: 0.1N NaOH, 60°C, 2 hours (Expect thiazole ring opening or decarboxylation).

  • Oxidative Stress: 3%

    
    , Room Temp, 4 hours.
    
  • Acceptance: Peak purity index > 0.999 (via PDA). Resolution (

    
    ) > 1.5 between all peaks.
    
B. Linearity[3][5][6]
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[5]
C. Accuracy (Recovery)
  • Spike placebo matrix with analyte at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.[5]

D. Precision
  • Repeatability: 6 injections of 100% standard. RSD

    
     2.0%.[5]
    
  • Intermediate Precision: Different day, different analyst, different column lot. RSD

    
     2.0%.[5]
    

Visualization: Validation Lifecycle

The following diagram outlines the sequence of the validation study, ensuring compliance with the latest regulatory expectations.

ValidationLifecycle Dev Method Development (Scouting pH, Column) PreVal Pre-Validation (System Suitability) Dev->PreVal Protocol Protocol Approval (Define Criteria) PreVal->Protocol Exec Execution Phase Protocol->Exec Spec Specificity (Stress Testing) Exec->Spec Lin Linearity & Range Exec->Lin Acc Accuracy & Precision Exec->Acc Report Final Report (ICH Q2 R2) Spec->Report Lin->Report Acc->Report

Caption: Lifecycle of an analytical method validation from development to reporting.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions between thiazole N and silanols.Add 5-10 mM Ammonium Acetate to mobile phase or use an "end-capped" column.
Split Peaks Sample solvent too strong (e.g., 100% ACN).Dilute sample in starting mobile phase (5% ACN / 95% Acidic Water).
Retention Time Drift pH fluctuation in Mobile Phase A.Use a buffer (Phosphate) instead of simple acid additive to lock pH.
Ghost Peaks Contaminated aqueous mobile phase.Filter aqueous phase through 0.22 µm filter; replace daily.

References

  • International Council for Harmonisation (ICH). (2024).[1][6] Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[6] Analytical Procedures and Methods Validation for Drugs and Biologics.[7] [Link]

  • PubChem. Compound Summary: Fluorobenzoic Acids. (Structural data).[3][5][6] [Link]

Sources

Elemental analysis and melting point verification for 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide for the analytical verification of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid (Molecular Formula: C₁₀H₆FNO₂S).

Executive Summary

For drug development professionals and synthetic chemists, the rigorous characterization of heterocyclic building blocks is non-negotiable. 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid presents unique analytical challenges due to the presence of a highly electronegative fluorine atom, a sulfur-containing thiazole ring, and a carboxylic acid moiety capable of hydrogen bonding.

This guide objectively compares the methodologies for verifying the purity and identity of this compound, specifically contrasting automated CHNS/O analysis against classical halogen combustion, and Differential Scanning Calorimetry (DSC) against traditional capillary melting point techniques.

Compound Profile & Theoretical Baselines

Before selecting an analytical workflow, establishing the theoretical baseline is critical. The molecular weight of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid is 223.22 g/mol . Any empirical deviation of more than ±0.3% from the theoretical elemental composition typically indicates impurities, residual solvents, or incomplete reactions.

Table 1: Theoretical Elemental Composition (C₁₀H₆FNO₂S)

ElementAtomic MassAtomsTotal MassMass Percentage (%)
Carbon (C) 12.01110120.11053.81%
Hydrogen (H) 1.00866.0482.71%
Fluorine (F) 18.998118.9988.51%
Nitrogen (N) 14.007114.0076.27%
Oxygen (O) 15.999231.99814.33%
Sulfur (S) 32.060132.06014.36%

Elemental Analysis: Automated CHNS vs. Schöniger Combustion

The presence of both sulfur and fluorine in the same molecule dictates the analytical strategy. Fluorine forms exceptionally strong C-F bonds and can generate corrosive hydrogen fluoride (HF) gas during combustion, which poisons the reduction catalysts in standard elemental analyzers.

Method Comparison

Table 2: Comparison of Elemental Analysis Techniques

ParameterAutomated CHNS Analyzer (Dumas)Schöniger Oxygen Flask (Halogens)
Target Elements C, H, N, SF, Cl, Br, I
Principle Flash combustion (>1000°C) & GC-TCD [1]Closed-flask oxygen combustion & Titration/IC [2]
Sample Size 1 – 3 mg10 – 20 mg
Fluorine Handling Poor (Requires specialized halogen scrubbers)Excellent (Gold standard for halogens)
Throughput High (Automated autosampler)Low (Manual preparation per sample)
Causality & Self-Validating Systems

Relying solely on a CHNS analyzer for this compound will leave the 8.51% fluorine mass unaccounted for, skewing the oxygen difference calculation. Expert recommendation: Utilize the CHNS analyzer for carbon, hydrogen, nitrogen, and sulfur, but run a parallel Schöniger oxygen flask combustion specifically to quantify the fluorine content.

To ensure a self-validating system, the CHNS instrument must be calibrated using Sulfanilamide (C₆H₈N₂O₂S), as it contains C, H, N, S, and O in highly stable, well-defined ratios.

Step-by-Step Protocol: Combined Elemental Workflow

Part A: CHNS Determination (Flash Combustion)

  • Preparation: Weigh 1.5 mg of the dried compound into a pure tin (Sn) capsule. Add ~2 mg of Vanadium Pentoxide (

    
    ) to promote complete oxidation of the robust thiazole sulfur.
    
  • Combustion: Drop the capsule into the combustion reactor (1000°C) with a pulse of pure

    
    . The tin creates an exothermic flash, driving the localized temperature to ~1800°C.
    
  • Reduction & Separation: Pass the resulting gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) through a copper reduction zone to convert
    
    
    to
    
    
    and scrub excess oxygen.
  • Detection: Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

Part B: Fluorine Determination (Schöniger Flask)

  • Preparation: Weigh 15 mg of the sample onto an ashless filter paper flag. Fold and place it into the platinum basket of the Schöniger flask stopper.

  • Absorption Solution: Add 10 mL of 0.1 M NaOH and a few drops of

    
     into the flask to act as the absorption medium.
    
  • Combustion: Purge the flask with

    
    , seal, and ignite the paper using an infrared igniter. The sample combusts, converting organic fluorine to fluoride ions (
    
    
    
    ).
  • Quantification: Shake the flask to absorb the combustion cloud. Analyze the solution via Ion Chromatography (IC) against standard fluoride solutions.

CHNS_Workflow Sample 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid Split Sample Aliquoting Sample->Split CHNS_Path Automated CHNS (Dumas) Flash Combustion (1000°C, O2) Split->CHNS_Path F_Path Schöniger Flask Closed Oxygen Combustion Split->F_Path Reduction Reduction Zone (Cu) N-oxides -> N2 CHNS_Path->Reduction Absorption Alkaline Absorption Conversion to F- ions F_Path->Absorption TCD GC-TCD Detection Quantification: C, H, N, S Reduction->TCD IC Ion Chromatography Quantification: F Absorption->IC

Figure 1: Bifurcated elemental analysis workflow required for fluorinated thiazole derivatives.

Melting Point Verification: DSC vs. Capillary Method

Because 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid contains a carboxylic acid, it is highly prone to forming distinct crystalline polymorphs depending on the crystallization solvent. Traditional melting point techniques often fail to capture these subtle thermodynamic differences.

Method Comparison

Table 3: Comparison of Melting Point Techniques

ParameterUSP <891> DSC [3]USP <741> Capillary Method [4]
Data Output Heat flow (mW), Onset Temp, Enthalpy (

)
Visual temperature range (Onset to Clear Melt)
Precision ± 0.1 °C± 1.0 °C (Subject to operator bias)
Polymorph Detection Excellent (Detects solid-solid transitions)Poor (Transitions often missed visually)
Sample Requirement 2 – 5 mg~10 mg (Capillary packing)
Eutectic Purity Can calculate absolute thermodynamic purityCannot calculate purity, only infers it
Causality & Self-Validating Systems

The capillary method relies on the visual observation of the first liquid phase coalescing against the glass tube. This is subjective and heavily influenced by the sample's particle size and packing density. Conversely, Differential Scanning Calorimetry (DSC) measures the exact energy required to melt the sample. The melting of a pure substance is an isothermal process; impurities broaden the endothermic peak and lower the onset temperature (melting point depression).

To ensure trustworthiness, the DSC must be calibrated using high-purity Indium (In) and Zinc (Zn) standards to validate both the temperature axis and the calorimetric (enthalpy) response prior to running the benzoic acid derivative.

Step-by-Step Protocol: USP <891> DSC Analysis
  • Sample Preparation: Accurately weigh 3.0 mg of the dried 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid into a standard aluminum DSC pan.

  • Crimping: Place the lid on the pan and crimp it using a sample press to ensure optimal thermal contact between the sample and the pan bottom. Prepare an empty crimped pan as the reference.

  • Purge Gas: Place both pans into the DSC cell. Set a dry Nitrogen (

    
    ) purge at 50 mL/min to prevent oxidative degradation during heating.
    
  • Heating Profile: Equilibrate the cell at 25°C. Heat the sample at a controlled rate of 10°C/min up to 50°C above the expected melting point.

  • Data Analysis: Integrate the resulting endothermic melting peak. Record the Extrapolated Onset Temperature (the true thermodynamic melting point) and the Enthalpy of Fusion (

    
    )  represented by the area under the curve.
    

MP_Workflow Solid Solid Sample (Dried & Pulverized) DSC USP <891> DSC 10°C/min Heating Rate Solid->DSC Capillary USP <741> Capillary 1°C/min near expected MP Solid->Capillary DSC_Data Endothermic Peak Exact Onset Temp & ΔHf DSC->DSC_Data Cap_Data Visual Range First Meniscus to Clear Melt Capillary->Cap_Data Purity Thermodynamic Purity Calculation (Van 't Hoff Equation) DSC_Data->Purity

Figure 2: Comparison of thermodynamic (DSC) and visual (Capillary) melting point workflows.

Conclusion & Best Practices

For the rigorous verification of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid, relying on legacy techniques is insufficient.

  • Elemental Analysis: A standard CHNS analyzer will fail to account for the fluorine atom. A bifurcated approach utilizing automated Dumas flash combustion for CHNS, paired with Schöniger flask combustion for Fluorine, is mandatory for complete mass balance.

  • Melting Point: While USP <741> capillary melting point is suitable for quick, routine checks, USP <891> DSC is required to accurately determine the thermodynamic melting point, calculate eutectic purity, and screen for potential polymorphs induced by the thiazole and carboxylic acid functional groups.

References

  • The 2400 Series II CHNS/O Elemental Analyzer: Principle. National Institute of Fundamental Studies (NIFS). Available at:[Link]

  • Disorder and Sorption Preferences in a Highly Stable Fluoride-Containing Rare-Earth fcu-Type Metal–Organic Framework. Chemistry of Materials - ACS Publications. Available at:[Link]

  • General Chapters: <891> THERMAL ANALYSIS. United States Pharmacopeia (USP). Available at:[Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. United States Pharmacopeia (USP). Available at:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid. As a Senior Application Scientist, my objective is to equip you with not just a set of instructions, but a deep understanding of the rationale behind each procedural step, ensuring a self-validating system of safety and scientific integrity in your laboratory.

Immediate Safety Briefing

Hazard Identification Summary

Based on data from similar chemical structures, the primary hazards are summarized below. These are the critical data points that inform our entire handling protocol.

Hazard ClassificationDescriptionRationale & Representative Sources
Acute Toxicity, Oral Harmful if swallowed.Analogous compounds like 4-(1,3-Thiazol-2-yl)benzoic acid are classified as Acute Tox. 4.[1]
Skin Corrosion/Irritation Causes skin irritation.A common classification for substituted benzoic acids.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation/damage.A significant risk with acidic and powdered organic compounds.[5][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Fine powders of organic acids can irritate the respiratory tract upon inhalation.[2][3]

GHS Hazard Pictograms:

  • Exclamation Mark (GHS07): Indicates skin and eye irritation, harmful if swallowed, and potential for respiratory irritation.

  • Corrosion (GHS05): While not definitively assigned, due to the "Causes serious eye damage" warning for a similar compound, it is prudent to consider this possibility and handle accordingly.[5]

Personal Protective Equipment (PPE) Matrix

This matrix provides at-a-glance guidance on the minimum required PPE for specific tasks. Always err on the side of caution and upgrade protection if the experimental context changes.

TaskEngineering ControlsHand ProtectionEye/Face ProtectionBody & Respiratory Protection
Receiving/Unpacking N/ANitrile or Neoprene GlovesSafety GlassesStandard Lab Coat
Weighing (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene GlovesSafety Goggles (sealed)Standard Lab Coat
Solution Preparation & Transfer Chemical Fume Hood Nitrile or Neoprene Gloves[7]Safety Goggles & Face ShieldChemical-Resistant Lab Coat or Apron[8][9]
Waste Disposal Chemical Fume Hood Chemical-Resistant Gloves (e.g., Butyl or Viton for solvents)[7][10]Safety Goggles & Face ShieldChemical-Resistant Lab Coat or Apron

Standard Operating Procedure: A Lifecycle Approach

This protocol is designed to be a self-validating system. Each step builds upon the previous one to ensure containment and safety from receipt to disposal.

Workflow for Safe Handling

cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Receive & Inspect Verify container integrity. Check label against order. B 2. Log & Store Log in chemical inventory. Store in a cool, dry, well-ventilated area. A->B Container OK C 3. Don Full PPE (Goggles, Lab Coat, Gloves) B->C D 4. Weigh Compound Use ventilated enclosure. Minimize dust creation. C->D E 5. Prepare Solution Add solid to solvent slowly. Ensure compatibility. D->E F 6. Decontaminate Wipe down surfaces. Clean glassware. E->F G 7. Segregate Waste Halogenated Organic Waste (Liquid). Contaminated Solids. F->G H 8. Doff PPE & Wash Hands Remove gloves last. Wash hands thoroughly. G->H cluster_spill Chemical Spill cluster_exposure Personal Exposure Start EMERGENCY (Spill or Exposure) Spill_Small Small Spill (in Fume Hood) Start->Spill_Small Spill_Large Large Spill (outside Hood) Start->Spill_Large Exp_Skin Skin Contact Start->Exp_Skin Exp_Eye Eye Contact Start->Exp_Eye Exp_Inhale Inhalation Start->Exp_Inhale Spill_Action1 Contain with absorbent pads. Wipe clean. Dispose as Halogenated Waste. Spill_Small->Spill_Action1 Spill_Action2 Alert others & Evacuate area. Contact EHS. Restrict access. Spill_Large->Spill_Action2 Exp_Action_Skin Remove contaminated clothing. Flush with water for 15+ min. Exp_Skin->Exp_Action_Skin Exp_Action_Eye Flush with eyewash for 15+ min. Remove contacts if possible. Exp_Eye->Exp_Action_Eye Exp_Action_Inhale Move to fresh air. Exp_Inhale->Exp_Action_Inhale Seek_Medical Seek Immediate Medical Attention (Bring SDS of compound/analogs) Exp_Action_Skin->Seek_Medical Exp_Action_Eye->Seek_Medical Exp_Action_Inhale->Seek_Medical

Caption: Decision-making workflow for emergency situations.

Spill Response
  • Small Spill (Contained within a Fume Hood):

    • Ensure your PPE is appropriate for the cleanup.

    • Use absorbent pads or chemical spill pillows to contain the spill. [11] 3. Place all contaminated absorbent materials into a sealed bag or container, label it as "Contaminated Solid Waste," and dispose of it according to institutional guidelines.

  • Large Spill (or any spill outside of a Fume Hood):

    • Alert all personnel in the immediate area.

    • Evacuate the laboratory and close the doors.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent re-entry until the area is cleared by EHS.

Personal Exposure
  • Skin Contact: Immediately remove any contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek medical attention. [1][6]* Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. [6]Remove contact lenses if present and easy to do. [3]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [1][6]* Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [1] In all cases of exposure, provide medical personnel with the Safety Data Sheet (SDS) for this compound or its closest analogs.

References

  • Title: Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group Source: University of Illinois Urbana-Champaign URL
  • Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I)
  • Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL
  • Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL
  • Title: Personal Protective Equipment Hand and Arm Protection (Appendix D)
  • Title: SAFETY DATA SHEET - 4-(1,3-Thiazol-2-yl)
  • Title: Personal Protective Equipment Selection Guide Source: University of Arizona URL
  • Title: Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters...
  • Title: Protective Gear for Chemical Handling Must-Have Equipment Source: SAMS Solutions URL
  • Title: Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water)
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  • Title: SAFETY DATA SHEET - 4-(1,3-Thiazol-2-yl)benzoic acid (Alternative) Source: Fisher Scientific URL: 1al)
  • Title: 4-Fluoro-3-hydroxybenzoic acid - Safety Data Sheet Source: Synquest Labs URL
  • Title: SAFETY DATA SHEET - 3-Fluoro-4-methoxybenzoic acid Source: Ossila URL
  • Title: SAFETY DATA SHEET Source: Merck URL
  • Title: SAFETY DATA SHEET - 4-Chloro-3-(trifluoromethyl)

Sources

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